CDK4-IN-1
Description
Propriétés
IUPAC Name |
4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFGTURSEBTJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Discovery and Synthesis of CDK4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CDK4-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). CDK4, in complex with D-type cyclins, is a key regulator of the G1-S phase transition of the cell cycle, and its aberrant activity is a hallmark of many cancers. This document details the mechanism of action of this compound, its inhibitory activity, and the experimental protocols for its characterization, serving as a valuable resource for researchers in oncology and drug discovery.
Introduction: The Role of CDK4 in Cancer
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating cell cycle progression.[1] Specifically, the CDK4/cyclin D complex governs the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancer types, the CDK4 signaling pathway is hyperactivated, leading to uncontrolled cell proliferation. This makes CDK4 a prime therapeutic target for the development of anti-cancer agents.
Discovery of this compound
This compound, with the chemical name 4-(5-Chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine, was identified as a potent and selective inhibitor of CDK4. Its discovery was the result of a targeted effort to develop small molecules that could effectively block the ATP-binding site of CDK4, thereby inhibiting its kinase activity.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It binds to the kinase domain of CDK4, preventing the phosphorylation of its primary substrate, the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby blocking the transcription of genes required for entry into the S phase and effectively inducing G1 cell cycle arrest.
Signaling Pathway Diagram
Caption: The CDK4 signaling pathway and the inhibitory mechanism of this compound.
Synthesis of this compound
The synthesis of 4-(5-Chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine is a multi-step process. A generalized synthetic route is outlined below. For a detailed, step-by-step protocol, please refer to the primary literature.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| CDK4/Cyclin D1 | 10 |
| CDK1/Cyclin B | >15,000 |
| CDK2/Cyclin A | 5,265 |
Table 2: Cellular Activity
| Cell Line | Assay Type | Endpoint | Value (µM) |
| HCT116 | Cell Proliferation | GI₅₀ | 0.5 |
| MCF-7 | Cell Proliferation | GI₅₀ | 0.8 |
Experimental Protocols
In Vitro CDK4 Kinase Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against the CDK4/Cyclin D1 complex.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme
-
Kinase substrate (e.g., a peptide derived from Rb protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the CDK4/Cyclin D1 enzyme, the Rb substrate peptide, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow for Kinase Assay
Caption: Workflow for a typical in vitro CDK4 kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion
This compound is a valuable research tool for studying the biological roles of CDK4 and for the preclinical evaluation of CDK4 inhibition as a therapeutic strategy. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of CDK4 pathway blockade in cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies.
References
An In-Depth Technical Guide to CDK4-IN-1: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDK4-IN-1 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. Its high specificity for the CDK4/Cyclin D1 complex makes it a valuable tool for cancer research and a potential lead compound in the development of targeted anti-cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols related to this compound. Furthermore, it elucidates the compound's mechanism of action within the CDK4/Cyclin D1 signaling pathway through a detailed visual representation.
Chemical Structure and Properties
This compound, also known as a LEE011 analog, is a small molecule inhibitor belonging to the 4-(pyrazol-4-yl)-pyrimidine class of compounds.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(3-Chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine[1] |
| CAS Number | 1256963-02-6[1] |
| Molecular Formula | C22H29ClN8[1] |
| SMILES | CN(C1CCN(C2=CN=C(NC3=NC=CC(C4=C(C(C)C)NN=C4Cl)=N3)C=C2)CC1)C[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 440.97 g/mol [1] |
| Solubility | Soluble in DMSO at 10 mM[1] |
| Purity | >98% (as determined by HPLC)[1] |
| Storage | Store at -20°C for long-term stability (≥ 2 years)[1] |
Biological Properties and Activity
This compound is a highly selective inhibitor of the CDK4/Cyclin D1 complex, which plays a crucial role in the G1 phase of the cell cycle. Dysregulation of this pathway is a common feature in many cancers.
In Vitro Activity
| Parameter | Value | Target |
| IC50 | 10 nM | CDK4/Cyclin D1[1] |
| Selectivity | >1500-fold vs. CDK1/Cyclin B (IC50 > 15 µM) | CDK1/Cyclin B[1] |
| >500-fold vs. CDK2/Cyclin A (IC50 = 5.265 µM) | CDK2/Cyclin A[1] |
Mechanism of Action: The CDK4/Cyclin D1 Signaling Pathway
CDK4, in complex with its regulatory partner Cyclin D, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event leads to the dissociation of the E2F transcription factor from Rb, allowing E2F to activate the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. This compound exerts its effect by inhibiting the kinase activity of the CDK4/Cyclin D1 complex, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.
Caption: Inhibition of the CDK4/Cyclin D1 pathway by this compound.
Experimental Protocols
The following protocols are based on the methodologies described for the characterization of 4-(pyrazol-4-yl)-pyrimidine CDK4/6 inhibitors and are representative of the assays used to evaluate this compound.
In Vitro CDK4/Cyclin D1 Kinase Assay (IC50 Determination)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the CDK4/Cyclin D1 complex.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme complex
-
Biotinylated peptide substrate (e.g., a derivative of the Retinoblastoma protein)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the CDK4/Cyclin D1 enzyme and the biotinylated peptide substrate in the assay buffer to their optimal concentrations.
-
Reaction Setup:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the CDK4/Cyclin D1 enzyme solution to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction: Add the ATP and substrate solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via luminescence. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: A generalized workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent and highly selective inhibitor of CDK4/Cyclin D1, making it an invaluable research tool for studying the cell cycle and the development of cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial in determining its potential as a therapeutic agent.
References
CDK4-IN-1 mechanism of action on CDK4 and CDK9
An In-Depth Technical Guide on the Mechanism of Action of a Dual CDK4 and CDK9 Inhibitor
Disclaimer: The specific compound "CDK4-IN-1" is not found in publicly available scientific literature or databases. Therefore, this guide will utilize AT7519 as a well-characterized representative inhibitor with documented activity against both Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 9 (CDK9) to illustrate the principles of dual-target inhibition. The data and methodologies presented are based on published information for AT7519.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play pivotal roles in regulating the cell cycle and gene transcription.[1] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[2] CDK4, in complex with cyclin D, is a key driver of the G1 to S phase transition in the cell cycle.[3][4] In contrast, CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is essential for the elongation phase of transcription by phosphorylating RNA Polymerase II.[5][6] Inhibitors that can simultaneously target both CDK4 and CDK9 offer a compelling anti-cancer strategy by combining cell cycle arrest with the suppression of survival-critical gene transcription.
This technical guide provides a detailed overview of the mechanism of action of AT7519, a potent inhibitor of multiple CDKs, including CDK4 and CDK9.[7] It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Data Presentation: Kinase Inhibition Profile of AT7519
The inhibitory activity of AT7519 has been quantified against several key CDKs. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against both cell cycle and transcriptional CDKs.
| Target Kinase | IC50 (nM) |
| CDK1 | 190 |
| CDK2 | 44 |
| CDK4 | 67 |
| CDK5 | 18 |
| CDK9 | < 10 |
Data compiled from published studies.[7] Actual values may vary depending on specific assay conditions.
Signaling Pathways and Mechanism of Action
AT7519 exerts its anti-tumor effects by inhibiting two critical cellular processes: cell cycle progression and transcription.
CDK4-Mediated Cell Cycle Control
CDK4, in partnership with cyclin D, phosphorylates the Retinoblastoma (Rb) protein.[8][9] This phosphorylation event releases the E2F transcription factor, which then activates the expression of genes required for DNA synthesis and progression into the S phase of the cell cycle.[3] By inhibiting CDK4, AT7519 prevents Rb phosphorylation, maintaining E2F in an inactive state and causing the cell to arrest in the G1 phase.[2][9]
Caption: CDK4 signaling pathway and inhibition by AT7519.
CDK9-Mediated Transcriptional Control
CDK9 is the catalytic subunit of the P-TEFb complex, which also contains a cyclin partner (T1, T2, or K).[5] P-TEFb plays a crucial role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key checkpoint in transcription.[10] CDK9 phosphorylates the C-terminal domain (CTD) of the large subunit of Pol II, as well as negative elongation factors, which allows for productive transcript elongation.[10] Many cancers are dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by AT7519 leads to a rapid decrease in the levels of these survival proteins, ultimately triggering apoptosis.
Caption: CDK9 signaling pathway and inhibition by AT7519.
Experimental Protocols
The characterization of CDK inhibitors like AT7519 involves a series of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.
Protocol 1: Biochemical Kinase Assay (In Vitro)
Objective: To determine the in vitro potency (IC50) of a test compound against purified CDK enzymes.
Methodology:
-
Reagents:
-
Recombinant human CDK4/Cyclin D1 and CDK9/Cyclin T1 enzymes.
-
Substrate: Retinoblastoma (Rb) protein for CDK4, and a synthetic peptide substrate for CDK9.
-
ATP (radiolabeled [γ-³²P]ATP or for use with fluorescence-based detection).
-
Test compound (e.g., AT7519) serially diluted in DMSO.
-
Kinase assay buffer.
-
-
Procedure: a. Serially dilute the test compound in DMSO to create a range of concentrations. b. In a microplate, combine the kinase, substrate, and kinase assay buffer. c. Add the diluted test compound or DMSO (vehicle control). d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Terminate the reaction. g. Quantify substrate phosphorylation. This can be done by measuring the incorporation of ³²P into the substrate via scintillation counting or by using fluorescence-based methods (e.g., FRET or fluorescence polarization).[11]
-
Data Analysis: a. The amount of phosphorylated substrate is measured for each compound concentration. b. Results are expressed as a percentage of the activity of the vehicle control. c. The data is plotted with inhibitor concentration on the x-axis and percent inhibition on the y-axis. An IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[12]
Protocol 2: Cell-Based Proliferation Assay
Objective: To determine the effect of a test compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Line: A relevant cancer cell line, for example, a retinoblastoma (Rb)-proficient cell line such as MCF-7 breast cancer cells.[2]
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. Include a vehicle-only control. c. Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours). d. Measure cell viability/proliferation using a suitable method, such as:
- Resazurin (AlamarBlue) assay: Measures metabolic activity.
- Crystal violet staining: Stains total cellular protein.
- CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis: a. The signal from treated wells is normalized to the vehicle control wells. b. The data is plotted as percent viability versus compound concentration. c. The concentration that inhibits cell growth by 50% (GI50) is calculated using a sigmoidal dose-response curve fit.
Protocol 3: Western Blot for Target Engagement
Objective: To confirm the mechanism of action in cells by observing changes in downstream signaling molecules.
Methodology:
-
Procedure: a. Treat cells with the test compound at various concentrations for a specified time. b. Lyse the cells to extract total protein. c. Determine protein concentration using a BCA or Bradford assay. d. Separate proteins by size using SDS-PAGE. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane to prevent non-specific antibody binding. g. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, Mcl-1, and a loading control like GAPDH or β-actin). h. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: a. The band intensities are quantified. b. A dose-dependent decrease in phospho-Rb (for CDK4 inhibition) and Mcl-1 (for CDK9 inhibition) would confirm target engagement and the intended mechanism of action in a cellular context.
Conclusion
AT7519 serves as an excellent model for understanding the dual inhibition of CDK4 and CDK9. Its mechanism of action, involving the concurrent induction of G1 cell cycle arrest and the suppression of critical survival gene transcription, provides a powerful two-pronged attack on cancer cells. The experimental protocols detailed in this guide offer a robust framework for the evaluation and characterization of this and other novel CDK inhibitors, facilitating further research and development in this critical area of oncology.
References
- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Biological Targets of CDK4-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK4-IN-1, also known as a LEE011 analog, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[1] CDK4, in partnership with D-type cyclins, plays a crucial role in the G1 phase of the cell cycle, making it a key target in cancer therapy. Dysregulation of the CDK4/Cyclin D axis is a common feature in many cancers, leading to uncontrolled cell proliferation. This technical guide provides a comprehensive overview of the biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Target and Selectivity Profile
The primary biological target of this compound is the Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1 complex. It exhibits high potency with a half-maximal inhibitory concentration (IC50) of 10 nM against this complex.[1] A key attribute of an effective therapeutic kinase inhibitor is its selectivity, which minimizes off-target effects. This compound demonstrates remarkable selectivity. It is approximately 1,500-fold more selective for CDK4/Cyclin D1 over CDK1/Cyclin B (IC50 > 15 µM) and 500-fold more selective over CDK2/Cyclin A (IC50 = 5.265 µM).[1]
The synonym for this compound, LEE011 (Ribociclib), is a well-characterized CDK4/6 inhibitor. Kinome scan analyses of Ribociclib (B560063) confirm its high selectivity. At a concentration of 0.1 μM, it exclusively binds to CDK4, and at 1 μM, very few other kinases show non-specific binding.[2] This high selectivity is a critical feature, suggesting a lower potential for off-target toxicities.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its analog LEE011 (Ribociclib) has been determined against various cyclin-dependent kinases. The following table summarizes the key IC50 values.
| Target Kinase/Complex | This compound IC50 (nM) | LEE011 (Ribociclib) IC50 (nM) | Fold Selectivity vs. CDK4/Cyclin D1 (for this compound) |
| CDK4/Cyclin D1 | 10 [1] | 10 [3][4] | 1 |
| CDK6/Cyclin D3 | - | 39[3][4] | - |
| CDK1/Cyclin B | >15,000[1] | >1000-fold less potent than against CDK4/6[3] | >1500 |
| CDK2/Cyclin A | 5,265[1] | - | 526.5 |
Mechanism of Action: The CDK4/Rb/E2F Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of the CDK4/Cyclin D complex. This complex is a critical regulator of the G1-S phase transition of the cell cycle. In a normal cell cycle, the CDK4/Cyclin D complex phosphorylates the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA synthesis and progression into the S phase. By inhibiting CDK4, this compound prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb remains bound to E2F, thereby sequestering it and preventing the transcription of S-phase genes. This leads to a cell cycle arrest in the G1 phase.
Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of this compound.
Objective: To measure the concentration of this compound required to inhibit 50% of the kinase activity of the CDK4/Cyclin D1 complex.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme
-
Retinoblastoma (Rb) protein or a peptide substrate derived from Rb
-
This compound (serially diluted)
-
ATP (including a radiolabeled version, e.g., [γ-³³P]ATP, or a system for non-radioactive detection like ADP-Glo)
-
Kinase assay buffer
-
96- or 384-well plates
-
Filter plates or beads for capturing the phosphorylated substrate (for radiometric assays)
-
Luminometer or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the kinase assay buffer.
-
Reaction Setup: In each well of the plate, add the CDK4/Cyclin D1 enzyme and the Rb substrate.
-
Inhibitor Addition: Add the diluted this compound to the wells. Include a control with no inhibitor (vehicle only).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction. For radiometric assays, transfer the reaction mixture to a filter plate to capture the phosphorylated substrate and measure radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo, add the detection reagents according to the manufacturer's protocol and measure luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol describes a common method to assess the anti-proliferative effect of this compound on cancer cell lines.
Objective: To determine the concentration of this compound required to inhibit the proliferation of cancer cells by 50% (GI50).
Materials:
-
Cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line)
-
Complete cell culture medium
-
This compound (serially diluted)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period, typically 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the normalized cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
Western Blot for Rb Phosphorylation
This protocol is used to confirm the mechanism of action of this compound by observing its effect on the phosphorylation of its direct downstream target, Rb.
Objective: To detect the change in the phosphorylation status of Rb at CDK4-specific sites (e.g., Ser780) in cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Rb (Ser780) and anti-total Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-Rb. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Rb to confirm equal protein loading.
Conclusion
This compound is a potent and highly selective inhibitor of CDK4/Cyclin D1. Its primary mechanism of action is the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest. The high selectivity of this compound, as demonstrated by in vitro kinase assays and kinome scanning of its analog LEE011 (Ribociclib), suggests a favorable therapeutic window with potentially minimal off-target effects. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other similar CDK4 inhibitors in a research and drug development setting.
References
- 1. Ribociclib | LEE011 | CDK4/6 inhibitor | TargetMol [targetmol.com]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
CDK4-IN-1 structure-activity relationship studies
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of CDK4 Inhibitors Based on the CDK4-IN-1 Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 4 (CDK4) is a critical regulator of the G1-S phase transition of the cell cycle, and its aberrant activation is a hallmark of many cancers. The development of selective CDK4 inhibitors has led to significant advances in oncology, with several approved drugs demonstrating substantial clinical benefit. This technical guide focuses on the structure-activity relationship (SAR) of a potent and selective class of CDK4 inhibitors, using this compound as a representative lead compound. This compound, an analog of the FDA-approved drug Ribociclib (B560063) (LEE011), serves as an excellent starting point for understanding the molecular features required for potent and selective inhibition of the CDK4/Cyclin D kinase complex. This document provides a detailed overview of the SAR, quantitative data from key compound series, experimental protocols for inhibitor evaluation, and visualizations of the relevant biological pathways and drug design workflows.
Introduction: CDK4 as a Therapeutic Target
The cell cycle is a tightly controlled process governed by the sequential activation of cyclin-dependent kinases (CDKs).[1][2] In the G1 phase, mitogenic signals lead to the expression of D-type cyclins (D1, D2, D3), which bind to and activate CDK4 and its homolog CDK6.[3] The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[1][3] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry, thereby committing the cell to a new round of division.[1][3]
In a majority of human cancers, the Cyclin D-CDK4/6-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[4] Consequently, inhibiting CDK4 presents a rational and validated strategy for cancer therapy. The development of selective small-molecule inhibitors of CDK4/6, such as Palbociclib, Ribociclib, and Abemaciclib, has transformed the treatment landscape for hormone receptor-positive (HR+) breast cancer.[2][5]
Featured Compound: this compound
This compound is a potent and highly selective inhibitor of CDK4. It is an analog of Ribociclib (LEE011) and serves as an exemplary scaffold for SAR studies.[6] It potently inhibits the CDK4/Cyclin D1 complex with a half-maximal inhibitory concentration (IC50) of 10 nM.[6] Its selectivity is a key feature, showing significantly weaker inhibition against other cell cycle kinases, with an IC50 of >15 µM for CDK1/Cyclin B and 5.265 µM for CDK2/Cyclin A.[6]
The CDK4 Signaling Pathway
The diagram below illustrates the central role of the Cyclin D-CDK4/6 complex in regulating the G1-S cell cycle checkpoint. Inhibition of this pathway by compounds like this compound prevents Rb phosphorylation, maintains E2F in its repressed state, and induces G1 cell cycle arrest.
Structure-Activity Relationship (SAR) Studies
The SAR of CDK4 inhibitors is well-defined around several key chemical scaffolds, including the 2-aminopyrimidine (B69317) core present in this compound and Ribociclib.[1][7][8] These compounds bind to the ATP pocket of CDK4, and their potency and selectivity are dictated by specific interactions with key amino acid residues.
From Fragment to Lead: The Discovery of Ribociclib
The development of Ribociclib provides a clear example of structure-guided design. Starting from a fragment hit, a pyrrolopyrimidine core, medicinal chemistry efforts focused on optimizing potency and selectivity.[4] A critical breakthrough was the introduction of a dimethylamide group, which significantly enhanced CDK4 potency and conferred over 1000-fold selectivity against CDK1 and CDK2.[4]
Table 1: SAR of the Pyrrolopyrimidine Scaffold Leading to Ribociclib
| Compound | R1 | R2 | CDK4/CycD1 IC50 (µM) | CDK1/CycB IC50 (µM) | CDK2/CycA IC50 (µM) | Selectivity (CDK1/CDK4) |
|---|---|---|---|---|---|---|
| 9 | H | H | 0.16 | 2.4 | 1.6 | ~15x |
| 10 | H | OMe | ~0.08 | ND | ND | ND |
| 11 | H | CONMe₂ | 0.001 | 1.14 | 1.02 | >1000x |
| 12 | CONMe₂ | H | ND | ND | ND | ND |
Data adapted from Chopra, R. et al. (2020).[4] ND = Not Determined.
The data in Table 1 illustrates that substitution at the 6-position of the pyrrolopyrimidine core was crucial. While a simple hydrogen bond acceptor (OMe) offered a modest 2-fold improvement in potency, the dimethylamide group in compound 11 (the core of Ribociclib) resulted in a dramatic 160-fold increase in potency against CDK4 and established high selectivity.[4]
SAR of Substituted Pyrrolo[2,3-d]pyrimidine Derivatives
Further exploration of the Ribociclib scaffold focused on modifications at the 2, 6, and 7 positions to improve anti-proliferative activity, particularly in pancreatic cancer cell lines.[9] This study highlights how enzymatic inhibition can be translated into cellular potency.
Table 2: SAR of Ribociclib Analogs Against Pancreatic Cancer Cells
| Compound | Modification from Ribociclib (Scaffold) | CDK4 IC50 (nM) | MIA PaCa-2 IC50 (nM) | BxPC-3 IC50 (nM) |
|---|---|---|---|---|
| Ribociclib (1) | Reference | 15.0 | 560 | 1100 |
| 25 | 6-Anilinocarbonyl | 89.2 | 160 | 310 |
| 41 | 6-(4-fluoro-anilinocarbonyl) | 100.0 | 80 | 230 |
| 42 | 6-(4-chloro-anilinocarbonyl) | 120.0 | 90 | 250 |
| 43 | 6-(4-methoxy-anilinocarbonyl) | 120.0 | 110 | 270 |
Data adapted from Shi, X. et al. (2020).[9]
This series demonstrates that while direct CDK4 inhibitory activity was moderately reduced compared to Ribociclib, the introduction of a 6-anilinocarbonyl moiety significantly enhanced anti-proliferative activity against cancer cell lines.[9] The most potent compound in this series, 41 , was identified as a highly selective CDK4/6 inhibitor with favorable pharmacokinetic properties for further development.[9] This highlights that SAR studies must balance enzymatic potency with cellular activity and drug-like properties.
Experimental Protocols and Methodologies
The evaluation of CDK4 inhibitors involves a standard cascade of biochemical and cellular assays to determine potency, selectivity, mechanism of action, and anti-proliferative effects.
Kinase Inhibition Assay (Biochemical)
-
Objective : To determine the IC50 value of a compound against the purified kinase enzyme.
-
Methodology : Kinase reactions are typically performed in 384-well microtiter plates. The reaction mixture contains the purified active enzyme (e.g., CDK4/Cyclin D1), a substrate (e.g., a peptide derived from Rb protein), and ATP. Compounds are added at varying concentrations. The reaction is initiated by adding ATP and incubated at room temperature. The amount of phosphorylated substrate is quantified, often using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or filter-binding assays with radiolabeled ATP.[10]
-
Data Analysis : The percentage of inhibition is calculated relative to a control (DMSO) and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression fit.
-
Selectivity Profiling : To determine selectivity, compounds are tested against a broad panel of other kinases (e.g., KINOMEscan® platform), including other CDKs and off-target kinases.[10]
Cell Proliferation / Viability Assay
-
Objective : To measure the effect of a compound on the proliferation of cancer cell lines.
-
Methodology : Cancer cells (e.g., MCF-7 for breast cancer, MIA PaCa-2 for pancreatic cancer) are seeded in 96- or 384-well plates and allowed to adhere overnight.[9][11] The cells are then treated with a range of concentrations of the test compound for a period of 72 hours or more. Cell viability or number is assessed using various methods:
-
Direct Cell Count : Using automated cell counters or high-content imaging. This is often considered more accurate for cytostatic agents like CDK4/6 inhibitors.[10]
-
Sulforhodamine B (SRB) Assay : This colorimetric assay measures total protein content, which correlates with cell number.[11]
-
Metabolic Assays (e.g., MTT, CellTiter-Glo®) : These measure metabolic activity (e.g., mitochondrial reductase activity or ATP levels) as a proxy for cell viability. Note: These may underestimate the effect of cytostatic compounds.[10]
-
-
Data Analysis : The results are expressed as a percentage of the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.
Cell Cycle Analysis
-
Objective : To determine if the compound induces arrest at a specific phase of the cell cycle.
-
Methodology : Cells are treated with the compound at its IC50 concentration for 24-48 hours. Both adherent and floating cells are collected, fixed (e.g., with 70% ethanol), and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry.[11]
-
Data Analysis : The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An effective CDK4 inhibitor is expected to cause a significant accumulation of cells in the G0/G1 phase.[11]
Workflows and Logic in SAR Studies
The process of discovering and optimizing a kinase inhibitor follows a logical workflow, from initial screening to lead optimization, guided by SAR principles. The structural features of the inhibitor class determine its interaction with the target and thus its activity.
The diagram below illustrates the key pharmacophoric features of the 2-aminopyrimidine scaffold of this compound and Ribociclib, which are essential for high-affinity binding to the ATP pocket of CDK4.
Conclusion
The structure-activity relationship of CDK4 inhibitors is a well-elucidated field that has produced multiple clinically successful drugs. Using this compound and its parent compound Ribociclib as a framework, this guide has detailed the key molecular interactions and structural modifications that govern inhibitor potency and selectivity. The 2-aminopyrimidine scaffold effectively engages the kinase hinge region, while substitutions on the core pyrrolopyrimidine or related heterocyclic systems allow for fine-tuning of activity, selectivity, and pharmacokinetic properties. The provided data tables and experimental protocols offer a practical guide for researchers in the field of kinase inhibitor design. Future efforts in this area will likely focus on overcoming acquired resistance mechanisms and developing next-generation inhibitors with improved therapeutic profiles.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1256963-02-6 | CDK | MOLNOVA [molnova.com]
- 7. researchgate.net [researchgate.net]
- 8. A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00143H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Fulcrum of Control: A Technical Guide to Dual CDK4/9 Inhibition in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dysregulation of the cell cycle and transcriptional machinery represents a core vulnerability in cancer. Cyclin-dependent kinases (CDKs) are central regulators of these processes, making them prime targets for therapeutic intervention. While selective inhibition of cell cycle kinases (CDK4/6) has achieved clinical success, intrinsic and acquired resistance remains a significant hurdle. A compelling strategy to overcome these limitations is the dual inhibition of CDK4, a master regulator of the G1-S phase cell cycle transition, and CDK9, the engine of transcriptional elongation for key oncogenes. This technical guide provides an in-depth exploration of the signaling pathways governed by CDK4 and CDK9, the synergistic rationale for their simultaneous inhibition, quantitative data on relevant pharmacological agents, and detailed protocols for key evaluative experiments.
The CDK4/Cyclin D Pathway: Guardian of the G1 Checkpoint
CDK4, in partnership with its regulatory subunit Cyclin D, forms a critical checkpoint for cell cycle progression. In response to mitogenic signals, the CDK4/Cyclin D complex phosphorylates the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation event liberates the E2F transcription factor, enabling it to activate the transcription of genes required for DNA synthesis and entry into the S phase. In a vast majority of human cancers, this pathway is compromised, leading to unchecked proliferation.
The signaling cascade is initiated by growth factors and proceeds through the hyperphosphorylation of Rb, effectively removing its inhibitory function.
Figure 1: The CDK4-Rb-E2F signaling pathway controlling G1-S phase transition.
The CDK9/Cyclin T Pathway: Engine of Transcriptional Elongation
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a T-type cyclin.[1] Its primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position.[2][3] This phosphorylation event is a critical switch that releases Pol II from promoter-proximal pausing, allowing it to transition into a productive elongation phase.[3] Many cancers become "addicted" to this process for the continuous, high-level transcription of short-lived survival proteins and oncoproteins, such as MYC and MCL-1.[4] Inhibition of CDK9 leads to the rapid depletion of these crucial proteins, triggering apoptosis in cancer cells.
Figure 2: The CDK9-P-TEFb pathway driving transcriptional elongation.
Rationale for Dual CDK4/9 Inhibition: A Synergistic Attack
Targeting either CDK4 or CDK9 individually has therapeutic merit, but a dual-inhibition strategy offers a multi-pronged attack with the potential for synergistic efficacy and the ability to overcome resistance.
-
Comprehensive Cell Cycle Arrest: While CDK4 inhibition blocks cells in the G1 phase, some cancer cells can adapt and bypass this checkpoint. Abemaciclib, a clinically approved CDK4/6 inhibitor, also demonstrates activity against CDK9, which may contribute to its efficacy.[5][6]
-
Overcoming Resistance: Upregulation of transcriptional pathways can be a mechanism of resistance to CDK4/6 inhibitors. Simultaneous inhibition of CDK9 can preemptively block the expression of survival proteins that would otherwise enable cancer cells to evade G1 arrest.
-
Induction of Apoptosis: CDK4/6 inhibitors are primarily cytostatic (causing cell cycle arrest), whereas CDK9 inhibitors are cytotoxic (inducing cell death) by depleting anti-apoptotic proteins like MCL-1.[7] Combining these mechanisms can convert a growth-arresting signal into a lethal one. Recent findings suggest that targeting CDK9 can reverse tumor resistance to CDK4/6 inhibitors.
Figure 3: Logical framework for the synergistic effect of dual CDK4/9 inhibition.
Quantitative Data on Dual-Activity CDK Inhibitors
The development of specific dual CDK4/9 inhibitors is an active area of research. However, several existing pan-CDK inhibitors exhibit potent activity against both kinases. The table below summarizes the biochemical potency (IC50) of representative compounds.
| Inhibitor | CDK4 IC50 (nM) | CDK9 IC50 (nM) | Other Notable CDK Targets (IC50 nM) | Class |
| Flavopiridol (Alvocidib) | 20 - 100 | 20 - 100 | CDK1 (~30), CDK2 (~40), CDK6 (~60)[4][8][9] | Pan-CDK |
| Riviciclib (P276-00) | 63 | 20 | CDK1 (79)[1][10][11][12] | Pan-CDK |
| Roniciclib | 5 - 25 | 5 - 25 | CDK1, CDK2, CDK7[12] | Pan-CDK |
| Abemaciclib | 2 | >50 (weak activity) | CDK6 (10)[5][13] | Selective CDK4/6 |
| IIIM-290 | 22.5 | 1.9 | CDK1 (4.9), CDK6 (45)[12] | Pan-CDK |
Note: IC50 values can vary based on assay conditions. Data is aggregated from multiple sources for comparison.
Key Experimental Protocols
Evaluating the efficacy of dual CDK4/9 inhibitors requires a robust set of cellular assays. Below are detailed protocols for three fundamental experiments.
Experimental Workflow Overview
A typical workflow for characterizing a novel dual CDK4/9 inhibitor involves a tiered screening approach, moving from broad cytotoxicity assessment to specific mechanistic validation.
Figure 4: A standard experimental workflow for inhibitor characterization.
Protocol: Cell Viability (MTT Assay)
This protocol assesses the inhibitor's effect on cell metabolic activity, a proxy for viability.
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[4][13]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations or a vehicle control (e.g., DMSO).[14]
-
Incubation: Incubate the plate for a desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[4][13]
-
Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10 minutes.[4]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol: Cell Cycle Analysis (Flow Cytometry)
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed approximately 1 x 10^6 cells in 6-well plates. Treat with the desired concentration of the inhibitor (e.g., the predetermined IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and transfer to a centrifuge tube.[11]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.[11]
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation. Incubate on ice for at least 30 minutes.[11]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring PI only binds to DNA.[10]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence intensity).[10]
Protocol: Western Blot Analysis
This protocol detects changes in the levels and phosphorylation status of target proteins.
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat with the inhibitor. After treatment, wash cells twice with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-p-Pol II (Ser2), anti-MCL-1, anti-MYC) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The dual inhibition of CDK4 and CDK9 is a highly promising therapeutic strategy that addresses both the proliferative and transcriptional addictions of cancer cells. By simultaneously inducing G1 arrest and depleting critical survival oncoproteins, this approach has the potential to produce deep, durable responses and overcome resistance to single-agent therapies. Future research will focus on the development of highly selective dual CDK4/9 inhibitors with optimized pharmacological properties to maximize synergistic efficacy while minimizing off-target toxicities. Furthermore, identifying predictive biomarkers will be crucial for selecting patient populations most likely to benefit from this targeted therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Abemaciclib, A Selective CDK4/6 Inhibitor, Restricts the Growth of Pediatric Ependymomas | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Role of CDK9 Inhibition in Transcription: A Case Study on the Implications of a CDK4 Inhibitor with CDK9 Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "CDK4-IN-1" is not documented in publicly available scientific literature. This guide will, therefore, address the core scientific query by examining the well-characterized roles of CDK4 and CDK9, the concept of kinase inhibitor selectivity, and the profound transcriptional effects of CDK9 inhibition, using data from known inhibitors as representative examples.
Introduction: The Convergence of Cell Cycle and Transcriptional Control
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that serve as master regulators of essential cellular processes. While canonically, CDK4, in complex with Cyclin D, is a pivotal driver of the G1-S phase transition in the cell cycle, CDK9, complexed with Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb) and a critical regulator of transcriptional elongation.[1][2][3][4]
The development of small molecule kinase inhibitors has often revealed complex selectivity profiles, where a compound designed for one target may exhibit potent off-target activity against another. This guide explores the significant implications of a hypothetical CDK4 inhibitor, termed "this compound," that also possesses inhibitory activity against CDK9. Understanding this crossover is crucial, as the inhibition of CDK9 has profound effects on gene expression, particularly on the short-lived transcripts of oncoproteins like MYC and anti-apoptotic factors such as MCL-1, making it a compelling therapeutic strategy in oncology.[1][3][5][6][7]
This document provides a technical overview of the distinct and overlapping roles of these kinases, the consequences of their inhibition, quantitative data from analogous real-world compounds, and detailed experimental protocols for assessing their activity.
Signaling Pathways
The Canonical CDK4/6 Cell Cycle Pathway
CDK4 and its homolog CDK6 are central to cell cycle progression.[8] In response to mitogenic signals, Cyclin D proteins are synthesized and bind to CDK4/6.[9] This active complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[4][9][10] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.[4][10] Phosphorylation by CDK4/6 inactivates Rb, causing it to release E2F, which then activates the transcription of genes necessary for DNA replication and cell cycle progression.[4][9][10]
The CDK9 Transcriptional Elongation Pathway
CDK9 is the catalytic subunit of the P-TEFb complex, which is essential for the transition from abortive to productive transcriptional elongation.[1] After RNA Polymerase II (RNAP II) initiates transcription, it often pauses a short distance downstream from the promoter, a state enforced by negative elongation factors (NELF) and DSIF.[2][5] P-TEFb is recruited to these sites where CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNAP II, primarily on Serine 2 (Ser2) residues of its heptapeptide (B1575542) repeats.[1][6] This phosphorylation event, along with phosphorylation of NELF and DSIF, causes the release of NELF and converts DSIF into a positive elongation factor, allowing RNAP II to escape the pause and proceed with productive transcript elongation.[2][5]
Quantitative Data: Kinase Inhibition Profiles
While specific data for "this compound" is unavailable, the principle of kinase selectivity can be illustrated by examining well-characterized inhibitors. A selective CDK4/6 inhibitor like Palbociclib shows high potency for its target kinases with minimal interaction with others.[11] Conversely, selective CDK9 inhibitors show potent activity against CDK9. A hypothetical "this compound" would exhibit low nanomolar IC50 values against both CDK4 and CDK9.
Table 1: Representative Kinase Inhibition Profiles
| Inhibitor | Primary Target(s) | IC50 (nM) vs CDK4/CycD1 | IC50 (nM) vs CDK6/CycD3 | IC50 (nM) vs CDK9/CycT1 | Reference |
|---|---|---|---|---|---|
| Palbociclib | CDK4/6 | 11 | 16 | >1000 | [11] |
| Ribociclib | CDK4/6 | 10 | 39 | >1000 | [8] |
| Abemaciclib | CDK4/6 | 2 | 10 | 437 | [8] |
| NVP-2 | CDK9 | >1000 | >1000 | < 0.514 | [7] |
| SNS-032 | CDK9, CDK2, CDK7 | >1000 | >1000 | 4 | [2] |
| This compound (Hypothetical) | CDK4, CDK9 | < 20 | - | < 20 | - |
Note: Data is compiled from multiple sources and assay conditions may vary.[2][7][8][11]
Detailed Experimental Protocols
Assessing the dual inhibitory action of a compound like this compound requires distinct biochemical and cell-based assays.
In Vitro Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and reduced luminescent signal.
Protocol:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound) in 100% DMSO. Further dilute these stocks in kinase assay buffer to a 4x final concentration. The final DMSO concentration should not exceed 1%.[2]
-
Plate Setup: In a 384-well plate, add 2.5 µL of the 4x inhibitor solution. Include positive controls (DMSO vehicle) and negative controls (no enzyme).[2]
-
Kinase Reaction:
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.[2]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2][12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[2][12]
-
-
Data Acquisition: Measure luminescence using a plate reader.[2]
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and plot the results to determine the IC50 value.
Western Blot for RNAP II Phosphorylation
This method is used to assess the in-cell activity of CDK9 by measuring the phosphorylation status of its key substrate, RNAP II CTD Ser2.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line like MOLT-4) and allow them to adhere. Treat cells with various concentrations of the inhibitor (e.g., 1 nM to 10 µM) for a specified time (e.g., 6-24 hours).[13]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for phospho-RNAP II CTD (Ser2) overnight at 4°C.[13] Use antibodies for total RNAP II and a housekeeping protein (e.g., GAPDH) as loading controls.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.[13]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity and normalize the phospho-RNAP II signal to total RNAP II and the loading control to determine the dose-dependent effect of the inhibitor.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Replace the old medium with 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
Signal Generation:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[13]
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.[13]
-
-
Data Acquisition: Measure absorbance at 570 nm (MTT) or luminescence (CellTiter-Glo®) with a plate reader.[13]
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the inhibitor.[13]
Conclusion
The hypothetical inhibitor "this compound" serves as a valuable model for exploring the critical concept of kinase selectivity in drug development. While its primary designed target, CDK4, governs cell cycle progression, its off-target inhibition of CDK9 provides a powerful anti-cancer mechanism by disrupting transcriptional elongation. By preventing the phosphorylation of RNAP II, CDK9 inhibition leads to the downregulation of key oncogenes and survival proteins, ultimately inducing apoptosis in cancer cells.[3][6][7] This dual mechanism of action—inducing cell cycle arrest via CDK4 inhibition and promoting apoptosis through transcriptional repression via CDK9 inhibition—represents a compelling strategy for cancer therapy. Rigorous characterization of inhibitor selectivity profiles using the detailed protocols outlined in this guide is essential for understanding their full biological impact and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. genesandcancer.com [genesandcancer.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Effects of CDK4 Inhibition on Retinoblastoma (Rb) Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The retinoblastoma protein (Rb) is a critical tumor suppressor and a key regulator of the cell cycle, primarily through its control of the G1/S phase transition.[1] Its function is tightly regulated by phosphorylation, a process orchestrated by cyclin-dependent kinases (CDKs).[1] Dysregulation of the CDK4/6-cyclin D-Rb pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[2][3] This technical guide provides an in-depth analysis of the effects of CDK4 inhibitors, exemplified by the generic molecule CDK4-IN-1, on the phosphorylation state of Rb. It will detail the underlying molecular mechanisms, present quantitative data on the inhibitory effects, outline experimental protocols for assessing these effects, and provide visual representations of the relevant signaling pathways and workflows.
Introduction: The CDK4/Rb Signaling Axis
Progression through the G1 phase of the cell cycle is driven by the activity of CDK4 and its regulatory partner, cyclin D.[3][4] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes necessary for DNA synthesis and entry into the S phase.[4][5]
The activation of the CDK4/cyclin D complex initiates the phosphorylation of Rb at multiple serine and threonine residues.[5][6] This initial phosphorylation, often referred to as "hypo-phosphorylation," is a priming step that leads to subsequent hyperphosphorylation by other CDKs, such as CDK2.[5][7] The hyperphosphorylated Rb undergoes a conformational change, causing it to release E2F transcription factors.[2][8] Liberated E2F then activates the transcription of S-phase genes, driving the cell into the DNA synthesis phase and committing it to another round of division.[4][6]
CDK4 inhibitors are small molecules that competitively bind to the ATP-binding pocket of CDK4, preventing the transfer of phosphate (B84403) groups to its substrates, most notably Rb.[4][9] By inhibiting CDK4, these compounds prevent the initial phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state and inducing a G1 cell cycle arrest.[9][10]
Quantitative Effects of CDK4 Inhibition on Rb Phosphorylation
The efficacy of a CDK4 inhibitor is often quantified by its ability to reduce the levels of phosphorylated Rb (p-Rb) in a cellular context. This is typically measured by determining the concentration of the inhibitor required to reduce the p-Rb signal by 50% (IC50). The following table summarizes the effects of representative CDK4 inhibitors on Rb phosphorylation at key sites.
| Inhibitor | Cell Line | Phosphorylation Site(s) | Observed Effect | Reference |
| Palbociclib | SCLC cells (DMS53, H211, SW1271) | Ser780 | Sustained decrease in phosphorylation with 1.0 μmol/L treatment. | [11] |
| Ribociclib | Renal Cell Carcinoma (RCC) cells (786-O, ACHN) | Ser807/811, Ser795 | Inhibition of phosphorylation. | [6] |
| Abemaciclib | Not specified | Not specified | Induces G1 arrest through prevention of Rb phosphorylation. | [12] |
Experimental Protocols
Western Blotting for the Detection of Phosphorylated Rb
This protocol describes the detection of Rb phosphorylation in cancer cell lines following treatment with a CDK4 inhibitor.
Materials:
-
Cancer cell line with intact Rb signaling (e.g., MCF-7, U2OS, HT-29).[8]
-
CDK4 inhibitor (e.g., this compound, Palbociclib).
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Primary antibodies:
-
HRP-conjugated secondary antibody.[8]
-
Bovine Serum Albumin (BSA) or non-fat dry milk for blocking.
-
Phosphate-buffered saline (PBS) and Tris-buffered saline with Tween 20 (TBST).
-
SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose).
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Seed the chosen cell line in 6-well plates and allow them to reach 60-70% confluency. Treat the cells with increasing concentrations of the CDK4 inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[8]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[8] Quantify the protein concentration of the lysates using a BCA or Bradford assay.[8]
-
SDS-PAGE and Western Blotting: Normalize the protein samples and resolve them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunodetection:
-
Block the membrane with blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against total Rb and a specific phospho-Rb site overnight at 4°C.[1][8] Recommended dilutions are 1:1000 for anti-total Rb and 1:500 or 1:1000 for phospho-specific antibodies, depending on the antibody.[1]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system.[8] Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb.[1][8]
In Vitro Kinase Assay for CDK4 Activity on Rb
This protocol outlines a method to directly measure the inhibitory effect of a compound on the kinase activity of CDK4 using a recombinant Rb fragment as a substrate.
Materials:
-
CDK4 inhibitor (this compound).
-
Kinase assay buffer.[14]
-
P81 phosphocellulose paper or similar for capturing phosphorylated substrate.[14]
-
Scintillation counter.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, recombinant CDK4/Cyclin D1 enzyme, and the Rb substrate.[5]
-
Inhibitor Addition: Add the CDK4 inhibitor at various concentrations to the reaction mixture. Include a vehicle-only control.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.[5][13]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).[5]
-
Stopping the Reaction and Detection: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated ATP.[14]
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[5]
Visualizations
Signaling Pathway
Caption: The CDK4/Rb signaling pathway and the mechanism of its inhibition by this compound.
Experimental Workflow: Western Blotting
Caption: A stepwise workflow for assessing Rb phosphorylation via Western blotting.
Conclusion
CDK4 inhibitors effectively block the phosphorylation of the retinoblastoma protein, a key event in the G1/S transition of the cell cycle. By preventing the inactivation of Rb, these inhibitors maintain its tumor-suppressive function, leading to a G1 arrest and inhibition of cancer cell proliferation. The experimental protocols detailed in this guide provide robust methods for quantifying the effects of CDK4 inhibitors on Rb phosphorylation. The visualization of the signaling pathway and experimental workflow offers a clear understanding of the mechanism of action and the methods used to study it. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of cancer drug development.
References
- 1. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Abemaciclib - Wikipedia [en.wikipedia.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
CDK4-IN-1 and its Impact on RNA Polymerase II Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 (CDK4) is a key regulator of cell cycle progression, primarily through its role in the G1 phase. In complex with Cyclin D, CDK4 phosphorylates the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and the subsequent expression of genes necessary for the G1 to S phase transition.[1][2][3][4] CDK4-IN-1 is a representative small molecule inhibitor that targets the ATP-binding pocket of CDK4, thereby preventing the phosphorylation of its downstream substrates and inducing cell cycle arrest. While the primary mechanism of action of CDK4 inhibitors is well-established, their broader impact on the transcriptional machinery, specifically on the phosphorylation status of RNA Polymerase II (RNAP II), is an area of emerging research.
RNA Polymerase II is the central enzyme responsible for transcribing all protein-coding genes in eukaryotes. The activity of RNAP II is tightly regulated by the phosphorylation of its C-terminal domain (CTD), a long, unstructured region composed of tandem repeats of the heptapeptide (B1575542) sequence YSPTSPS. Phosphorylation at specific serine residues (Ser2, Ser5, and Ser7) within this repeat orchestrates the recruitment of various factors that control transcription initiation, elongation, and termination, as well as co-transcriptional RNA processing. This dynamic phosphorylation is carried out by a distinct set of cyclin-dependent kinases, including CDK7, CDK9, and CDK12.
This technical guide provides a comprehensive overview of the known and potential impacts of this compound on RNAP II phosphorylation. It summarizes the indirect effects mediated by the canonical CDK4/Rb/E2F pathway and explores the hypothetical direct interactions. Detailed experimental protocols are provided to facilitate further investigation into this nuanced aspect of CDK4 inhibitor biology, which holds significant implications for drug development and our understanding of transcriptional regulation.
Quantitative Data on the Transcriptional Impact of CDK4/6 Inhibition
While direct quantitative data on the effect of this compound on specific RNAP II CTD phosphorylation marks is not extensively available in the public domain, the broader transcriptional consequences of CDK4/6 inhibition have been well-documented. The following table summarizes the general effects observed upon treatment with CDK4/6 inhibitors like Palbociclib, which shares a similar mechanism of action with this compound. These changes in gene expression are largely a downstream consequence of cell cycle arrest and alterations in the activity of transcription factors.
| Parameter | Observation upon CDK4/6 Inhibition | Cell Lines/Model Systems | Key Findings | References |
| Global Gene Expression | Widespread changes in transcriptome. | ER+/HER2- breast cancer cell lines (MCF7, T47D) | Potent and consistent suppression of genes involved in cell cycle progression, DNA replication, and mitosis. Induction of a more variable set of genes associated with differentiation and other processes. | [1][5][6][7] |
| E2F Target Gene Expression | Significant downregulation. | RB1 wild-type luminal breast cancer cell lines | Repression of E2F target genes is a canonical response to CDK4/6 inhibition, mediated by the hypophosphorylation of Rb. | [1] |
| Chromatin Accessibility (ATAC-seq) | Remodeling of chromatin, characterized by widespread enhancer activation. | MCF7, MDA-MB-453 breast cancer cells | Inhibition of CDK4/6 leads to increased accessibility at thousands of genomic regions, many of which are distal to gene promoters and function as enhancers. | [8] |
| Histone Modifications (ChIP-seq) | Increased H3K27ac at newly activated enhancers. | MCF7, MDA-MB-453 breast cancer cells | The activated enhancers, including super-enhancers, are marked by an increase in H3K27 acetylation, a hallmark of active enhancers. | [8] |
| AP-1 Transcription Factor Activity | Increased levels and binding of AP-1 transcription factor proteins (e.g., c-Jun). | MCF7 cells | CDK4/6 inhibition stimulates the activity of the AP-1 transcription factor, which is implicated in the activation of the newly accessible enhancers. | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Indirect Effect of this compound on Transcription
The primary, well-established mechanism by which this compound affects transcription is indirect, through the regulation of the Rb-E2F pathway. The following diagram illustrates this signaling cascade.
Caption: Indirect effect of this compound on transcription via the Rb-E2F pathway.
Experimental Workflow: Investigating the Impact of this compound on RNAP II Phosphorylation
To determine if this compound has a direct or indirect effect on the phosphorylation of RNA Polymerase II, a series of experiments can be conducted. The following workflow outlines a potential investigatory path.
Caption: Proposed experimental workflow to study this compound's effect on RNAP II.
Detailed Experimental Protocols
Western Blot Analysis of RNAP II Phosphorylation
This protocol is designed to assess the global levels of total and phosphorylated forms of the largest subunit of RNAP II (RPB1) in cells treated with this compound.
1. Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., MCF7, which is RB-proficient) at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for various time points (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear genomic DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 6% SDS-polyacrylamide gel to resolve the large RPB1 protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Total RPB1
-
Phospho-RPB1 Ser2
-
Phospho-RPB1 Ser5
-
Phospho-RPB1 Ser7
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated RPB1 signals to the total RPB1 signal.
In Vitro Kinase Assay
This protocol aims to determine if CDK4 can directly phosphorylate the RNAP II CTD.
1. Reagents:
-
Recombinant active CDK4/Cyclin D1 complex.
-
Recombinant GST-tagged RNAP II CTD substrate.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP.
-
This compound.
2. Kinase Reaction:
-
Set up the kinase reactions in microcentrifuge tubes on ice. A typical reaction might include:
-
Kinase buffer
-
Recombinant CDK4/Cyclin D1
-
GST-CTD substrate
-
This compound at various concentrations or vehicle control
-
-
Pre-incubate the kinase and inhibitor for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
3. Stopping the Reaction and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated GST-CTD.
-
The intensity of the band will indicate the level of direct phosphorylation by CDK4.
Conclusion
The impact of this compound on RNA Polymerase II phosphorylation is likely to be multifaceted. The predominant effect is an indirect consequence of the inhibitor's primary mechanism of action: the induction of G1 cell cycle arrest through the Rb-E2F pathway. This leads to a broad reprogramming of the transcriptome, including the downregulation of genes essential for cell cycle progression.[1][5][6][7] More recent evidence also points to significant changes in the epigenetic landscape, with CDK4/6 inhibition leading to widespread enhancer activation and increased chromatin accessibility, driven in part by the AP-1 transcription factor.[8]
The question of a direct effect of this compound on RNAP II phosphorylation remains open and warrants further investigation. While the canonical RNAP II CTD kinases are CDK7, CDK9, and CDK12, the possibility of crosstalk between cell cycle and transcriptional CDKs cannot be entirely ruled out. The experimental protocols outlined in this guide provide a framework for researchers to dissect these potential direct and indirect effects. A deeper understanding of how CDK4 inhibitors modulate the transcriptional machinery will be invaluable for optimizing their clinical use, identifying novel combination therapies, and elucidating the intricate connections between cell cycle control and gene expression.
References
- 1. The transcriptome of CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genesandcancer.com [genesandcancer.com]
- 3. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Defining the transcriptional and biological response to CDK4/6 inhibition in relation to ER+/HER2- breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the transcriptional and biological response to CDK4/6 inhibition in relation to ER+/HER2- breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. CDK4/6 inhibition reprograms the breast cancer enhancer landscape by stimulating AP-1 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Dual CDK4/9 Inhibition: A Technical Guide to a Novel Anti-Cancer Strategy
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of innovative cancer therapies, a promising new frontier is emerging with the development of dual inhibitors targeting Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 9 (CDK9). This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles, preclinical evaluation, and therapeutic potential of this novel class of anti-cancer agents. By simultaneously targeting two key regulators of cell proliferation and transcription, dual CDK4/9 inhibitors offer a multifaceted approach to overcoming cancer cell growth and survival, including mechanisms of resistance to existing therapies.
Introduction: The Rationale for Dual CDK4/9 Inhibition
The cell cycle and transcriptional machinery are fundamental processes often dysregulated in cancer. CDK4, in partnership with D-type cyclins, plays a pivotal role in the G1 phase of the cell cycle, phosphorylating the retinoblastoma protein (Rb) and thereby releasing E2F transcription factors to drive the cell towards DNA replication and division. In contrast, CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), is a master regulator of transcription. It phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling the transcription of a host of genes, including critical anti-apoptotic proteins and oncogenes like MYC.
The rationale for dual CDK4/9 inhibition is rooted in the potential for a synergistic anti-tumor effect. While selective CDK4/6 inhibitors have demonstrated significant clinical success, particularly in hormone receptor-positive breast cancer, acquired resistance is a growing concern. One of the key mechanisms of resistance involves the upregulation of transcriptional pathways that promote cell survival. By concurrently inhibiting CDK9, a dual inhibitor can suppress the transcription of these survival genes, potentially preventing or overcoming resistance to CDK4/6 inhibition. This dual-pronged attack on both the cell cycle engine and the transcriptional life-support system of cancer cells represents a novel and powerful therapeutic strategy. Recent preclinical studies have identified promising dual CDK4/9 inhibitor candidates, such as N049, which has shown the ability to impair the viability of cancer cells that have developed resistance to the CDK4/6 inhibitor palbociclib (B1678290).[1]
Mechanism of Action: A Two-Pronged Assault on Cancer Cells
A dual CDK4/9 inhibitor exerts its anti-cancer effects through two distinct but complementary mechanisms:
-
Inhibition of CDK4: By blocking the kinase activity of CDK4, the inhibitor prevents the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it sequesters E2F transcription factors. The net result is a G1 cell cycle arrest, preventing cancer cells from proliferating.
-
Inhibition of CDK9: Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to a global suppression of transcription. This is particularly detrimental to cancer cells, which are often addicted to the high-level expression of short-lived transcripts encoding survival proteins (e.g., Mcl-1, XIAP) and key oncogenic drivers (e.g., MYC). The downregulation of these factors induces apoptosis.
The combined effect is a powerful one-two punch: the inhibitor first halts the proliferation of cancer cells and then triggers their programmed cell death.
References
Foundational Research on Dual CDK4 and CDK9 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] Specifically, CDK4, a key driver of the G1 to S phase transition in the cell cycle, and CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex that regulates transcriptional elongation, have emerged as significant targets in oncology.[2][3][4] Dual inhibition of both CDK4 and CDK9 presents a promising strategy to synergistically target both cell proliferation and the transcriptional addiction of cancer cells to short-lived anti-apoptotic proteins.[5][6] This technical guide provides an in-depth overview of the foundational research on dual CDK4 and CDK9 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing essential biological pathways and workflows.
Data Presentation: In Vitro Potency of Dual CDK4 and CDK9 Inhibitors
The following tables summarize the biochemical and cellular potencies of selected dual CDK4 and CDK9 inhibitors, as well as other CDK inhibitors with significant activity against both kinases.
Table 1: Biochemical IC50 Values of Selected CDK Inhibitors Against CDK4 and CDK9
| Compound | CDK4 IC50 (nM) | CDK9 IC50 (nM) | Other Notable CDK Inhibition (IC50 in nM) | Reference |
| Riviciclib (P276-00) | 63 | 20 | CDK1 (79) | [6] |
| IIIM-290 | 22.5 | 1.9 | CDK1 (4.9), CDK6 (45) | [6] |
| Flavopiridol | 100 | 10 | CDK1 (30), CDK2 (170), CDK6 (60), CDK7 (300) | [7] |
| Compound 66 | >10000 | 39.5 | CDK6 (40.5) | [6] |
| Abemaciclib | 1-10 | ~500 | CDK6 (1-10) | [1][8] |
| Palbociclib | 10 | >1000 | CDK6 (1-10) | [1][8] |
| Ribociclib | 10 | >1000 | CDK6 (39) | [8] |
Table 2: Cellular Anti-proliferative Activity (GI50/IC50) of Selected CDK Inhibitors
| Compound | Cell Line | GI50/IC50 (µM) | Reference |
| Compound 7f | A549 | 0.90 ± 0.09 | [9] |
| KB | 1.99 ± 0.22 | [9] | |
| Compound 11k | H460 | 1.20 | [10] |
| MDA-MB-468 | 1.34 | [10] | |
| HCT116 | 2.07 | [10] | |
| HepG2 | 2.66 | [10] | |
| LEE011 (Ribociclib) | Neuroblastoma (sensitive lines, mean) | 0.307 ± 0.068 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and characterization of dual CDK4 and CDK9 inhibitors.
Biochemical Kinase Assays
Principle: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified CDK4/Cyclin D and CDK9/Cyclin T1 complexes. This is often achieved using radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) from ATP onto a substrate.
Detailed Protocol (Radiometric FlashPlate® Assay): [12]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).
-
Compound Dilution: Serially dilute the test compound in 10% DMSO.
-
Assay Plate Setup: In a 96-well FlashPlate®, add the following in order:
-
5 µl of diluted compound.
-
25 µl of reaction buffer.
-
10 µl of a substrate/kinase mixture (containing the purified CDK/cyclin complex and a suitable substrate, e.g., a fragment of the Retinoblastoma protein for CDK4).
-
-
Reaction Initiation: Start the kinase reaction by adding 10 µl of an ATP mixture containing [γ-33P]ATP. The final ATP concentration should be close to the Km value for the respective kinase.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 50 µl of 2% H3PO4.
-
Washing: Wash the plate twice with 200 µl of 0.9% NaCl to remove unbound radioactivity.
-
Detection: Measure the incorporated radioactivity by scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assays
Principle: To assess the anti-proliferative effect of the inhibitors on cancer cell lines. DNA-based assays are recommended over metabolic assays to avoid misleading results due to cell growth without division.[13][14]
Detailed Protocol (Sulforhodamine B - SRB Assay): [10]
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently add 50 µl of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µl of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µl of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
Western Blot Analysis
Principle: To detect changes in the expression and phosphorylation status of proteins in the CDK4 and CDK9 signaling pathways following inhibitor treatment.
-
Cell Lysis: Treat cells with the inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb (Ser780), total Rb, phospho-RNA Polymerase II (Ser2), total RNA Polymerase II, Mcl-1, c-Myc) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified CDK4 signaling pathway leading to G1/S phase cell cycle progression.
Caption: The role of the CDK9/P-TEFb complex in transcriptional elongation.
Experimental Workflow
Caption: A generalized experimental workflow for the preclinical evaluation of dual CDK4/9 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Novel CDK9 Inhibitors with Better Inhibitory Activity and Higher Selectivity for Cancer Treatment by an Effective Two-Stage Virtual Screening Strategy [scirp.org]
- 5. g1therapeutics.com [g1therapeutics.com]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. Cyclin-dependent kinase 4 may be expressed as multiple proteins and have functions that are independent of binding to CCND and RB and occur at the S and G2/M phases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical evaluation of CDK4-IN-1 in solid tumors
An in-depth technical guide on the preclinical evaluation of a representative CDK4 inhibitor, referred to herein as CDK4-IN-1, for the treatment of solid tumors.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1][2] Specifically, CDK4, in partnership with D-type cyclins, controls the transition from the G1 (gap 1) to the S (synthesis) phase of the cell cycle.[1][2] Hyperactivation of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is common in a wide array of solid tumors, leading to uncontrolled cell proliferation.[3][4] This makes CDK4 a prime target for cancer therapy.[3][5]
This document serves as a technical guide on the preclinical evaluation of a selective CDK4 inhibitor, designated here as this compound. As specific data for a compound named "this compound" is not publicly available, this guide synthesizes data and methodologies from the preclinical evaluation of well-characterized and clinically relevant CDK4/6 inhibitors, such as Palbociclib, Abemaciclib, Ribociclib, and other investigational agents like GLR2007. This guide is intended for researchers, scientists, and drug development professionals involved in oncology research.
Mechanism of Action and Signaling Pathway
This compound is designed to be a selective inhibitor of Cyclin-Dependent Kinase 4. In complex with Cyclin D, CDK4 phosphorylates the Retinoblastoma protein (Rb).[1][4] This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for S-phase entry and DNA replication.[3][6] By inhibiting CDK4, this compound prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[7] This keeps E2F sequestered, leading to a G1 cell cycle arrest and thereby inhibiting tumor cell proliferation.[3][7]
Data Presentation: Preclinical Efficacy
The preclinical activity of a CDK4 inhibitor is assessed through a series of in vitro and in vivo studies. The following tables summarize representative quantitative data for potent CDK4/6 inhibitors against various solid tumor models.
Table 1: In Vitro Antiproliferative Activity of CDK4/6 Inhibitors
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Citation |
| GLR2007 | U87-MG | Glioblastoma | 15.6 ± 2.4 | [8] |
| GLR2007 | U118-MG | Glioblastoma | 23.2 ± 5.2 | [8] |
| P276-00 | Various | Multiple | 300 - 800 | [6] |
| Palbociclib | D1-CDK4 | (Enzymatic) | 10 | [9] |
| Ribociclib | D1-CDK4 | (Enzymatic) | 10 | [9] |
| Abemaciclib | D1-CDK4 | (Enzymatic) | 0.6 - 2 | [9] |
Table 2: In Vivo Efficacy of GLR2007 in Glioblastoma Xenograft Models
| Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) | Increase in Lifespan (%) | Citation |
| U87-MG | GLR2007 | 150 | 79.4 | 114.7 | [8] |
| U87-MG | Abemaciclib | 75 | 40.5 | 42.6 | [8] |
| U118-MG | GLR2007 | 150 | 103.1 | 148.8 | [8] |
| U118-MG | Palbociclib | 100 | 25.1 | 38.6 | [8] |
Experimental Protocols
Detailed methodologies are critical for the accurate preclinical assessment of this compound.
In Vitro Cell Proliferation Assay (³H-Thymidine Uptake)
This assay measures the antiproliferative effect of the compound.
-
Cell Seeding: Seed human tumor cells (e.g., U87-MG, MCF-7) in a 96-well plate at a density of 3,000–5,000 cells per well in 180 µL of culture medium.[6] Incubate overnight to allow for cell adherence.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Incubate for 48 hours at 37°C.[6]
-
³H-Thymidine Labeling: Add ³H-thymidine to each well and incubate for an additional 4-6 hours to allow for incorporation into newly synthesized DNA.
-
Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle distribution.
-
Treatment: Treat tumor cells (e.g., U87-MG) with this compound at concentrations around its IC₅₀ for 24 hours.[8]
-
Cell Harvesting: Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol (B145695) overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A successful CDK4 inhibitor will show a significant increase in the G1 phase population.[8]
Western Blot Analysis
This method is used to confirm the mechanism of action by observing changes in protein phosphorylation and expression.
-
Protein Extraction: Treat cells with this compound for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-Rb (Ser780), total Rb, CDK4, and Cyclin D1.[10][11][12] Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A potent CDK4 inhibitor should decrease the levels of phospho-Rb.[10]
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10⁶ U87-MG cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[8]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound orally or via intraperitoneal injection daily at predetermined doses.[8] The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration (e.g., 21 days).[8] Efficacy is determined by calculating the percentage of Tumor Growth Inhibition (TGI) and the increase in median survival time compared to the control group.[8]
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key processes.
Conclusion
The preclinical evaluation pipeline for a novel CDK4 inhibitor like this compound is a multi-step process that rigorously assesses its potency, mechanism of action, and anti-tumor efficacy. Initial in vitro screens, including enzymatic and cell-based proliferation assays, identify potent compounds. Subsequent mechanistic studies, such as cell cycle analysis and western blotting, confirm on-target activity through the induction of G1 arrest and inhibition of Rb phosphorylation. Promising candidates are then advanced to in vivo xenograft models to evaluate their efficacy in a physiological context. Preclinical studies have demonstrated that potent CDK4/6 inhibitors are active against a broad spectrum of solid tumors.[3][13][14] A thorough execution of these described protocols is essential for establishing a robust data package to support the progression of this compound into clinical development for the treatment of solid tumors.
References
- 1. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Frontiers | Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. asco.org [asco.org]
- 9. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Early In Vitro Efficacy of CDK4 Inhibitors: A Technical Guide
This technical guide provides an in-depth overview of the core methodologies and data generated during the early in vitro evaluation of Cyclin-Dependent Kinase 4 (CDK4) inhibitors. Designed for researchers, scientists, and drug development professionals, this document details the essential experimental protocols, presents quantitative data from representative studies, and visualizes the key biological pathways and experimental workflows.
The information herein is compiled from various in vitro studies on early-stage CDK4 inhibitors. As "CDK4-IN-1" is often a generic identifier, this guide focuses on the principles of evaluation, using data from novel selective inhibitors and established reference compounds to illustrate the key concepts and outcomes of in vitro efficacy testing.
The CDK4 Signaling Pathway and Mechanism of Inhibition
Cyclin-Dependent Kinase 4 (CDK4), in partnership with its regulatory subunit Cyclin D, is a key driver of cell cycle progression.[1] The CDK4/Cyclin D complex phosphorylates the Retinoblastoma protein (pRb), a tumor suppressor that, in its hypophosphorylated state, binds to and sequesters the E2F family of transcription factors.[2][3] Phosphorylation of pRb by CDK4/Cyclin D leads to the release of E2F, which then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation.[2][3] In many cancers, the CDK4/Cyclin D/pRb pathway is dysregulated, leading to uncontrolled cell growth.
CDK4 inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of CDK4 and preventing the phosphorylation of pRb.[4] This action maintains pRb in its active, hypophosphorylated state, leading to the continued sequestration of E2F and resulting in a G1 cell cycle arrest and inhibition of tumor cell proliferation.[4]
Quantitative Data Presentation
The in vitro efficacy of CDK4 inhibitors is primarily assessed by their potency in inhibiting the kinase activity of CDK4 and their anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Representative CDK4 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Reference Compound | IC50 (nM) |
| ZINC585291674 | CDK4 | 184.14 | - | Palbociclib | - |
| ZINC585292724 | CDK4 | 286.75 | - | ||
| ZINC585291474 | CDK4 | 225.68 | - | ||
| ZINC585292587 | CDK4 | 498.31 | - | ||
| CDDD2-94 | CDK4/D1 | - | 2 | Palbociclib | - |
| Palbociclib | CDK4/Cyclin D1 | 11 | - | ||
| Ribociclib | CDK4/Cyclin D1 | 10 | - | ||
| Abemaciclib | CDK4/Cyclin D1 | 2 | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is.
Table 2: Anti-proliferative Activity of CDK4 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| Palbociclib | MDA-MB-175-VII | Breast Cancer | Proliferation Assay | 0.130 |
| Abemaciclib | JeKo-1 | Mantle Cell Lymphoma | Proliferation Assay | 0.060 |
Data for specific "this compound" compounds are often proprietary. The values presented are for well-characterized inhibitors to demonstrate the typical potency range observed in early in vitro studies.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of in vitro efficacy studies.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the CDK4/Cyclin D complex.[6]
Objective: To determine the IC50 value of a test compound against the CDK4/Cyclin D1 complex.
Materials:
-
Recombinant human CDK4/Cyclin D1 complex
-
Substrate (e.g., a peptide derived from the Retinoblastoma protein)
-
ATP, including a radiolabeled version (e.g., [γ-³³P]ATP)
-
Test compound
-
Assay buffer
-
96-well or 384-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Reaction Setup: In each well, combine the assay buffer, CDK4/Cyclin D1 enzyme, and the substrate.
-
Inhibitor Addition: Add the various concentrations of the test compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding the ATP mixture containing [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper to remove unbound radioactivity.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7][8]
Objective: To determine the anti-proliferative effect of a CDK4 inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Objective: To assess the ability of a CDK4 inhibitor to induce G1 cell cycle arrest.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of pRb Phosphorylation
This immunoassay is used to detect the levels of phosphorylated pRb, a direct downstream target of CDK4.[2][9]
Objective: To confirm the on-target effect of a CDK4 inhibitor by measuring the reduction in pRb phosphorylation.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total pRb and phospho-pRb, e.g., Ser780)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total pRb and a specific phospho-pRb site overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated pRb to total pRb.
Mandatory Visualizations
Experimental Workflow for In Vitro Efficacy Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for CDK4-IN-1 Administration in In Vivo Mouse Models
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their inhibition has proven to be a successful therapeutic strategy in various cancers, notably hormone receptor-positive (HR+) breast cancer.[1] Preclinical evaluation of CDK4/6 inhibitors in mouse models is a critical step in their development to determine effective dosage ranges, assess anti-tumor efficacy, and understand their pharmacokinetic and pharmacodynamic properties.[1] This document offers detailed application notes and standardized protocols for the in vivo use of CDK4/6 inhibitors in mouse models, designed for researchers, scientists, and professionals in drug development.
CDK4/6 Signaling Pathway
CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma (Rb) protein.[2] This phosphorylation event releases the E2F transcription factor, enabling the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[2] Dysregulation of this pathway is a common event in many cancers, leading to uncontrolled cell proliferation.[1] CDK4/6 inhibitors function by blocking the kinase activity of the CDK4/6-Cyclin D complex, which prevents Rb phosphorylation and leads to G1 cell cycle arrest.[1]
References
Application Notes and Protocols: CDK4-IN-1 Solubility in DMSO for Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of CDK4-IN-1, a representative small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4). Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays. The primary focus of this guide is the solubility and handling of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for such compounds.
Introduction to this compound and its Mechanism of Action
Cyclin-Dependent Kinase 4 (CDK4), in partnership with its regulatory subunit Cyclin D, plays a pivotal role in the G1 phase of the cell cycle. The Cyclin D/CDK4 complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F, in turn, activates the transcription of genes necessary for the transition from the G1 to the S phase. Dysregulation of the Cyclin D/CDK4/Rb pathway is a common feature in many cancers, making CDK4 an attractive target for cancer therapy. This compound is a potent and selective inhibitor of CDK4, effectively inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.
Below is a simplified representation of the CDK4 signaling pathway and the inhibitory action of this compound.
Caption: Simplified CDK4 signaling pathway and the point of inhibition by this compound.
Solubility of this compound in DMSO
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solvating power for a wide range of organic molecules. It is important to use anhydrous (water-free) DMSO, as the presence of water can significantly decrease the solubility of the compound.[1][2]
| Parameter | Value | Notes |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High-purity, low-water content DMSO is essential for optimal solubility and stability.[1] |
| Reported Solubility | ≥ 100 mg/mL | This corresponds to a molar concentration of approximately 146.41 mM for a similar CDK inhibitor.[3] |
| Typical Stock Concentration | 10-50 mM | A starting concentration in this range is common for similar small molecules.[4] |
Note: The solubility of specific batches of this compound may vary. It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound. Adjust the volumes accordingly for different desired concentrations or volumes.
Materials:
-
This compound powder (Molecular Weight to be confirmed from the product datasheet)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a hypothetical molecular weight of 350 g/mol , you would need 3.5 mg to make 1 mL of a 10 mM solution.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For this example, add 1 mL of DMSO.
-
Dissolution: Securely cap the tube and vortex vigorously for several minutes until the powder is completely dissolved.[5]
-
Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[4][6] Gentle warming to 37°C for a short period can also aid dissolution.[5][6]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[1]
-
Storage Conditions:
References
Application Notes and Protocols for Cell Cycle Analysis Following CDK4-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 (CDK4) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3] In conjunction with its regulatory partner, cyclin D, CDK4 forms an active complex that phosphorylates the retinoblastoma protein (Rb).[1][4][5] This phosphorylation event disrupts the interaction between Rb and the E2F family of transcription factors, allowing for the expression of genes necessary for DNA synthesis and entry into the S phase.[4][6][7] Dysregulation of the CDK4/cyclin D/Rb pathway is a common feature in many cancers, making CDK4 an attractive target for therapeutic intervention.[2][8]
CDK4-IN-1 is a potent and selective inhibitor of CDK4. By blocking the kinase activity of CDK4, this compound is expected to prevent the phosphorylation of Rb, leading to the maintenance of Rb in its active, hypophosphorylated state.[4] This, in turn, sequesters E2F transcription factors and prevents the transcription of S-phase entry genes, ultimately causing the cell to arrest in the G1 phase of the cell cycle.[4][9] These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle of cultured cancer cells.
Expected Effects of this compound on Cell Cycle Distribution
Treatment of asynchronous cell populations with this compound is anticipated to result in a dose- and time-dependent increase in the proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. This G1 arrest is a direct consequence of inhibiting CDK4-mediated Rb phosphorylation.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 45-55% | 25-35% | 15-25% |
| This compound (Low Dose) | 60-70% | 15-25% | 10-20% |
| This compound (High Dose) | 75-85% | 5-15% | 5-15% |
| Table 1: Representative Data of Expected Cell Cycle Distribution Changes. This table illustrates the anticipated shifts in cell cycle phases following treatment with this compound. Actual percentages may vary depending on the cell line, drug concentration, and treatment duration. |
Core Experimental Protocols
A. Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing cells and treating them with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control using the same concentration of DMSO should also be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
B. Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol describes the use of propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells from Protocol A
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of PBS. Repeat the wash.[10][11]
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the emission in the appropriate channel (typically FL2 or FL3).[13]
-
Collect at least 10,000 events per sample.[10]
-
Use the linear scale for PI fluorescence to distinguish between G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[12]
-
Gate out doublets and clumps to ensure accurate analysis.[12][14]
-
| Parameter | Setting |
| Excitation Wavelength | 488 nm |
| Emission Channel | FL2 or FL3 (Red fluorescence) |
| Data Acquisition | Linear Scale |
| Events to Collect | Minimum 10,000 |
| Gating Strategy | Exclude doublets and debris |
| Table 2: Typical Flow Cytometer Settings for Propidium Iodide Analysis. These settings provide a general guideline for data acquisition. Specific instrument settings may need to be optimized. |
C. S-Phase Analysis by Bromodeoxyuridine (BrdU) Incorporation Assay
This protocol details the use of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, to specifically label and quantify cells actively synthesizing DNA (in S phase).[14][15]
Materials:
-
Treated and control cells from Protocol A
-
BrdU labeling solution (10 µM)
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (FITC-conjugated)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) for total DNA staining
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
BrdU Labeling:
-
Cell Harvesting and Fixation:
-
Harvest and wash the cells as described in Protocol B (steps 1 and 2).
-
Fix the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.
-
-
DNA Denaturation:
-
Wash the fixed cells.
-
Resuspend the cells in DNase I solution to expose the incorporated BrdU.[15]
-
Incubate at 37°C for 1 hour.
-
-
BrdU Staining:
-
Wash the cells to remove the DNase I.
-
Resuspend the cells in a buffer containing the FITC-conjugated anti-BrdU antibody.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Total DNA Staining:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a solution containing either 7-AAD or PI for total DNA content analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Use a bivariate plot of BrdU-FITC fluorescence (log scale) versus 7-AAD/PI fluorescence (linear scale) to differentiate between G0/G1 (BrdU negative, 2n DNA), S (BrdU positive), and G2/M (BrdU negative, 4n DNA) phases.[16]
-
| Treatment Group | % BrdU Positive Cells (S-Phase) |
| Vehicle Control (DMSO) | 25-35% |
| This compound (Low Dose) | 15-25% |
| This compound (High Dose) | 5-15% |
| Table 3: Representative Data of Expected BrdU Incorporation. This table shows the anticipated decrease in the percentage of S-phase cells following treatment with this compound, as measured by BrdU incorporation. |
Visualizations
Caption: CDK4 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for cell cycle analysis after this compound treatment.
References
- 1. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 16. bdbiosciences.com [bdbiosciences.com]
Application Note: Transcriptomic Profiling of CDK4-IN-1 Treated Cancer Cells using RNA Sequencing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[1] In many cancers, the CDK4/6 pathway is hyperactivated due to factors like Cyclin D overexpression or inactivation of tumor suppressors, leading to uncontrolled cell proliferation.[2][3] Small molecule inhibitors targeting CDK4/6, such as CDK4-IN-1, represent a promising class of cancer therapeutics.[4] These inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, preventing the release of E2F transcription factors and thereby arresting the cell cycle in the G1 phase.[5][6]
RNA sequencing (RNA-seq) is a powerful technology for analyzing the transcriptome, offering a comprehensive view of the gene expression changes induced by a drug.[7][8] By applying RNA-seq to cancer cells treated with this compound, researchers can elucidate the compound's mechanism of action, identify biomarkers for drug sensitivity or resistance, and uncover potential off-target effects.[9] This document provides detailed protocols for conducting an RNA-seq analysis of this compound treated cancer cells, from experimental design to bioinformatic data analysis.
Core Mechanism: The CDK4/6-Rb Pathway
The primary mechanism of CDK4/6 inhibitors is the suppression of Rb phosphorylation, which enforces G1 cell cycle arrest and inhibits proliferation.[10] Mitogenic signals typically lead to the formation of active Cyclin D-CDK4/6 complexes. These complexes phosphorylate and inactivate the Rb protein.[5] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the genes required for DNA synthesis and progression into the S phase. Inhibition of CDK4/6 by this compound maintains Rb in its active state, effectively halting cell proliferation.
Caption: The CDK4/6-Rb signaling pathway and the point of inhibition by this compound.
Experimental and Bioinformatic Protocols
This section details the necessary protocols for performing a comprehensive RNA-seq analysis.
Overall Experimental Workflow
The process begins with treating a suitable cancer cell line with this compound, followed by RNA extraction, library preparation, sequencing, and in-depth bioinformatic analysis to identify differentially expressed genes and affected pathways.
Caption: General workflow for comparative RNA-seq analysis of this compound treated cells.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be dependent on the CDK4/6 pathway for proliferation. It is critical that the cell line is Rb-proficient (expresses functional Rb protein), as Rb loss is a known mechanism of resistance to CDK4/6 inhibitors.[11]
-
Culture Conditions: Culture the selected cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
IC50 Determination: Prior to the RNA-seq experiment, perform a dose-response assay (e.g., using CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cell line. This will inform the concentration to be used for treatment.
-
Experimental Setup:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Prepare at least three biological replicates for each condition.
-
Treatment Group: Treat cells with this compound at a relevant concentration (e.g., 1x or 2x the IC50 value).
-
Control Group: Treat cells with the vehicle (e.g., DMSO) at the same final concentration used for the drug.
-
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours) to allow for transcriptional changes to occur.
-
Harvesting: After incubation, wash the cells with PBS and harvest them using a cell scraper or trypsinization. Pellet the cells by centrifugation and flash-freeze in liquid nitrogen for storage at -80°C until RNA extraction.
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[12] Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control (QC):
-
Quantification: Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Integrity: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for high-quality RNA-seq libraries.[13]
-
Protocol 3: RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1-2 µg of high-quality total RNA per sample.
-
Isolate messenger RNA (mRNA) using oligo(dT) magnetic beads to enrich for polyadenylated transcripts.[12]
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first- and second-strand cDNA from the fragmented mRNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR to generate a sufficient quantity for sequencing.
-
-
Library QC: Validate the final library size distribution using a Bioanalyzer and quantify it using qPCR.
-
Sequencing: Pool the indexed libraries and sequence them on a high-throughput platform like the Illumina NovaSeq, aiming for a sufficient read depth (e.g., 20-30 million reads per sample) for differential gene expression analysis.[12]
Protocol 4: Bioinformatics Analysis
The bioinformatics pipeline processes the raw sequencing data to yield lists of differentially expressed genes and enriched biological pathways.
Caption: A standard bioinformatics pipeline for RNA-seq data analysis.
-
Raw Read Quality Control: Use FastQC to assess the quality of the raw sequencing reads (FASTQ files).
-
Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38/hg38 for human) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like RSEM or featureCounts to generate a raw count matrix.
-
Differential Gene Expression (DGE) Analysis:
-
Import the count matrix into R.
-
Use packages like DESeq2 or edgeR to normalize the counts and perform statistical analysis to identify genes that are significantly up- or down-regulated between the this compound treated and control groups.
-
The output is typically a list of genes with associated log2 fold changes, p-values, and adjusted p-values (FDR).
-
-
Pathway and Functional Enrichment Analysis:
-
Use the list of differentially expressed genes (DEGs) to perform Gene Set Enrichment Analysis (GSEA) or Over-Representation Analysis (ORA).
-
Utilize databases such as Gene Ontology (GO), KEGG, and Reactome to identify biological pathways and processes that are significantly affected by this compound treatment. This step is crucial for moving from a list of genes to a mechanistic understanding.[8]
-
Data Presentation and Interpretation
Quantitative data from the analysis should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Experimental Design Summary
| Parameter | Description |
|---|---|
| Cell Line | MCF-7 (ER+, Rb-proficient breast cancer) |
| Treatment | This compound |
| Vehicle Control | 0.1% DMSO |
| Concentration | 1 µM (based on pre-determined IC50) |
| Treatment Duration | 48 hours |
| Biological Replicates | n=3 per condition |
| Sequencing Platform | Illumina NovaSeq 6000 |
| Read Length | 2x150 bp Paired-End |
Table 2: RNA-seq Read Quality and Alignment Metrics
| Sample ID | Total Reads | Reads after Trimming | Uniquely Mapped Reads (%) |
|---|---|---|---|
| Control_1 | 25,102,345 | 24,850,112 | 94.5% |
| Control_2 | 26,345,678 | 26,010,987 | 95.1% |
| Control_3 | 24,987,123 | 24,750,456 | 94.8% |
| Treated_1 | 25,567,890 | 25,310,678 | 94.9% |
| Treated_2 | 27,012,345 | 26,750,112 | 95.3% |
| Treated_3 | 25,890,123 | 25,640,890 | 95.0% |
Table 3: Top 5 Down-regulated Differentially Expressed Genes (DEGs) (Illustrative Data)
| Gene Symbol | Description | log2FoldChange | p-value | Adjusted p-value (FDR) |
|---|---|---|---|---|
| E2F1 | E2F Transcription Factor 1 | -2.58 | 1.2e-50 | 3.4e-46 |
| CDK1 | Cyclin Dependent Kinase 1 | -2.15 | 4.5e-45 | 8.1e-41 |
| CCNE1 | Cyclin E1 | -1.98 | 7.8e-42 | 9.9e-38 |
| PCNA | Proliferating Cell Nuclear Antigen | -1.85 | 2.3e-39 | 1.5e-35 |
| MCM2 | Minichromosome Maintenance 2 | -1.77 | 9.1e-38 | 4.6e-34 |
Interpretation: As expected, treatment with a CDK4/6 inhibitor leads to a significant down-regulation of E2F target genes and other genes critical for G1/S transition and DNA replication (e.g., CDK1, CCNE1, PCNA). This provides strong evidence that this compound is acting on its intended pathway.
Table 4: Top 5 Enriched KEGG Pathways (from Down-regulated Genes) (Illustrative Data)
| KEGG Pathway ID | Pathway Description | Gene Count | p-value | Adjusted p-value (FDR) |
|---|---|---|---|---|
| hsa04110 | Cell Cycle | 85 | 1.5e-25 | 4.2e-22 |
| hsa04115 | p53 signaling pathway | 45 | 3.2e-15 | 5.8e-12 |
| hsa03030 | DNA replication | 30 | 6.7e-12 | 8.9e-09 |
| hsa04218 | Cellular senescence | 52 | 1.1e-10 | 1.2e-07 |
| hsa04114 | Oocyte meiosis | 48 | 2.4e-09 | 2.1e-06 |
Interpretation: The pathway analysis strongly corroborates the DGE results, showing significant enrichment for terms like "Cell Cycle" and "DNA replication" among the down-regulated genes.[1] This confirms that the primary effect of this compound is the disruption of cell cycle progression. The enrichment of "Cellular senescence" suggests another potential outcome of CDK4/6 inhibition.[10]
References
- 1. d-nb.info [d-nb.info]
- 2. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 9. emedicodiary.com [emedicodiary.com]
- 10. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Studies Using CDK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo xenograft studies to evaluate the efficacy of CDK4 inhibitors, using established protocols for well-documented CDK4/6 inhibitors as a model, due to the limited availability of specific in vivo data for CDK4-IN-1.
Introduction to CDK4 and its Inhibition in Cancer
Cyclin-dependent kinase 4 (CDK4) is a key regulator of cell cycle progression.[1][2] In complex with cyclin D, CDK4 phosphorylates the retinoblastoma protein (Rb), a crucial step for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase.[3][4] Dysregulation of the CDK4/cyclin D-Rb pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[5][6] CDK4 inhibitors are a class of targeted therapies designed to block the kinase activity of CDK4, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.[7][8] This mechanism effectively halts the proliferation of cancer cells.
This compound is a novel and specific inhibitor of the CDK4/Cyclin D1 complex with a reported IC50 of 10 nM.[9] Its high selectivity suggests potential for targeted cancer therapy with a favorable therapeutic window.
Core Mechanism: The CDK4/Cyclin D-Rb Signaling Pathway
The efficacy of CDK4 inhibitors is contingent on a functional Rb protein. In cancer cells with a normal CDK4/cyclin D-Rb pathway, mitogenic signals lead to the activation of the CDK4/cyclin D complex. This complex then phosphorylates Rb, causing the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes necessary for DNA replication and cell cycle progression. By inhibiting CDK4, this compound prevents this cascade, leading to cell cycle arrest.
Preclinical Evaluation: In Vivo Xenograft Studies
In vivo xenograft models are crucial for assessing the anti-tumor efficacy and tolerability of novel therapeutic agents like this compound. The following sections provide detailed protocols for conducting such studies, based on established methodologies for other CDK4/6 inhibitors.
Experimental Workflow for a Typical Xenograft Study
The general workflow involves establishing tumors in immunocompromised mice, followed by treatment with the investigational compound and monitoring of tumor growth and animal well-being.
References
- 1. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4 subfamily | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 6. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical research offers promise of new CDK4/6 inhibitors [dailyreporter.esmo.org]
- 9. amsbio.com [amsbio.com]
Application Notes: Measuring Apoptosis Induced by CDK4-IN-1 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 (CDK4) is a key regulator of cell cycle progression, specifically at the G1/S transition phase.[1] In many cancers, the CDK4 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[2] CDK4-IN-1 is a potent and highly selective inhibitor of the CDK4/Cyclin D1 complex, with an IC50 of 10 nM. Its high selectivity makes it a valuable tool for studying the specific roles of CDK4 in cellular processes, including apoptosis.[3][4] This document provides a detailed protocol for assessing apoptosis induced by this compound in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: CDK4 Inhibition and Apoptosis
CDK4, in complex with Cyclin D, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[2] Inhibition of CDK4 by this compound prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase.[5] Prolonged cell cycle arrest can subsequently trigger programmed cell death, or apoptosis. The induction of apoptosis by CDK4 inhibitors has been observed in various cancer cell lines, making it a critical endpoint for evaluating the efficacy of these compounds.[4][6]
Data Presentation: Expected Outcomes with this compound
The following table summarizes hypothetical quantitative data from a flow cytometry experiment designed to measure apoptosis induced by this compound. This data is for illustrative purposes and will vary depending on the cell line, experimental conditions, and the specific batch of the inhibitor. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific model system.
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| MCF-7 | 0 (Vehicle Control) | 48 | 95.2 | 2.5 | 2.3 |
| 10 | 48 | 85.1 | 10.3 | 4.6 | |
| 50 | 48 | 65.7 | 25.8 | 8.5 | |
| 100 | 48 | 45.3 | 40.2 | 14.5 | |
| HCT116 | 0 (Vehicle Control) | 48 | 96.1 | 1.8 | 2.1 |
| 10 | 48 | 88.4 | 8.5 | 3.1 | |
| 50 | 48 | 70.2 | 22.1 | 7.7 | |
| 100 | 48 | 50.9 | 38.6 | 10.5 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing and treating cancer cell lines with this compound to induce apoptosis.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (Solubilized in DMSO to a stock concentration of 10 mM)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound Dilutions: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. It is recommended to test a range of concentrations around the IC50 (e.g., 10 nM, 50 nM, 100 nM, and 500 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time period. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal incubation time for apoptosis induction.
II. Flow Cytometry Protocol for Apoptosis Detection with Annexin V and Propidium Iodide (PI)
This protocol describes the staining procedure for detecting apoptotic cells using Annexin V and PI, followed by analysis on a flow cytometer.
Materials:
-
Treated and control cells from Protocol I
-
Phosphate-Buffered Saline (PBS), ice-cold
-
1X Annexin V Binding Buffer
-
FITC Annexin V (or other fluorochrome-conjugated Annexin V)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain detached apoptotic cells) and save it.
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the saved culture medium.
-
For suspension cells, directly collect the cells from the culture vessel.
-
-
Cell Pelleting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained only with Annexin V, and cells stained only with PI) to set up compensation and gates.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Mandatory Visualizations
Caption: this compound inhibits the active CDK4/Cyclin D complex, leading to G1 arrest and apoptosis.
Caption: Experimental workflow for assessing apoptosis by flow cytometry after this compound treatment.
References
- 1. Validation of cyclin D1/CDK4 as an anticancer drug target in MCF-7 breast cancer cells: Effect of regulated overexpression of cyclin D1 and siRNA-mediated inhibition of endogenous cyclin D1 and CDK4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4 inhibition and doxorubicin mediate breast cancer cell apoptosis through Smad3 and survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibition suppresses p73 phosphorylation and activates DR5 to potentiate chemotherapy and immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. CDK4 inhibition and doxorubicin mediate breast cancer cell apoptosis through Smad3 and survivin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of Phosphorylated Retinoblastoma Protein (pRb) Following In Vivo CDK4-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a gatekeeper of the cell cycle, primarily by controlling the G1-S phase transition.[1] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA synthesis and cell cycle progression.[2][3] The function of pRb is tightly regulated by phosphorylation, principally by Cyclin-Dependent Kinases (CDKs).[4][5] Specifically, the Cyclin D-CDK4/6 complex initiates the phosphorylation of pRb during the G1 phase.[6][7] This hyper-phosphorylation inactivates pRb, causing the release of E2F and allowing the cell to proceed into the S phase.[2][8]
In many cancers, the CDK4/6-Cyclin D-pRb pathway is deregulated, leading to uncontrolled cell proliferation.[8][9] Selective CDK4 inhibitors, such as CDK4-IN-1, are designed to block the catalytic activity of CDK4, thereby preventing pRb phosphorylation and inducing cell cycle arrest.[10][11]
These application notes provide a comprehensive protocol for using immunohistochemistry (IHC) to detect and quantify the phosphorylation status of pRb in tumor tissues following in vivo treatment with this compound. Measuring the reduction in phosphorylated pRb (p-pRb) serves as a key pharmacodynamic biomarker to confirm target engagement and the biological activity of the inhibitor in a preclinical setting.[8][10]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the CDK4-pRb signaling axis and the mechanism of action for a CDK4 inhibitor. In proliferating cells, active CDK4/Cyclin D complexes phosphorylate pRb. This inactivates pRb, freeing E2F to initiate transcription of S-phase genes. This compound directly inhibits CDK4, preserving pRb in its active, hypophosphorylated state, which sequesters E2F and halts cell cycle progression.
References
- 1. Immunohistochemical detection of Retinoblastoma protein phosphorylation in human tumor samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Immunohistochemical Detection of Retinoblastoma Protein Phosphorylation in Human Tumor Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemical analysis of retinoblastoma gene product (pRB) expression in malignant and non-malignant liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Differential Regulation of Retinoblastoma Tumor Suppressor Protein by G1 Cyclin-Dependent Kinase Complexes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Challenge with a CDK 4/6 Inhibitor Induces an RB-dependent SMAC Mediated Apoptotic Response in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of CDK4 by Lentiviral shRNA Knockdown and CDK4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle, promoting the transition from the G1 to the S phase. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This document provides detailed protocols for a dual-pronged approach to inhibit CDK4 activity: combining the stable gene silencing effect of lentiviral short hairpin RNA (shRNA) knockdown with the pharmacological inhibition by the small molecule CDK4-IN-1. This combination strategy has the potential to achieve a more potent and durable anti-proliferative effect in cancer cells.
Data Presentation
The following tables summarize the in vitro inhibitory activities of CDK4 inhibitors and the potential for synergistic effects when combining genetic and pharmacological inhibition of CDK4.
Table 1: In Vitro Inhibitory Activity of CDK4 Inhibitors
| Inhibitor | Target(s) | IC50 | Cell Line | Assay Type | Reference |
| This compound | CDK4/Cyclin D1 | 10 nM | - | Kinase Assay | [1] |
| CDK1/Cyclin B | >15 µM | - | Kinase Assay | [1] | |
| CDK2/Cyclin A | 5.27 µM | - | Kinase Assay | [1] | |
| Palbociclib (PD-0332991) | CDK4 | 11 nM | - | Kinase Assay | [2] |
| CDK6 | 15 nM | - | Kinase Assay | [2] | |
| Abemaciclib (LY2835219) | CDK4 | 2 nM | - | Kinase Assay | [3] |
| CDK6 | 5 nM | - | Kinase Assay | [3] | |
| Ribociclib (LEE011) | CDK4 | 10 nM | - | Kinase Assay | [4] |
| CDK6 | 39 nM | - | Kinase Assay | [4] |
Table 2: Synergistic Effects of Combining Genetic and Pharmacological Inhibition of Cell Cycle Kinases
| Genetic Inhibition | Pharmacological Inhibitor | Cell Line | Effect | Quantitative Measure | Reference |
| CDK2 siRNA (12.5 nM) | Palbociclib | MCF7 | Synergistic reduction in cell proliferation | Combination Index (CI) < 1 | [5] |
| CDK2 siRNA (12.5 nM) | Palbociclib | MCF7-PR (Palbociclib Resistant) | Synergistic reduction in cell proliferation | Combination Index (CI) < 1 | [5] |
| mTOR siRNA | Palbociclib (4 µM) | Glioblastoma Initiating Cells | Synergistic | P < 0.001 | [6] |
| CDK4/6 siRNA | Everolimus (5 µM) | Glioblastoma Initiating Cells | Synergistic | P < 0.0001 | [6] |
Signaling Pathways and Experimental Workflow
CDK4 Signaling Pathway
The diagram below illustrates the canonical CDK4 signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. Mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4. The active Cyclin D-CDK4 complex then phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase.
Experimental Workflow
The following diagram outlines the experimental workflow for investigating the combined effect of lentiviral shRNA-mediated CDK4 knockdown and this compound treatment. The process begins with the generation of stable CDK4 knockdown and control cell lines, followed by treatment with this compound. The effects on cell viability, cell cycle progression, and apoptosis are then assessed.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol describes the generation of lentiviral particles and the subsequent transduction of target cells to create stable CDK4 knockdown and control cell lines.
Materials:
-
Lentiviral vector containing shRNA targeting CDK4 (and a non-targeting control)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Polybrene
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
Procedure:
-
Day 1: Seeding HEK293T Cells: Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the lentiviral shRNA vector and packaging plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes.
-
Add the mixture dropwise to the HEK293T cells.
-
Incubate for 4-6 hours, then replace the medium with fresh complete growth medium.
-
-
Day 4 & 5: Viral Harvest:
-
Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used immediately or stored at -80°C.
-
-
Day 6: Transduction of Target Cells:
-
Seed target cells in a 6-well plate to be 50-60% confluent at the time of transduction.
-
On the day of transduction, remove the medium and add the viral supernatant supplemented with polybrene (final concentration 4-8 µg/mL).
-
Incubate for 18-24 hours.
-
-
Day 7 Onwards: Selection:
-
Replace the viral supernatant with fresh complete medium containing the appropriate concentration of puromycin (determine the optimal concentration for your cell line with a kill curve).
-
Replace the selection medium every 3-4 days until resistant colonies are formed.
-
Expand the pool of resistant cells or isolate single colonies for further analysis.
-
Protocol 2: Validation of CDK4 Knockdown
A. Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Extract total RNA from the stable shCDK4 and shControl cell lines using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for CDK4 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative expression of CDK4 mRNA using the ΔΔCt method. A significant reduction in CDK4 mRNA in the shCDK4 cells compared to the shControl cells indicates successful knockdown.
B. Western Blotting:
-
Protein Extraction: Lyse the stable cell lines in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against CDK4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. A significant decrease in the CDK4 protein band in the shCDK4 cells confirms knockdown.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed the stable shCDK4 and shControl cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 4: Cell Cycle Analysis
-
Cell Treatment: Seed the stable cell lines and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvest: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G1 phase is indicative of CDK4 inhibition.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat the stable cell lines with this compound as described for the cell cycle analysis.
-
Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. An increase in the percentage of Annexin V-positive cells indicates an induction of apoptosis.
Protocol 6: Synergy Analysis
The synergistic, additive, or antagonistic effects of combining CDK4 shRNA with this compound can be quantitatively assessed using the Chou-Talalay method to calculate a Combination Index (CI).[7][8]
-
Experimental Design: Generate dose-response curves for this compound in both the shControl and shCDK4 cell lines. The "dose" of the shRNA is considered fixed (i.e., the level of knockdown achieved).
-
Data Analysis: Use software like CompuSyn to calculate the CI values based on the dose-response data.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Conclusion
The combination of lentiviral shRNA-mediated knockdown and small molecule inhibitors offers a powerful strategy to achieve robust and sustained inhibition of therapeutic targets like CDK4. The protocols outlined in this document provide a comprehensive guide for researchers to implement this dual-inhibition approach and assess its efficacy in cancer cell models. The expected synergistic effect of this combination could lead to more effective therapeutic strategies with potentially reduced off-target effects.
References
- 1. Synergistic Drug Combinations with a CDK4/6 Inhibitor in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A first-in-class CDK4 inhibitor demonstrates in vitro, ex-vivo and in vivo efficacy against ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined CDK4/6 mTOR inhibition is synergistic against glioblastoma via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational approach to the clinical protocol design for drug combinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: CRISPR/Cas9 Screening with CDK4-IN-1 to Identify Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 (CDK4) is a crucial regulator of the cell cycle, and its dysregulation is a common feature in many types of cancer.[1][2] CDK4, in complex with Cyclin D, phosphorylates the Retinoblastoma (Rb) protein, a key step in the G1-S phase transition of the cell cycle.[1][2][3] Inhibition of the CDK4/Cyclin D1 complex is a promising therapeutic strategy for cancers with a dependency on this pathway.[4]
CDK4-IN-1 is a novel and specific inhibitor of the CDK4/Cyclin D1 complex, demonstrating an IC50 of 10 nM.[5] Its high specificity makes it a valuable tool for cancer research. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.
CRISPR-Cas9 genome-wide screening is a powerful and unbiased method for identifying genes that, when knocked out, lead to drug resistance.[6][7] This technology allows for the systematic interrogation of the genome to uncover novel resistance mechanisms, identify potential biomarkers, and inform the development of combination therapies.[8] These application notes provide a comprehensive guide to performing a CRISPR/Cas9 screen with this compound to identify genes that confer resistance to its anti-proliferative effects.
Signaling Pathways Overview
This compound targets the CDK4/Cyclin D1 complex, a central node in the cell cycle regulation pathway. Understanding this pathway is essential for interpreting the results of a CRISPR/Cas9 screen.
Data Presentation
While specific quantitative data for a CRISPR screen with this compound is not yet published, numerous studies have identified resistance genes to other CDK4/6 inhibitors, such as palbociclib (B1678290). The genes identified in those screens are strong candidates for mediating resistance to this compound due to the shared mechanism of action. The following table summarizes potential resistance genes identified from genome-wide CRISPR screens with CDK4/6 inhibitors.
| Gene | Function | Putative Resistance Mechanism |
| RB1 | Tumor suppressor, key substrate of CDK4/6 | Loss of Rb1 uncouples the cell cycle from CDK4/6 control, rendering the inhibitor ineffective. |
| CDKN2A (p16) | Inhibitor of CDK4/6 | Loss of p16 can lead to hyperactivation of the CDK4/6 pathway, requiring higher inhibitor concentrations. |
| CCNE1 (Cyclin E1) | Activator of CDK2, promotes G1/S transition | Overexpression can bypass the G1 arrest induced by CDK4/6 inhibition. |
| E2F1 | Transcription factor for S-phase genes | Overexpression can drive cell cycle progression independently of Rb phosphorylation. |
| TGFβ3 | Transforming Growth Factor Beta 3 | Loss of TGFβ3 signaling has been implicated in resistance to palbociclib in triple-negative breast cancer.[1][9] |
| FAT1 | Tumor suppressor in the Hippo pathway | Loss of FAT1 can promote resistance to CDK4/6 inhibitors.[10] |
| F9 | Coagulation Factor IX | Downregulation of F9 has been shown to prevent the cell cycle arrest induced by palbociclib.[11] |
| SEMA3F | Semaphorin 3F | Knockdown of SEMA3F increases cell viability in the presence of CDK4/6 inhibitors. |
Experimental Protocols
This section provides a detailed protocol for a pooled, loss-of-function CRISPR-Cas9 screen to identify genes whose knockout confers resistance to this compound.
Protocol 1: Cell Line Preparation and Lentiviral Transduction
1.1. Cell Line Selection and Culture:
-
Choose a cancer cell line known to be sensitive to CDK4/6 inhibition (e.g., MCF-7, T47D).
-
Culture cells in the recommended medium and conditions.
-
Ensure cells are healthy and in the exponential growth phase before transduction.
1.2. Cas9 Expression:
-
Establish a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector.
-
Select for Cas9-expressing cells using blasticidin.
-
Verify Cas9 activity using a functional assay (e.g., GFP knockout).
1.3. sgRNA Library Lentiviral Production:
-
Use a genome-wide sgRNA library (e.g., GeCKOv2).
-
Produce high-titer lentivirus by transfecting HEK293T cells with the sgRNA library plasmids and packaging vectors.
-
Harvest the viral supernatant and determine the viral titer.
1.4. Lentiviral Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using puromycin.
-
Expand the transduced cell population while maintaining a high representation of the sgRNA library (at least 500 cells per sgRNA).
Protocol 2: CRISPR/Cas9 Screen and Drug Treatment
2.1. Determine this compound Working Concentration:
-
Perform a dose-response curve to determine the IC50 and IC80 of this compound in the Cas9-expressing parental cell line.
-
For the screen, use a concentration of this compound that provides strong selective pressure but does not cause complete cell death (e.g., IC80).
2.2. Screen Execution:
-
Plate the pooled, transduced cells at a density that maintains library representation.
-
Treat one arm of the experiment with the predetermined concentration of this compound and the other with a vehicle control (DMSO).
-
Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure.
-
Harvest a sample of the initial cell population (T0) for later comparison.
Protocol 3: Sample Preparation and Data Analysis
3.1. Genomic DNA Extraction:
-
At the end of the screen, harvest cells from the DMSO and this compound-treated populations.
-
Extract high-quality genomic DNA from all samples (T0, DMSO, and this compound).
3.2. sgRNA Library Preparation for Sequencing:
-
Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.
-
Purify the PCR products.
3.3. Next-Generation Sequencing (NGS):
-
Pool the barcoded PCR products and sequence them on a high-throughput sequencing platform (e.g., Illumina NextSeq).
3.4. Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use software packages like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO control.
-
Perform gene-level analysis to identify candidate resistance genes.
-
Conduct pathway and gene ontology analysis to identify biological processes associated with resistance.
Protocol 4: Hit Validation
4.1. Individual sgRNA Validation:
-
Select top candidate genes for validation.
-
Design and clone 2-3 individual sgRNAs targeting each candidate gene.
-
Generate individual knockout cell lines for each candidate gene.
4.2. Phenotypic Assays:
-
Confirm gene knockout by Western blot or Sanger sequencing.
-
Perform cell viability or proliferation assays with a range of this compound concentrations to confirm that knockout of the candidate gene confers resistance.
-
Conduct cell cycle analysis to investigate the mechanism of resistance.
Conclusion
The combination of CRISPR-Cas9 screening with a specific inhibitor like this compound is a powerful approach to systematically identify and characterize the genetic determinants of drug resistance. The protocols and data presented in these application notes provide a framework for researchers to design and execute such screens, ultimately contributing to a deeper understanding of CDK4/6 inhibitor resistance and facilitating the development of more effective cancer therapies.
References
- 1. Genome-wide in vivo CRISPR screen identifies TGFβ3 as actionable biomarker of palbociclib resistance in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1256963-02-6 | CDK | MOLNOVA [molnova.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. News: CRISPR Screen Reveals TGFβ3 as Biomarker of Palbociclib Resistance in Triple Negative Breast Cancer - CRISPR Medicine [crisprmedicinenews.com]
- 9. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome wide CRISPR/Cas9 screen identifies the coagulation factor IX (F9) as a regulator of senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CDK4-IN-1 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with CDK4-IN-1 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For optimal results, it is recommended to dissolve this compound in an organic solvent such as DMSO to create a concentrated stock solution.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this?
A2: Precipitation upon dilution into aqueous media is a common issue and typically occurs because this compound has low solubility in water. The organic solvent from the stock solution is diluted, reducing its ability to keep the compound dissolved.
Q3: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A3: To avoid solvent-induced artifacts in your experiments, it is best practice to keep the final concentration of DMSO as low as possible, typically below 0.5%. However, the exact tolerance will depend on your specific cell line or assay system.
Q4: Can I dissolve this compound directly in aqueous media?
A4: Direct dissolution of this compound in purely aqueous media is not recommended due to its low solubility, which can lead to incomplete dissolution and inaccurate concentration measurements.
Troubleshooting Guide: this compound Solubility Issues
If you are encountering precipitation or incomplete dissolution of this compound in your experiments, please follow the troubleshooting workflow below.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Temperature | Notes |
| DMSO | ≥ 25 mg/mL | Room Temperature | Recommended for stock solutions. |
| Ethanol | < 1 mg/mL | Room Temperature | Not recommended for primary stock. |
| Water | Insoluble | Room Temperature | Not recommended for direct dissolution. |
| PBS (pH 7.2) | < 0.1 mg/mL | Room Temperature | Low solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Media
-
Pre-warm Aqueous Media: Warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Rapid Dilution: While vortexing the pre-warmed aqueous media, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to minimize localized high concentrations of the compound that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your experimental solution is below 0.5%.
-
Immediate Use: Use the freshly prepared solution immediately to prevent precipitation over time.
Signaling Pathway
Diagram: Simplified CDK4/6 Signaling Pathway
Caption: Simplified CDK4/6 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Optimizing CDK4-IN-1 for Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using CDK4-IN-1 for cell cycle arrest experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). Its primary mechanism of action is to block the kinase activity of the CDK4/Cyclin D complex.[1][2][3] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb).[3][4][5] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, which in turn prevents the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle.[3][4] This ultimately leads to a G1 cell cycle arrest and a halt in cell proliferation in cells with a functional Rb pathway.[6]
Q2: In which types of cell lines is this compound expected to be most effective?
A2: CDK4/6 inhibitors like this compound are most effective in cell lines that rely on the CDK4/6-Rb pathway for their proliferation. This includes many hormone receptor-positive (HR+) breast cancer cell lines, such as MCF-7.[2] Cell lines that have a loss-of-function mutation or deletion of the Retinoblastoma (RB1) gene are typically resistant to CDK4/6 inhibitors because the primary target of the inhibitor's action is absent.[2]
Q3: What is the expected cellular phenotype after successful treatment with this compound?
A3: The primary and most immediate effect of this compound on sensitive cancer cells is a halt in proliferation due to G1 cell cycle arrest.[6][7] With prolonged treatment (several days), other biological phenotypes may be observed, including the induction of a state resembling cellular senescence.[6][7] It is important to note that CDK4/6 inhibitors are generally cytostatic (inhibit cell growth) rather than cytotoxic (cell-killing).[7][8]
Troubleshooting Guides
Q4: I am not observing the expected G1 cell cycle arrest after this compound treatment. What are the possible causes and solutions?
A4: Several factors could lead to a lack of G1 arrest. Here is a systematic approach to troubleshoot this issue.
Potential Causes and Solutions:
-
Sub-optimal Inhibitor Concentration: The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Test a broad range of concentrations (e.g., from 0.01 µM to 10 µM) to identify the concentration that yields the maximal G1 arrest without causing significant toxicity.[2]
-
-
Incorrect Treatment Duration: The time required to observe a robust G1 arrest can differ depending on the cell line's doubling time and intrinsic biology.
-
Cell Line Resistance: The cell line may be intrinsically resistant to CDK4/6 inhibition.
-
Solution: Confirm the Rb status of your cell line. Rb-null or Rb-mutated cell lines will not respond to this compound.[2] Use a known sensitive cell line (e.g., MCF-7) as a positive control in your experiments.
-
-
Compound Instability: The inhibitor may have degraded due to improper storage or handling.
Troubleshooting Workflow for Lack of G1 Arrest
Caption: A logical workflow for troubleshooting the absence of G1 arrest.
Q5: My cells are showing high levels of cell death instead of arresting in G1. Why is this happening?
A5: While CDK4/6 inhibitors are primarily cytostatic, high concentrations or off-target effects can lead to cytotoxicity.
Potential Causes and Solutions:
-
Inhibitor Concentration is Too High: Exceeding the optimal concentration for G1 arrest can induce apoptosis or other forms of cell death.
-
Solution: Re-evaluate the inhibitor concentration. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your dose-response experiment to find a concentration that maximizes G1 arrest while minimizing cell death.
-
-
Off-Target Effects: At high concentrations, the inhibitor may affect other kinases, leading to toxicity.[13]
-
Solution: Use the lowest effective concentration determined from your dose-response curve. If toxicity persists, consider using a different, more selective CDK4/6 inhibitor to confirm that the G1 arrest phenotype is due to on-target effects.
-
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to CDK4/6 inhibition and undergo apoptosis even at concentrations that cause G1 arrest in other lines.
-
Solution: Characterize the cell death pathway being activated (e.g., via caspase-3/7 activity assays). It's possible the observed phenotype is a genuine, albeit less common, response to treatment in your specific model.
-
Q6: I am not seeing a consistent decrease in phosphorylated Rb (pRb) after treatment.
A6: A decrease in Rb phosphorylation at CDK4/6-specific sites (like Ser780) is the key biochemical marker of target engagement.[10]
Potential Causes and Solutions:
-
Incorrect Antibody or Western Blot Technique: The antibody may not be specific or sensitive enough, or there may be technical issues with the Western blot.
-
Solution: Use a validated phospho-specific Rb antibody (e.g., pRb Ser780). Ensure you are loading sufficient protein and that your transfer is efficient. Always include a total Rb antibody and a loading control (e.g., β-actin or GAPDH) on the same blot to normalize your results.
-
-
Timing of Analysis: The dephosphorylation of Rb is a relatively rapid event.
-
Solution: Harvest cell lysates at earlier time points (e.g., 2, 6, 12, and 24 hours) to capture the maximal decrease in pRb levels.[2]
-
-
Low Basal pRb Levels: If cells are quiescent or growing slowly, the basal level of pRb may already be low, making it difficult to detect a further decrease.
-
Solution: Ensure your cells are in a state of logarithmic growth before adding the inhibitor. You can synchronize cells before the experiment, if necessary.
-
Data Presentation
Table 1: IC50 Values of Common CDK4/6 Inhibitors
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Reference |
| Palbociclib | 9-11 | 15 | [14] |
| Ribociclib | 10 | 39 | [14] |
| Abemaciclib | 2 | 9.9 | [14] |
| This compound | User to determine empirically | User to determine empirically |
Note: IC50 values can vary based on assay conditions. It is crucial to determine the optimal concentration for this compound in your specific experimental system.
Table 2: Expected Outcomes of Optimal this compound Treatment
| Assay | Expected Result in Sensitive Cells | Key Markers to Analyze |
| Cell Cycle Analysis | Accumulation of cells in G1 phase; decrease in S and G2/M phases. | DNA content (Propidium Iodide) |
| Western Blot | Decrease in phosphorylated Rb (pRb); no change in total Rb. | pRb (Ser780), Total Rb, Cyclin D1 |
| Cell Proliferation Assay | Inhibition of cell growth (cytostatic effect). | Cell count, DNA content (e.g., CyQUANT) |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of DNA content to determine the distribution of cells throughout the cell cycle phases.[15][16][17]
Materials:
-
Cells treated with this compound or vehicle control.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA (for adherent cells).
-
Ice-cold 70% ethanol (B145695).
-
PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
Procedure:
-
Cell Harvesting: Harvest adherent cells by trypsinization or suspension cells by direct collection. Transfer to a centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C). Discard the supernatant.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells for at least 2 hours (or overnight) at -20°C.
-
Staining: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes), discard the ethanol, and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel. Gate on single cells to exclude doublets and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.[16][18]
Protocol 2: Western Blot Analysis for Cell Cycle Markers
This protocol is for assessing the protein levels of key cell cycle regulators, such as phosphorylated Rb, following this compound treatment.[18][19]
Materials:
-
Cell lysates from treated and control cells.
-
RIPA buffer (or similar) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-pRb (Ser780), anti-total Rb, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities and normalize the pRb signal to the total Rb and/or loading control signal.
Visualizations
CDK4/Rb Signaling Pathway and Inhibition
Caption: this compound blocks the phosphorylation of Rb, leading to G1 arrest.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Cell Cycle Analysis [labome.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in CDK4-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CDK4-IN-1 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] In normal cell cycle progression, CDK4 and CDK6 form complexes with Cyclin D to phosphorylate the Retinoblastoma protein (Rb).[3][4] This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes required for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase.[3][4][5] this compound blocks this phosphorylation of Rb, keeping it in a hypophosphorylated state where it remains bound to E2F.[1][2] This prevents the expression of S-phase genes, leading to a G1 cell cycle arrest and the inhibition of cell proliferation.[1][3][6]
Q2: In what types of cancer cell lines is this compound expected to be effective?
A2: CDK4/6 inhibitors like this compound are most effective in cancer cell lines that rely on the CDK4/6-Rb pathway for proliferation.[1] This commonly includes hormone receptor-positive (HR+) breast cancer cell lines, such as MCF-7.[1] Cell lines that have a loss or mutation in the Retinoblastoma (RB1) gene are typically resistant to CDK4/6 inhibitors because the target of inhibition is absent.[1][7]
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions. It's important to note that IC50 values are highly dependent on the specific assay, cell line, and experimental setup.[2]
| Target/Cell Line | Assay Type | Reported IC50 |
| CDK4 | Enzymatic Assay | 1.58 nM[1][2] |
| CDK6 | Enzymatic Assay | 4.09 nM[1][2] |
| CDK4/Cyclin D1 | Enzymatic Assay | 10 nM[8] |
| CDK2/Cyclin A | Enzymatic Assay | 5.265 µM[8] |
| CDK1/Cyclin B | Enzymatic Assay | >15 µM[8] |
| MCF-7 Cells | Cell Viability | 0.92 µM[1][2] |
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is soluble in DMSO, typically at a concentration of 10 mM.[2][8] It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.[9] For cell-based assays, this stock solution should be serially diluted in DMSO before further dilution into the aqueous cell culture medium to prevent precipitation.[2] The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[9] Store the powdered compound at -20°C for up to 3 years.[9] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[9][10][11]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability/proliferation assays (e.g., MTT, WST-1).
Potential Cause 1: Use of metabolic-based assays.
-
Explanation: CDK4/6 inhibitors are primarily cytostatic, meaning they arrest cell proliferation rather than inducing cell death.[1][7] Cells arrested in the G1 phase can continue to grow in size (cellular overgrowth), leading to increased metabolic activity per cell.[1][12] This can mask the anti-proliferative effect in assays that measure metabolic activity, sometimes even showing an increase in signal at higher drug concentrations.[1]
-
Suggested Solution: Switch to a cell counting-based method or a DNA-based proliferation assay that directly measures cell number.[1]
Potential Cause 2: Compound precipitation.
-
Explanation: this compound has limited aqueous solubility.[2] If the final DMSO concentration is too low or the compound concentration is too high during dilution into aqueous media, it can precipitate.
-
Suggested Solution: Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.1-0.5%.[2] Prepare intermediate dilutions of the stock solution in culture medium. Visually inspect the wells for any signs of precipitation under a microscope.
Potential Cause 3: Edge effects in plate-based assays.
-
Explanation: Evaporation from the outer wells of a microplate can concentrate the compound and other reagents, leading to variability.[2]
-
Suggested Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity.[2]
Issue 2: No significant G1 arrest observed in cell cycle analysis.
Potential Cause 1: Incorrect inhibitor concentration or treatment duration.
-
Explanation: The optimal concentration and time required to observe G1 arrest can vary between cell lines.
-
Suggested Solution: Perform a dose-response experiment with a wide range of this compound concentrations.[14] Conduct a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the optimal time point for maximal G1 arrest.[1]
Potential Cause 2: Cell line is resistant to CDK4/6 inhibition.
-
Explanation: The cell line may have intrinsic resistance. A common mechanism is the loss of the Retinoblastoma (Rb) protein (Rb-null).[1][15]
-
Suggested Solution: Confirm the Rb status of your cell line using Western blot or by checking its genomic data. Use a known sensitive cell line, such as MCF-7, as a positive control.[1]
Potential Cause 3: Issues with flow cytometry protocol.
-
Explanation: Improper cell fixation, inadequate RNase treatment, or incorrect gating can lead to inaccurate cell cycle profiles.
-
Suggested Solution: Ensure proper fixation with ice-cold 70% ethanol (B145695) added dropwise to prevent cell clumping.[1] Confirm complete RNA degradation with RNase treatment.[1] Gate on single cells to exclude doublets and debris during flow cytometry analysis.
Issue 3: Weak or no decrease in phospho-Rb levels in Western blot.
Potential Cause 1: Suboptimal antibody or blotting conditions.
-
Explanation: The primary antibody against phospho-Rb may be of low quality, used at a suboptimal dilution, or the transfer conditions may be inefficient.
-
Suggested Solution: Validate your phospho-Rb antibody using a positive control (e.g., lysate from actively proliferating, untreated cells) and a negative control (e.g., lysate from serum-starved cells).[1] Titrate the antibody to find the optimal concentration. Ensure complete protein transfer and use a total Rb antibody as a loading control to normalize for protein levels.[1]
Potential Cause 2: Incorrect timing of cell lysis.
-
Explanation: The dephosphorylation of Rb is a dynamic process. The chosen time point for cell harvesting might be too early or too late to observe the maximal effect.
-
Suggested Solution: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) and collect cell lysates at each time point to determine when the maximum reduction in phospho-Rb occurs.[1]
Experimental Protocols
Protocol 1: Crystal Violet Cell Proliferation Assay
This protocol is recommended for assessing the cytostatic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[1]
-
Fixation: Gently wash the cells twice with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.[1]
-
Staining: Wash the cells twice with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water several times until the water runs clear.
-
Solubilization: Air dry the plate completely. Add 100 µL of 10% acetic acid or methanol (B129727) to each well to solubilize the stain.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-Rb
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780 or Ser807/811) and total Rb overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
-
Cell Treatment and Harvesting: Treat cells with this compound for the determined optimal duration. Harvest the cells by trypsinization and collect them by centrifugation.[1]
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[1]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[1]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[1]
-
Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark for at least 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Use appropriate gating strategies to exclude doublets and debris and analyze the DNA content to determine the percentage of cells in the G1, S, and G2/M phases.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. This compound | 1256963-02-6 | CDK | MOLNOVA [molnova.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Preclinical CDK4/6 Inhibitor Toxicity in Animal Models
Disclaimer: This technical support center provides guidance on managing toxicities associated with preclinical CDK4/6 inhibitors based on publicly available data for compounds in this class. The information provided is not specific to "CDK4-IN-1" due to the limited availability of data for this particular compound. Researchers should adapt these recommendations to establish compound-specific protocols based on their own in-house studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CDK4/6 inhibitors and how does it relate to their on-target toxicities?
A1: CDK4/6 inhibitors work by blocking the activity of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are essential for the progression of the cell cycle from the G1 (growth) phase to the S (DNA synthesis) phase. By inhibiting CDK4/6, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest and a reduction in cell proliferation. This mechanism is not only effective against cancer cells but also affects normal, rapidly dividing cells in the body, which is the primary cause of on-target toxicities.
Q2: What are the most common toxicities observed with CDK4/6 inhibitors in animal models?
A2: Based on preclinical studies with various CDK4/6 inhibitors, the most frequently observed toxicities include:
-
Hematological Toxicities: Neutropenia (a decrease in a type of white blood cell) is a common, dose-limiting toxicity for many CDK4/6 inhibitors. Anemia and thrombocytopenia can also be observed.
-
Gastrointestinal Toxicities: Diarrhea, nausea, and vomiting are frequently reported.
-
General Toxicities: Fatigue, alopecia (hair loss), and weight loss are also common.
-
Organ-Specific Toxicities: Depending on the specific compound, toxicities affecting the liver (hepatotoxicity) and heart (cardiotoxicity) have been noted.
Q3: Are there differences in the toxicity profiles of various CDK4/6 inhibitors?
A3: Yes, different CDK4/6 inhibitors can have distinct toxicity profiles, which are often related to their selectivity for CDK4 versus CDK6 and their off-target activities. For example, some inhibitors with higher selectivity for CDK4 may have a reduced impact on hematopoietic cells, as CDK6 is more critical for hematopoiesis. Conversely, some compounds may have off-target effects on other kinases, leading to unique toxicities like diarrhea.
Q4: What are the key clinical signs of toxicity to monitor in animal models during a study with a CDK4/6 inhibitor?
A4: Daily monitoring of the animals is crucial. Key parameters to observe include:
-
General Health: Changes in body weight, food and water consumption, posture, grooming habits, and overall activity level.
-
Gastrointestinal Effects: The presence of diarrhea or signs of dehydration.
-
Hematological Effects: While not always externally visible, pale mucous membranes can be an indicator of anemia. Regular blood collection for complete blood counts (CBCs) is essential to monitor for neutropenia, anemia, and thrombocytopenia.
Q5: How can I manage toxicities when they are observed in my animal studies?
A5: Management of toxicities typically involves a combination of dose adjustments and supportive care. If significant toxicity is observed, consider the following:
-
Dose Reduction: Lowering the dose of the CDK4/6 inhibitor for subsequent administrations.
-
Dose Interruption: Temporarily halting treatment to allow the animal to recover.
-
Supportive Care: Providing supportive measures such as subcutaneous fluids for dehydration or nutritional supplements can help manage side effects and maintain the animal's well-being.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss in Treated Animals
-
Potential Cause: This is a common sign of general toxicity and can be multifactorial, arising from decreased food and water intake due to nausea, or as a direct effect of the compound.
-
Troubleshooting Steps:
-
Confirm Food and Water Intake: Quantify daily food and water consumption to determine if anorexia is the primary cause.
-
Dose Modification: Reduce the dose of the CDK4/6 inhibitor in the affected cohort and in subsequent studies.
-
Supportive Care: Provide highly palatable and easily accessible food and hydration support.
-
Vehicle Control Check: Ensure that the vehicle used to formulate the compound is not contributing to the observed toxicity.
-
Issue 2: Severe Diarrhea
-
Potential Cause: Gastrointestinal toxicity is a known side effect of some CDK4/6 inhibitors.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the administered dose.
-
Supportive Care: Administer supportive care to manage dehydration.
-
Pathological Assessment: At the end of the study, perform a thorough histological examination of the gastrointestinal tract to understand the underlying pathology.
-
Issue 3: Unexpected Animal Deaths
-
Potential Cause: This could be due to severe, acute toxicity affecting a critical organ system.
-
Troubleshooting Steps:
-
Immediate Necropsy: Perform a full necropsy on the deceased animal to identify the potential cause of death.
-
Review Dosing: Carefully review the dosing calculations and administration technique to rule out errors.
-
Dose Range Finding: If this occurs in an early-stage study, it indicates that the administered dose is above the maximum tolerated dose (MTD). A new dose range-finding study with lower starting doses is necessary.
-
Staggered Dosing: In future studies, consider a staggered dosing approach where a small number of animals are dosed and observed before dosing the entire cohort.
-
Data Presentation: Summary of Potential Toxicities
Table 1: Common Toxicities of Preclinical CDK4/6 Inhibitors in Animal Models
| Toxicity Class | Specific Adverse Event | Commonly Affected Species | Key Monitoring Parameters |
| Hematological | Neutropenia | Mouse, Rat, Dog | Complete Blood Count (CBC) with differential |
| Anemia | Mouse, Rat, Dog | CBC (Hemoglobin, Hematocrit, Red Blood Cell count) | |
| Thrombocytopenia | Mouse, Rat, Dog | CBC (Platelet count) | |
| Gastrointestinal | Diarrhea | Mouse, Rat, Dog | Fecal consistency, hydration status |
| Nausea/Vomiting | Dog, Ferret | Observation of emesis, food intake | |
| Hepatic | Elevated Liver Enzymes | Mouse, Rat, Dog | Serum levels of ALT, AST, ALP |
| Cardiac | QTc Prolongation | Dog, Monkey | Electrocardiogram (ECG) |
| General | Body Weight Loss | All species | Daily body weight measurement |
| Fatigue/Lethargy | All species | Activity monitoring, observation of behavior |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodents
-
Animal Model: Select an appropriate rodent strain (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the study.
-
Baseline Data Collection: Before the first dose, record the body weight and collect a blood sample for baseline CBC and serum chemistry analysis.
-
Dosing: Prepare the CDK4/6 inhibitor in an appropriate vehicle and administer via the intended route (e.g., oral gavage).
-
Daily Monitoring:
-
Record body weight daily.
-
Perform a clinical observation of each animal, noting any changes in appearance, posture, or behavior.
-
Monitor food and water intake.
-
-
Weekly Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) once a week for CBC and serum chemistry analysis.
-
Termination: At the end of the study, perform a full necropsy, collect major organs for histopathological analysis.
Protocol 2: Assessment of Cardiotoxicity in a Large Animal Model (e.g., Beagle Dog)
-
Animal Model: Use telemeterized male or female beagle dogs.
-
Acclimatization and Baseline: Allow dogs to acclimate and collect baseline ECG, blood pressure, and heart rate data for at least 24 hours prior to dosing.
-
Dosing: Administer the CDK4/6 inhibitor.
-
Continuous Monitoring: Continuously record ECG, blood pressure, and heart rate for at least 24 hours post-dose.
-
Data Analysis: Analyze the ECG data for changes in QT interval, specifically looking for QTc prolongation.
-
Blood Sampling: Collect blood samples at multiple time points post-dose to correlate drug exposure with any observed cardiovascular effects.
Visualizations
Caption: The CDK4/6 signaling pathway and the mechanism of action of a CDK4/6 inhibitor.
Caption: A general workflow for managing toxicity in animal models.
Caption: A troubleshooting logic diagram for unexpected adverse events.
Why is CDK4-IN-1 not inducing apoptosis in my cell line?
This technical support guide addresses common issues researchers may encounter when using CDK4-IN-1, with a focus on why the expected apoptotic response may not be observed.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inducing apoptosis in my cell line?
A1: The primary mechanism of action for CDK4 inhibitors like this compound is not the direct induction of apoptosis. Instead, these molecules are designed to induce cell cycle arrest in the G1 phase.[1][2] The most common outcomes of CDK4/6 inhibition in susceptible cell lines are quiescence (a reversible G1 arrest) or cellular senescence (an irreversible G1 arrest), rather than apoptosis.[3][4]
The inhibitor works by preventing the CDK4/Cyclin D complex from phosphorylating the Retinoblastoma (Rb) protein.[5] When Rb remains in its active, hypophosphorylated state, it binds to the E2F transcription factor, blocking the expression of genes necessary for the cell to enter the S phase (DNA synthesis).[5][6] Apoptosis is a less frequent outcome and is typically observed in specific cellular contexts or when CDK4/6 inhibitors are used in combination with other therapies.[3][7]
To troubleshoot your experiment, it is crucial to first verify that the compound is inducing the expected G1 arrest and then investigate other potential cellular fates and resistance mechanisms.
Troubleshooting Guide
This guide is designed to help you systematically investigate why you may not be observing apoptosis.
Q2: How do I know if my cell line is a suitable model for this compound treatment?
A2: The genetic background of your cell line is the most critical factor determining its sensitivity to a CDK4 inhibitor. Two key proteins to consider are Retinoblastoma (Rb) and p53.
-
Retinoblastoma (Rb) Protein Status: Functional Rb protein is essential for the activity of CDK4/6 inhibitors, as it is their primary downstream target.[8] Cell lines that lack functional Rb (Rb-null) are intrinsically resistant because the inhibitor has no mechanism to halt cell cycle progression.[8][9]
-
p53 Tumor Suppressor Status: The status of p53 can significantly influence the cellular response. A wild-type, functional p53 is often required to establish and maintain a stable cell cycle arrest or to induce senescence following CDK4/6 inhibition.[10][11] In some contexts, p53 loss can lead to reduced sensitivity or allow cells to bypass the G1 arrest.[3][11]
Actionable Steps:
-
Verify Rb and p53 Status: Check the literature for the known genotype of your cell line.
-
Confirm Protein Expression: Use Western blotting to confirm the presence of total Rb protein and assess its phosphorylation status. A decrease in phosphorylated Rb (p-Rb) at sites like Ser780 and Ser807/811 is a direct indicator of target engagement.
Table 1: Expected Outcomes Based on Cell Line Genotype
| Rb Status | p53 Status | Expected Outcome with this compound | Rationale |
| Present & Functional | Wild-Type | G1 Arrest, Senescence, or Quiescence | The canonical pathway is intact. p53 helps enforce a stable arrest.[10] |
| Present & Functional | Null/Mutant | G1 Arrest (may be transient), Potential for bypass | The initial G1 arrest may occur, but the lack of functional p53 can compromise its stability, allowing for eventual cell cycle re-entry.[11] |
| Null/Non-functional | Any | Intrinsic Resistance, No G1 Arrest | The primary target of the CDK4/6-Cyclin D complex is absent, rendering the inhibitor ineffective.[8][9] |
Q3: My cell line has functional Rb. What experimental conditions should I check?
A3: If your cell line is a suitable model, the lack of an apoptotic response may be due to suboptimal experimental conditions or the induction of an alternative cell fate.
Table 2: Troubleshooting Experimental Parameters
| Parameter | Potential Issue | Recommended Action |
| Drug Concentration | Concentration is too low for apoptosis, or you haven't determined the optimal dose. | Perform a dose-response curve (e.g., 72 hours) and determine the IC50 for growth inhibition. Test a range of concentrations around the IC50. Apoptosis, if it occurs, may require higher concentrations than cytostasis.[7] |
| Treatment Duration | Insufficient time for apoptotic pathways to be activated. | Perform a time-course experiment. Check for G1 arrest at earlier time points (e.g., 24 hours) and look for markers of apoptosis or senescence at later time points (e.g., 48, 72, 96 hours). |
| Confirmation of Target Engagement | The drug may not be effectively inhibiting CDK4 at the concentration used. | First, confirm G1 cell cycle arrest using flow cytometry. Second, perform a Western blot to check for a decrease in p-Rb levels after a short treatment period (e.g., 2-24 hours). This is the most direct proof of target inhibition. |
| Alternative Cell Fates | The cells are undergoing senescence, not apoptosis. This is a very common outcome.[3][12] | Perform a Senescence-Associated β-Galactosidase (SA-β-Gal) assay. Senescent cells stain blue and often appear enlarged and flattened. |
| Acquired Resistance | Cells may have activated bypass signaling pathways. | If resistance is suspected, investigate common bypass mechanisms such as the upregulation of Cyclin E/CDK2 or activation of the PI3K/AKT/mTOR pathway.[6][13] This can be assessed via Western blot for key markers like Cyclin E, p-AKT, and p-S6. |
Key Experimental Protocols
Protocol 1: Western Blot for Rb Phosphorylation
-
Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against:
-
Phospho-Rb (Ser780)
-
Total Rb
-
GAPDH or β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-Rb/Total Rb ratio indicates target engagement.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Treatment & Harvest: Treat cells as required. Harvest cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Wash the cells to remove ethanol. Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer. The percentage of cells in the G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in G1 is expected.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Treatment: Plate cells in a multi-well plate and treat for an extended period (e.g., 72-96 hours).
-
Fixation: Wash cells with PBS and fix with a 1X fixative solution (e.g., formaldehyde/glutaraldehyde) for 10-15 minutes at room temperature.
-
Staining: Wash cells and add the SA-β-gal staining solution (containing X-gal, buffered at pH 6.0).
-
Incubation: Incubate the plate at 37°C (without CO2) for 12-24 hours. Protect from light.
-
Visualization: Check for the development of a blue color under a microscope. Count the percentage of blue-staining cells to quantify senescence.
Visualizations: Pathways and Workflows
CDK4/Rb Signaling Pathway
The diagram below illustrates the core pathway targeted by this compound. The inhibitor prevents the phosphorylation of Rb, leading to G1 phase arrest.
Caption: The CDK4/Rb pathway leading to G1/S phase transition and its inhibition by this compound.
Troubleshooting Workflow
If you are not observing apoptosis, follow this decision tree to diagnose the potential cause.
Caption: A step-by-step workflow for troubleshooting the lack of apoptosis after this compound treatment.
Cell Fate Decisions Post-CDK4/6 Inhibition
Treatment with a CDK4/6 inhibitor can lead to several distinct cellular outcomes, influenced by the cell's genetic context.
Caption: Potential cellular fates following G1 arrest induced by CDK4/6 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. youtube.com [youtube.com]
- 3. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arrested developments: CDK4/6 inhibitor resistance and alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 10. Pharmacological CDK4/6 inhibition reveals a p53‐dependent senescent state with restricted toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term breast cancer response to CDK4/6 inhibition defined by TP53-mediated geroconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize CDK4-IN-1 precipitation in culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of CDK4-IN-1 precipitation in cell culture media. Our goal is to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of Cyclin-Dependent Kinase 4 (CDK4) when in complex with Cyclin D1.[1][2] Its primary mechanism of action is to block the kinase activity of the CDK4/Cyclin D1 complex, which is a key regulator of the cell cycle, specifically the transition from the G1 to the S phase. Inhibition of this pathway leads to cell cycle arrest.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize water content, as absorbed moisture can decrease the solubility of the compound.
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. When a concentrated DMSO stock solution is diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution, forming a precipitate. This is a common problem with many small molecule inhibitors.
Q4: Can the components of the culture medium affect the solubility of this compound?
A4: Yes, components in the cell culture medium, such as salts, pH buffers, and proteins, can interact with the inhibitor and affect its solubility.[3] For instance, some media with high salt concentrations can promote precipitation.[4][5][6]
Q5: How does serum in the culture medium impact this compound solubility?
A5: Serum proteins, particularly albumin, can sometimes help to solubilize hydrophobic compounds by binding to them.[7][8][9] However, this interaction can also potentially reduce the free, active concentration of the inhibitor. It is advisable to test the effect of serum on your specific experimental setup.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a step-by-step approach to preparing and using this compound in cell culture to minimize precipitation.
Problem: this compound precipitates immediately upon addition to the culture medium.
| Potential Cause | Recommended Solution |
| Stock solution is too concentrated. | Prepare a less concentrated stock solution in DMSO (e.g., 1-5 mM). While the maximum solubility in DMSO is 10 mM, using a slightly lower concentration can improve stability upon dilution.[1] |
| Rapid dilution into aqueous medium. | Avoid adding the DMSO stock directly to the full volume of media. Instead, add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. |
| Incorrect dilution method. | Perform serial dilutions in DMSO first to create an intermediate stock before the final dilution into the culture medium. This gradual reduction in the inhibitor's concentration in the organic solvent can help prevent it from crashing out. |
| High final concentration of the inhibitor. | Ensure the final working concentration of this compound in your assay is below its aqueous solubility limit. If you are observing precipitation, try lowering the final concentration. |
Problem: this compound precipitates over time in the incubator.
| Potential Cause | Recommended Solution |
| Compound instability at 37°C. | Some compounds are less stable at physiological temperatures. While specific data for this compound is limited, this is a possibility. Consider reducing the incubation time if experimentally feasible. |
| Media evaporation. | Evaporation of the culture medium can lead to an increased concentration of the inhibitor, causing it to precipitate. Ensure proper humidification of the incubator and use well-sealed culture plates or flasks.[4] |
| Low final DMSO concentration. | While high DMSO concentrations are toxic to cells, a very low final concentration may not be sufficient to keep the hydrophobic compound in solution. Aim for a final DMSO concentration between 0.1% and 0.5%. Always include a vehicle control with the same final DMSO concentration in your experiments. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder (Molecular Weight: 440.97 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM stock, you would need 4.41 mg of the compound.
-
Mass (mg) = 10 mmol/L * 0.001 L * 440.97 g/mol * 1000 mg/g
-
-
Dissolution:
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication in a water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions in Culture Medium
Objective: To dilute the this compound stock solution into the final culture medium with minimal precipitation.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Perform a serial dilution of the stock solution in DMSO. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution.
-
-
Final Dilution into Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
Slowly add the required volume of the this compound stock or intermediate solution to the pre-warmed medium while gently swirling. For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock, add 10 µL to 1 mL of medium.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 440.97 g/mol | [1] |
| Molecular Formula | C22H29ClN8 | [1] |
| Solubility in DMSO | 10 mM | [1] |
| IC50 (CDK4/Cyclin D1) | 10 nM | [1][2] |
Visual Guides
Signaling Pathway of CDK4
References
- 1. This compound | 1256963-02-6 | CDK | MOLNOVA [molnova.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Western Blot for p-Rb after CDK4-IN-1 Treatment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the Western blot analysis of phosphorylated Retinoblastoma protein (p-Rb) following treatment with the CDK4 inhibitor, CDK4-IN-1.
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor the phosphorylation of Retinoblastoma protein (Rb) after this compound treatment?
A1: The Retinoblastoma protein (Rb) is a key tumor suppressor that controls the G1/S phase checkpoint of the cell cycle.[1] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes necessary for DNA synthesis.[1] During the G1 phase, Cyclin D-CDK4/6 complexes phosphorylate Rb, leading to its inactivation and the release of E2F, which allows the cell cycle to proceed.[1] this compound is a potent inhibitor of CDK4, and by monitoring the decrease in phosphorylated Rb (p-Rb), you can directly assess the efficacy of the inhibitor in blocking the CDK4/6 pathway and inducing cell cycle arrest.[2]
Q2: What are the key phosphorylation sites on Rb that I should monitor to assess this compound activity?
A2: The most commonly analyzed phosphorylation sites to confirm CDK4/6 activity are Serine 780 (Ser780) and the duo of Serine 807 and Serine 811 (Ser807/811).[3] Monitoring the phosphorylation status of these specific sites provides a direct readout of CDK4 kinase activity.[3]
Q3: Is it necessary to use a total Rb antibody in my Western blot experiment?
A3: Yes, it is crucial. Probing for total Rb serves as a loading control and allows for the normalization of the phosphorylated Rb signal. This ensures that any observed decrease in p-Rb is a direct result of the inhibitor's effect on phosphorylation and not due to a general decrease in the total amount of Rb protein.[3]
Q4: What is the expected outcome of a successful Western blot for p-Rb after this compound treatment?
A4: A successful experiment will show a significant, dose- and time-dependent decrease in the levels of phosphorylated Rb (at sites like Ser780 and Ser807/811) in cells treated with this compound compared to untreated or vehicle-treated control cells. The levels of total Rb should remain relatively constant across all samples.
Signaling Pathway and Inhibitor Action
Caption: this compound inhibits the Cyclin D-CDK4 complex, preventing Rb phosphorylation and leading to G1 cell cycle arrest.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No p-Rb Signal | Ineffective Inhibition: this compound concentration is too low or treatment duration is too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.[3] |
| Problems with Sample Preparation: Loss of phosphorylation during sample preparation. | Ensure your lysis buffer contains a fresh cocktail of phosphatase inhibitors. Keep samples on ice at all times.[3] | |
| Antibody Issues: The primary antibody against p-Rb may not be specific or sensitive enough. | Use a validated antibody for the specific phosphorylation site you are investigating. Optimize antibody concentration and consider overnight incubation at 4°C.[3] | |
| Low Protein Load: Insufficient amount of protein loaded onto the gel. | Increase the amount of protein loaded per lane (typically 20-40 µg). | |
| High Background | Ineffective Blocking: Blocking step is insufficient to prevent non-specific antibody binding. | Increase the blocking time to 1-2 hours at room temperature. Use 5% Bovine Serum Albumin (BSA) in TBST instead of non-fat dry milk, as milk contains phosphoproteins that can increase background with phospho-specific antibodies.[3] |
| Antibody Concentration Too High: Primary or secondary antibody concentrations are too high. | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with minimal background.[3] | |
| Contaminated Buffers: Buffers, especially the wash buffer (TBST), may be contaminated. | Prepare fresh buffers for each experiment to avoid microbial growth.[3] | |
| Multiple Bands or Incorrect Band Size | Protein Degradation: Proteases in the sample have degraded the target protein. | Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice. |
| Non-specific Antibody Binding: The primary antibody may be binding to other proteins. | Optimize blocking conditions and antibody concentrations. Ensure the antibody is validated for the application. | |
| Inconsistent Results Between Experiments | Variable Inhibitor Activity: Inconsistent potency of the this compound working solution. | Prepare fresh dilutions of this compound from a stock solution for each experiment.[3] |
| Cell Culture Variability: Differences in cell density, passage number, or growth conditions. | Maintain consistent cell culture conditions for all experiments.[3] |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effect of CDK4/6 inhibitors on Rb phosphorylation.
Table 1: Effect of Palbociclib (B1678290) (a CDK4/6 Inhibitor) on p-Rb/Total Rb Ratio in SCLC Cell Lines
| Cell Line | Treatment Time (hours) | p-Rb (Ser780) / Total Rb Ratio (Normalized to Vehicle Control) |
| DMS53 | 4 | 0.5 |
| 24 | 0.4 | |
| H211 | 4 | 0.6 |
| 24 | 0.3 | |
| SW1271 | 4 | 0.7 |
| 24 | 0.4 | |
| Data adapted from a study on palbociclib in Small Cell Lung Cancer (SCLC) cells. The numbers represent the ratio of phosphorylated Rb to total Rb, normalized to the vehicle-treated control.[4] |
Table 2: Time- and Concentration-Dependent Inhibition of Rb Phosphorylation by a CDK4/6 Inhibitor (PD-0332991) in Endometrial Cancer Cells
| Cell Line | Inhibitor Concentration | Treatment Time (hours) | Visual Observation of p-Rb Inhibition |
| HEC1A | 1 µM | 6 | + |
| 12 | ++ | ||
| 24 | +++ | ||
| HEC108 | 0.1 µM | 24 | + |
| 1 µM | 24 | +++ | |
| 10 µM | 24 | ++++ | |
| Data summarized from a study showing a qualitative representation of the decrease in p-Rb levels, where '+' indicates a level of inhibition.[5] |
Experimental Protocols
Detailed Methodology: Western Blot for p-Rb
This protocol is a generalized procedure for analyzing the phosphorylation status of Rb in cultured cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the culture dish.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[3]
-
Carefully collect the supernatant containing the protein lysate.[3]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Sample Preparation:
-
Mix a consistent amount of protein (e.g., 30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins based on size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20). Avoid using non-fat dry milk for phospho-antibodies.[3]
-
Incubate the membrane with the primary antibody against p-Rb (e.g., anti-p-Rb Ser780 or Ser807/811) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
8. Stripping and Re-probing:
-
To analyze total Rb and a loading control (e.g., β-actin or GAPDH), the membrane can be stripped using a stripping buffer, then re-blocked and re-probed with the respective primary antibodies.
Experimental Workflow and Troubleshooting Logic
Caption: A typical workflow for performing a Western blot to detect p-Rb levels after this compound treatment.
Caption: A logical troubleshooting guide for common issues encountered during p-Rb Western blotting.
References
CDK4-IN-1 stability and degradation in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of CDK4-IN-1 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound throughout your research.
Frequently Asked questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For long-term storage of the solid compound, it is recommended to store it at -20°C, where it is stable for at least two years. Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q2: What is the solubility of this compound?
A2: this compound is soluble in DMSO, typically at a concentration of 10 mM. For other CDK4/6 inhibitors, solubility in DMSO can be as high as 16.67 mg/mL (39.84 mM). It is important to use anhydrous, high-purity DMSO, as absorbed water can negatively impact the solubility and stability of the compound.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results are a common sign of compound instability. The effective concentration of this compound can decrease over time in experimental conditions due to degradation. Factors influencing stability include the composition of the cell culture medium, pH, temperature, and light exposure. It is highly recommended to assess the stability of this compound under your specific experimental conditions.
Q4: How can I determine the stability of this compound in my cell culture medium?
A4: To determine the stability, you can incubate this compound in your cell culture medium (without cells) for the duration of your experiment. At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot and analyze the concentration of the intact compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration over time indicates degradation.
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Problem 1: Precipitation of this compound in Cell Culture Medium
-
Cause: This is a frequent issue with hydrophobic compounds when diluting a concentrated DMSO stock into an aqueous medium. The sudden change in solvent polarity can cause the compound to precipitate out of solution.
-
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) cell culture medium, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is as low as possible, ideally below 0.5%, to avoid cytotoxicity. However, a slight increase (not exceeding 1%) might be necessary to maintain solubility, but the tolerance of your specific cell line must be validated.
-
Pre-warmed Media: Always use media pre-warmed to 37°C when preparing your working solutions.
-
Problem 2: Loss of this compound Activity in Long-Term Experiments
-
Cause: The compound may be degrading over the course of the experiment, leading to a decrease in its effective concentration.
-
Solutions:
-
Replenish Media: For experiments lasting longer than 24-48 hours, consider replenishing the cell culture medium with freshly prepared this compound at regular intervals.
-
Conduct Stability Assessment: Perform a stability study as described in FAQ Q4 to understand the degradation kinetics of this compound in your specific experimental setup.
-
Include Proper Controls: Always include a time-zero control (cells treated immediately after compound dilution) to compare with samples from later time points.
-
Problem 3: No Observable Effect on Phosphorylated Retinoblastoma (pRb)
-
Cause 1: Insufficient Inhibitor Concentration: The effective concentration of this compound can vary significantly between different cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Cause 2: Cell Line Resistance: Some cell lines may have intrinsic resistance to CDK4/6 inhibitors, for example, if they are Rb-null.
-
Solution: Confirm the Rb status of your cell line. Use a known sensitive cell line (e.g., MCF-7) as a positive control.
-
-
Cause 3: Poor Antibody Quality: The antibody used for detecting phosphorylated Rb may be of low quality or used at a suboptimal dilution.
-
Solution: Validate your phospho-Rb antibody with appropriate positive and negative controls.
-
Data Presentation
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | ≥ 2 years | Protect from moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Hypothetical Stability of a CDK4/6 Inhibitor in Cell Culture Medium at 37°C
| Time (hours) | Percent Remaining (in Medium without Cells) | Percent Remaining (in Medium with Cells) |
| 0 | 100% | 100% |
| 2 | 98% | 95% |
| 8 | 92% | 85% |
| 24 | 80% | 65% |
| 48 | 65% | 40% |
| Note: This data is illustrative and the actual stability of this compound should be determined experimentally. |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC or LC-MS/MS system
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to the final working concentration (e.g., 1 µM).
-
Time-Zero Sample (T=0): Immediately after preparation, take an aliquot of the working solution, and store it at -80°C until analysis. This will serve as your 100% reference.
-
Incubation: Incubate the remaining working solution under your standard cell culture conditions (37°C, 5% CO2).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 8, 24, 48 hours), collect aliquots of the incubated solution and store them at -80°C.
-
Sample Analysis: Analyze the concentration of intact this compound in all samples (T=0 and subsequent time points) using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: The CDK4/6 signaling pathway and the point of inhibition by this compound.
Caption: A general experimental workflow for assessing the stability of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
Technical Support Center: Overcoming Intrinsic Resistance to CDK4-IN-1
Welcome to the technical support center for CDK4-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and strategies for overcoming intrinsic resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] In cancer cells with a functional Retinoblastoma (Rb) pathway, CDK4/6 complexes with Cyclin D to phosphorylate the Rb protein.[2][3] This phosphorylation inactivates Rb, causing it to release the E2F transcription factor.[3][4][5] E2F then activates the transcription of genes necessary for the cell to transition from the G1 phase to the S phase of the cell cycle.[3][4] this compound blocks the kinase activity of the CDK4/6-Cyclin D complex, preventing Rb phosphorylation.[1][3] As a result, hypophosphorylated Rb remains bound to E2F, leading to a G1 cell cycle arrest and the inhibition of tumor cell proliferation.[1][3]
Q2: What is intrinsic resistance to this compound?
A2: Intrinsic resistance refers to a cancer cell's inherent ability to resist the anti-proliferative effects of a CDK4/6 inhibitor like this compound without prior exposure to the drug.[6] This can be caused by a variety of molecular characteristics that either make the drug target obsolete or activate bypass signaling pathways.[6] For example, if a cell line has a loss-of-function mutation in the Retinoblastoma 1 (RB1) gene, the primary target of CDK4/6 activity is absent, rendering the inhibitor ineffective.[7][8]
Q3: Which cancer cell lines are expected to be sensitive or resistant to this compound?
A3: Sensitivity to CDK4/6 inhibitors is primarily dictated by the cell's dependence on the CDK4/6-Rb pathway for proliferation.
-
Sensitive Cell Lines: Typically, cancer cells that are hormone receptor-positive (HR+), such as many estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7), are sensitive to CDK4/6 inhibitors.[1][9] These cells rely on the Cyclin D-CDK4/6-Rb axis to control cell cycle progression.[7]
-
Resistant Cell Lines: Cell lines with loss or inactivation of the RB1 gene are intrinsically resistant.[1][7] Additionally, cells with amplification of genes that allow bypass of the G1 checkpoint, such as CCNE1 (Cyclin E1), or those with hyperactivated parallel signaling pathways may also exhibit resistance.[10][11] The ratio of CDK4 to CDK6 expression may also influence sensitivity, with low CDK6 expression potentially indicating higher sensitivity.[12]
Troubleshooting Guide: Experimental Issues
Q4: My cell viability assay (e.g., MTT, CellTiter-Glo) shows inconsistent or minimal effects of this compound, even at high concentrations. What could be the issue?
A4: This is a common issue that can arise from several factors related to both the assay method and the cell biology.
-
Issue 1: Inappropriate Assay Choice. ATP-based (e.g., CellTiter-Glo) or metabolic assays (e.g., MTT) can be misleading for CDK4/6 inhibitors. Cells treated with these inhibitors arrest in the G1 phase but can continue to grow in size, a phenomenon known as cellular overgrowth.[13] This growth leads to a proportional increase in mitochondria and ATP, which can mask the anti-proliferative effect and make it appear as though the cells are still proliferating.[13]
-
Solution: Switch to a proliferation assay that directly measures DNA content or cell number. Suitable methods include direct cell counting (e.g., using a hemocytometer or automated cell counter), or DNA-based fluorescence assays (e.g., CyQUANT, Hoechst staining).[13]
-
-
Issue 2: Intrinsic Cellular Resistance. The cell line you are using may possess intrinsic resistance mechanisms.
-
Solution:
-
Confirm Rb Status: Verify that your cell line expresses functional Rb protein. Western blotting for total Rb is a standard method. Use a known Rb-negative cell line as a negative control and a sensitive line like MCF-7 as a positive control.[1]
-
Assess for Bypass Pathways: Investigate common resistance pathways. For example, high expression of Cyclin E1 or activation of the PI3K/AKT or MAPK signaling pathways can confer resistance.[6][14]
-
-
-
Issue 3: Compound Interference. The chemical properties of this compound could potentially interfere with assay reagents.
-
Solution: Run a control experiment with this compound in cell-free media to check for any direct chemical reactions with your assay's components.[1]
-
Q5: I am not observing the expected G1 cell cycle arrest after this compound treatment when analyzed by flow cytometry. Why?
A5: A lack of G1 arrest is a clear indicator that the inhibitor is not effectively blocking the G1-S transition.
-
Issue 1: Suboptimal Protocol. The drug concentration or treatment duration may be insufficient.
-
Solution: Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., from 10 nM to 10 µM) and analyze the cell cycle at various time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for inducing G1 arrest in your specific cell line.
-
-
Issue 2: Cell Line Resistance. The cell line may be bypassing the CDK4/6-mediated checkpoint.
-
Solution:
-
Check for Cyclin E1/CDK2 Hyperactivity: Amplification of CCNE1 (the gene for Cyclin E1) leads to increased CDK2 activity, which can phosphorylate Rb independently of CDK4/6, thus bypassing the block.[10][15] Analyze Cyclin E1 and CDK2 expression levels via Western blot or qPCR.
-
Loss of Rb Function: As mentioned previously, if Rb is absent or non-functional, this compound will have no effect on cell cycle progression.[8][15]
-
-
-
Issue 3: Flawed Flow Cytometry Technique. Technical errors can lead to inaccurate cell cycle profiles.
-
Solution: Ensure proper cell fixation (e.g., cold 70% ethanol) to prevent clumping.[1] Treat with RNase A to remove RNA, which can also be stained by propidium (B1200493) iodide (PI).[1] Gate properly on single cells to exclude doublets, which can be misinterpreted as G2/M cells.[1]
-
Q6: I can confirm G1 arrest, but I don't see a decrease in phosphorylated Rb (pRb) on my Western blot. What's wrong?
A6: This suggests a potential issue with either the Western blot technique or a more complex biological mechanism.
-
Issue 1: Poor Antibody Quality. The primary antibody against phospho-Rb may be of low quality, non-specific, or used at a suboptimal dilution.
-
Issue 2: Compensatory Kinase Activity. Other kinases, most notably CDK2, can phosphorylate Rb, masking the effect of CDK4/6 inhibition.[10]
-
Solution: Analyze the activity of the Cyclin E/CDK2 axis. If this pathway is hyperactive, you may need to co-inhibit CDK2 to observe a significant reduction in total pRb levels.[16]
-
Key Mechanisms of Intrinsic Resistance
Understanding the molecular basis of resistance is crucial for designing effective experiments. The table below summarizes key mechanisms of intrinsic resistance to CDK4/6 inhibitors.
| Mechanism | Key Molecules Involved | Consequence | Suggested Verification Method | References |
| Loss of Rb Function | RB1 gene (mutation/deletion) | Absence of the direct target of CDK4/6; uncontrolled E2F activity. | Western Blot for Rb protein; DNA sequencing of RB1. | [7][8][15] |
| CDK4/6 Pathway Alterations | CDK4, CDK6, CCND1 (amplification); CDKN2A (p16) loss | Increased target expression can overwhelm the inhibitor; loss of the endogenous inhibitor p16 enhances CDK4/6 activity. | qPCR or FISH for gene amplification; Western Blot for protein levels. | [7][11][17] |
| Bypass via CDK2 | CCNE1 (Cyclin E1) amplification; Loss of p27 | Hyperactivation of the Cyclin E-CDK2 complex phosphorylates Rb, bypassing the need for CDK4/6. | qPCR for CCNE1 mRNA; Western Blot for Cyclin E1, p27. | [10][15][16] |
| Bypass Signaling Pathways | PI3K/AKT/mTOR, RAS/MAPK, FGFR | These pathways can promote cell cycle progression independently of CDK4/6, often by upregulating Cyclin D1 or other pro-proliferative factors. | Western Blot for key pathway proteins (p-AKT, p-ERK); RNA-Seq. | [6][8][14][18] |
| Loss of FAT1 | FAT1 gene (mutation/deletion) | Leads to excessive CDK6 expression through activation of the Hippo pathway. | DNA sequencing of FAT1; Western Blot for CDK6. | [19] |
Visualizing Pathways and Workflows
CDK4/6 Signaling and Inhibition
The following diagram illustrates the canonical CDK4/6-Rb pathway and the point of inhibition by this compound.
Caption: Canonical CDK4/6-Rb signaling pathway and the inhibitory action of this compound.
Key Mechanisms of Intrinsic Resistance to this compound
This diagram outlines the primary molecular routes that cancer cells use to evade this compound's therapeutic effect.
Caption: Major molecular pathways leading to intrinsic resistance to CDK4/6 inhibitors.
Troubleshooting Workflow for Inconsistent Results
Use this decision tree to diagnose common experimental problems when working with this compound.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for determining the percentage of cells in different phases of the cell cycle following this compound treatment.
-
Cell Seeding: Seed cells in 6-well plates at a density that will prevent them from becoming confluent by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
Harvesting: Aspirate the media and wash cells once with PBS. Trypsinize the cells, and then collect them in a tube containing media with FBS to neutralize the trypsin.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol (B145695) dropwise to achieve a final concentration of 70% ethanol. Incubate at -20°C for at least 2 hours (or overnight).[1]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[1] Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on single cells to exclude doublets and analyze the DNA content to determine the percentage of cells in G1, S, and G2/M phases.[1]
Protocol 2: Western Blotting for Total Rb and Phospho-Rb
This protocol allows for the assessment of the phosphorylation status of Rb, a direct downstream target of CDK4/6.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Strategies to Overcome Resistance
If intrinsic resistance is confirmed, a combination therapy approach is often the most effective strategy. The goal is to co-target the bypass pathway that is enabling the resistance.
| Resistance Mechanism | Synergistic Agent Class | Example Agents | Rationale | References |
| PI3K/AKT/mTOR Activation | PI3K or AKT Inhibitors | Alpelisib, Capivasertib | Simultaneously blocking the cell cycle and a key pro-survival/proliferative pathway can restore sensitivity and induce a more durable response. | [16][20][21] |
| RAS/MAPK Activation | MEK or ERK Inhibitors | Selumetinib, Trametinib | In cells where the MAPK pathway is driving proliferation, inhibiting MEK can shut down this bypass route and re-sensitize cells to CDK4/6 inhibition. | [8][22] |
| Cyclin E/CDK2 Hyperactivity | CDK2 Inhibitors | Dinaciclib (less selective), other specific CDK2 inhibitors in development | Directly targets the kinase responsible for bypassing the CDK4/6 blockade of Rb. | [15][16] |
| FGFR Amplification | FGFR Inhibitors | Dovitinib, Lucitanib | Blocks the upstream receptor tyrosine kinase that is activating downstream bypass pathways like PI3K/AKT and MAPK. | [8][23] |
| Immune Evasion | Immune Checkpoint Inhibitors (PD-1/PD-L1) | Pembrolizumab, Atezolizumab | CDK4/6 inhibitors can enhance anti-tumor immunity; combining with checkpoint blockade may overcome resistance in immunogenic tumors. | [24][25] |
References
- 1. benchchem.com [benchchem.com]
- 2. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 6. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 8. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reports.mountsinai.org [reports.mountsinai.org]
- 13. biorxiv.org [biorxiv.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 20. targetedonc.com [targetedonc.com]
- 21. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Understanding and overcoming CDK4/6 inhibitor resistance in HR+/HER2− metastatic breast cancer: clinical and molecular perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of CDK4/6 Overcomes Primary Resistance to PD-1 Blockade in Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Acquired Resistance to CDK4-IN-1
Welcome to the technical support center for CDK4-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving acquired resistance to this CDK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). In complex with Cyclin D, CDK4 phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition in the cell cycle. This compound blocks the kinase activity of the CDK4/Cyclin D complex, preventing Rb phosphorylation. As a result, Rb remains bound to E2F, leading to a G1 cell cycle arrest and the inhibition of cell proliferation in Rb-proficient cancer cells.[1]
Q2: My cells are no longer responding to this compound. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to CDK4 inhibitors like this compound can arise through several mechanisms, broadly categorized as either alterations in cell cycle regulation or the activation of bypass signaling pathways.[2][3]
-
Cell Cycle Dysregulation:
-
Loss of Retinoblastoma (Rb) protein: Loss of functional Rb eliminates the target of CDK4, rendering the inhibitor ineffective as the cell cycle can progress in an E2F-independent manner.[4][5]
-
Amplification or overexpression of CDK6: Increased levels of CDK6 can sometimes compensate for the inhibition of CDK4.[2][6]
-
Overexpression of Cyclin E1: This leads to the hyperactivation of CDK2, which can phosphorylate Rb independently of CDK4, thus bypassing the inhibitory effect of this compound.[4][5]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR pathway activation: This pathway can promote cell proliferation and survival through various mechanisms, including the stabilization of Cyclin D.[4][5]
-
RAS/RAF/MEK/ERK (MAPK) pathway activation: Activation of this pathway can also drive cell cycle progression independently of CDK4.
-
Fibroblast Growth Factor Receptor (FGFR) amplification: Overactivation of FGFR signaling can promote proliferation and contribute to resistance.[4]
-
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response experiment comparing the parental (sensitive) cell line with the suspected resistant cell line. A significant rightward shift in the IC50 value (the concentration of inhibitor required to inhibit cell growth by 50%) for the resistant line indicates acquired resistance. This is typically measured using a cell viability assay, such as the MTT or resazurin (B115843) assay.
Troubleshooting Guide
Issue 1: Inconsistent or absent G1 cell cycle arrest after this compound treatment.
-
Question: I am treating my cells with this compound, but I am not observing the expected increase in the G1 population when I perform cell cycle analysis by flow cytometry. What could be the reason?
-
Answer:
-
Suboptimal Inhibitor Concentration or Treatment Duration: The effective concentration and treatment time can vary between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for inducing G1 arrest in your specific cell model.
-
Rb Status of the Cell Line: CDK4 inhibitors are most effective in cell lines with a functional Rb protein. If your cell line is Rb-negative or has a mutated, non-functional Rb, you will not observe a G1 arrest. Confirm the Rb status of your cells by Western blot.
-
Improper Cell Handling and Staining: Ensure proper cell fixation with cold ethanol (B145695) and complete RNA degradation with RNase treatment during your propidium (B1200493) iodide (PI) staining protocol. Inadequate fixation or the presence of RNA can lead to poor histogram resolution and inaccurate cell cycle phase distribution.[7][8][9][10]
-
Development of Resistance: If you have been culturing the cells with the inhibitor for an extended period, they may have developed resistance through mechanisms that bypass the G1 checkpoint.
-
Issue 2: No decrease in phosphorylated Rb (pRb) levels after treatment.
-
Question: My Western blot results do not show a decrease in the phosphorylation of Rb at Ser780 or Ser795 after treating my cells with this compound. How can I troubleshoot this?
-
Answer:
-
Antibody Quality: The specificity and quality of your primary antibody against phospho-Rb are critical. Validate your antibody using positive and negative controls. For example, serum-starved cells should have low levels of pRb, while actively proliferating cells should have high levels.
-
Inadequate Protein Extraction: Ensure you are using a lysis buffer containing phosphatase inhibitors to prevent the dephosphorylation of Rb during sample preparation.
-
Timing of Analysis: The reduction in pRb phosphorylation can be an early event. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point to observe the maximal inhibitory effect.
-
Cell Line-Specific Resistance: The cell line may have intrinsic or acquired resistance, as discussed in the FAQs. Consider analyzing the expression levels of other key proteins in the pathway, such as Cyclin D1, CDK6, and Cyclin E1.
-
Issue 3: Discrepancy between cell viability assays and cell cycle arrest.
-
Question: My cell viability assay (e.g., MTT) shows a decrease in viability after this compound treatment, but my cell cycle analysis does not show a clear G1 arrest. Why is this happening?
-
Answer:
-
Cytostatic vs. Cytotoxic Effects: CDK4 inhibitors are primarily cytostatic, meaning they inhibit cell proliferation rather than directly killing the cells. Assays that measure metabolic activity, like MTT, can sometimes be misleading. While the cells have stopped dividing, they may still be metabolically active or even increase in size, which can result in a weaker-than-expected decrease in the MTT signal.
-
Off-Target Effects at High Concentrations: At very high concentrations, this compound might have off-target effects that lead to cytotoxicity, which would be detected by a viability assay but might mask the specific G1 arrest. It is important to use the inhibitor at concentrations that are relevant to its IC50 for CDK4 inhibition.
-
Assay Endpoint: Consider using a cell counting-based assay (e.g., trypan blue exclusion or automated cell counting) to directly measure the inhibition of proliferation.
-
Quantitative Data Summary
Table 1: IC50 Values of Common CDK4/6 Inhibitors
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) in MCF-7 cells |
| Palbociclib | CDK4/6 | 11 (CDK4), 16 (CDK6) | 66 |
| Ribociclib | CDK4/6 | 10 (CDK4), 39 (CDK6) | 100-300 |
| Abemaciclib | CDK4/6 | 2 (CDK4), 10 (CDK6) | 46-99 |
| This compound | CDK4 | Data not available in search results | Data not available in search results |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.[11]
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is used to determine the cytotoxic or cytostatic effects of this compound on a cell line.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated Rb (pRb)
This protocol is used to assess the effect of this compound on the phosphorylation of its direct downstream target, Rb.[1]
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb Ser780, anti-phospho-Rb Ser795, anti-total Rb, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phospho-Rb signal to total Rb and the loading control.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.[12]
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.
-
Add PI to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: The CDK4 signaling pathway and the mechanism of action of this compound.
Caption: Overview of acquired resistance mechanisms to this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Interpreting unexpected phenotypes with CDK4-IN-1 treatment
Welcome to the technical support center for CDK4-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective CDK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). In complex with Cyclin D, CDK4 phosphorylates the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle. This compound binds to the ATP-binding pocket of CDK4, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, bound to E2F, which leads to a G1 cell cycle arrest and an inhibition of cell proliferation.[1][2]
Q2: In which cell lines is this compound expected to be effective?
A2: The efficacy of this compound is primarily dependent on a functional Rb pathway. Therefore, it is most effective in cell lines that are Rb-proficient.[1][3] Cell lines with a homozygous deletion or inactivating mutation of the RB1 gene are typically resistant to CDK4/6 inhibitors.[1] Efficacy is often observed in hormone receptor-positive (HR+) breast cancer cell lines, such as MCF-7.[1]
Q3: What are the expected phenotypic outcomes of this compound treatment?
A3: The primary and expected outcome of this compound treatment in sensitive cell lines is a cytostatic effect characterized by a robust G1 cell cycle arrest.[4] However, other phenotypes, including cellular senescence and apoptosis, have also been observed, particularly with prolonged treatment or in specific cellular contexts.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
Q: My cell viability/proliferation assay (e.g., MTT, CellTiter-Glo) shows inconsistent results or no significant effect after this compound treatment. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to the experimental setup or the intrinsic properties of the cell line.
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to achieve effective target inhibition in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the IC50 value for your cell line. A typical starting range for CDK4/6 inhibitors is 0.01 to 10 µM.[1]
-
-
Incorrect Treatment Duration: The time required to observe a significant anti-proliferative effect can vary between cell lines.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Cell Line Resistance: The cell line may possess intrinsic or acquired resistance to CDK4/6 inhibitors.
-
Assay-Specific Artifacts: Some colorimetric or luminescent assays can be affected by the chemical properties of the compound.
-
Solution: Consider using an alternative, direct method of assessing cell proliferation, such as cell counting using a hemocytometer or an automated cell counter.
-
Issue 2: Lack of Expected G1 Cell Cycle Arrest
Q: I performed flow cytometry for cell cycle analysis after this compound treatment but do not observe a significant increase in the G1 population. What should I troubleshoot?
A: A clear G1 arrest is the hallmark of effective CDK4/6 inhibition. A lack of this phenotype points to issues with either target engagement or the integrity of the CDK4/6-Rb pathway.
-
Ineffective Fixation/Staining: Improper cell fixation and staining can lead to poor quality histograms and inaccurate cell cycle phase distribution.
-
Solution: Ensure proper fixation with ice-cold 70% ethanol (B145695) added dropwise to the cell pellet while vortexing to prevent clumping.[1][7][8] Confirm that RNase A is included in the propidium (B1200493) iodide (PI) staining solution to degrade RNA, which can also be stained by PI.[1][7][8]
-
-
Data Analysis Issues: Incorrect gating during flow cytometry analysis can obscure the results.
-
Solution: Use a pulse-width or pulse-area vs. pulse-height plot to gate on single cells and exclude doublets and cell aggregates, which can be misinterpreted as G2/M cells.[9]
-
-
Cell Line Resistance: As with proliferation assays, resistance mechanisms can prevent G1 arrest.
-
Solution:
-
Check for Rb Loss: Confirm Rb protein expression.
-
Investigate Bypass Pathways: In resistant cells, other cyclin-dependent kinases, such as CDK2, may be upregulated, allowing cells to bypass the G1 checkpoint.[10] This can be investigated by Western blotting for Cyclin E1.
-
-
Issue 3: Unexpected Cell Death/Apoptosis
Q: I'm observing significant cell death and apoptosis upon this compound treatment, which I expected to be primarily cytostatic. Is this a known phenomenon?
A: While CDK4/6 inhibitors are primarily cytostatic, induction of apoptosis has been reported in certain contexts.[5][6][11]
-
Cellular Context: The apoptotic response to CDK4/6 inhibition can be cell-type specific and may be more prominent in some cancer types, such as non-small cell lung cancer.[5]
-
Rb-Dependent Apoptosis: In some models, the activation of Rb through CDK4/6 inhibition can lead to the repression of anti-apoptotic proteins like Survivin and FOXM1, thereby promoting apoptosis.[5]
-
Confirmation of Apoptosis:
-
Solution: To confirm that the observed cell death is indeed apoptosis, perform established assays such as Annexin V/PI staining followed by flow cytometry, or Western blotting for cleaved caspase-3 and cleaved PARP.[5]
-
Issue 4: Induction of a Senescent Phenotype
Q: My cells appear enlarged and flattened after prolonged this compound treatment, and proliferation has ceased. Could this be senescence?
A: Yes, cellular senescence is a well-documented outcome of CDK4/6 inhibition.[5] Senescent cells are characterized by a stable cell cycle arrest and distinct morphological and biochemical changes.
-
Confirmation of Senescence:
-
Distinguishing from Quiescence: Senescence is a more stable and generally irreversible state of cell cycle arrest compared to quiescence (a reversible G0 arrest).
-
Solution: To differentiate, you can perform a washout experiment. After treating with this compound for an extended period, replace the medium with fresh, inhibitor-free medium. Quiescent cells will re-enter the cell cycle, while senescent cells will remain arrested.
-
Quantitative Data Summary
| Parameter | Cell Line | CDK4/6 Inhibitor | Value | Reference |
| IC50 (Proliferation) | Various Breast Cancer Lines | Palbociclib | Sensitive: <0.2 µM | [10] |
| Abemaciclib | Sensitive: <0.38 µM | [10] | ||
| Cell Cycle Distribution | Chondrosarcoma (CS-1) | Palbociclib (1 µM, 24h) | G1: ~65% (vs. ~45% control) | [6] |
| Chondrosarcoma (SW1353) | Palbociclib (1 µM, 24h) | G1: ~70% (vs. ~50% control) | [6] | |
| Apoptosis Induction | Chondrosarcoma (CS-1) | Palbociclib (1 µM, 48h) | ~15% Apoptotic Cells | [6] |
| Chondrosarcoma (SW1353) | Palbociclib (1 µM, 48h) | ~20% Apoptotic Cells | [6] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Rb (pRb)
This protocol is to assess the on-target efficacy of this compound by measuring the reduction in Rb phosphorylation.[2][15][16]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the determined time (e.g., 24 hours).
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Rb (e.g., Ser780 or Ser807/811) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total Rb and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.[1][7][8][9]
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells (at a higher speed, e.g., 500 x g) and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer, collecting data on a linear scale.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for the detection of cellular senescence.[12][13][14][17]
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound for a prolonged period (e.g., 5-10 days), replacing the media with fresh inhibitor every 2-3 days.
-
Fixation: Wash the cells twice with PBS. Add 1X Fixing Solution (typically containing formaldehyde (B43269) and glutaraldehyde) and incubate for 5-15 minutes at room temperature.
-
Washing: Remove the fixing solution and wash the cells three times with PBS.
-
Staining: Add the freshly prepared SA-β-gal staining solution (containing X-gal at pH 6.0) to the cells.
-
Incubation: Incubate the cells at 37°C (in a non-CO2 incubator) for 4 to 16 hours, protected from light.
-
Visualization: Observe the cells under a light microscope. Senescent cells will appear blue.
Visualizations
Caption: Canonical CDK4/Rb/E2F signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Autophagic degradation of CDK4 is responsible for G0/G1 cell cycle arrest in NVP-BEZ235-treated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4 inhibition and doxorubicin mediate breast cancer cell apoptosis through Smad3 and survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. buckinstitute.org [buckinstitute.org]
- 13. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Controlling for CDK9-Specific Effects of CDK4/6 Inhibitors
Welcome to the technical support center for researchers utilizing CDK inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design experiments that effectively control for the off-target effects of CDK4/6 inhibitors, specifically focusing on CDK9. For the purpose of this guide, we will use Abemaciclib as a representative example of a potent CDK4/6 inhibitor that also exhibits activity against CDK9. The principles and protocols outlined here are broadly applicable to other inhibitors with similar dual-specificity profiles.
Frequently Asked Questions (FAQs)
Q1: I'm observing a stronger anti-proliferative effect with my CDK4/6 inhibitor than expected based on cell cycle arrest alone. Could this be an off-target effect?
A1: Yes, this is a strong possibility. While potent inhibition of CDK4/6 leads to G1 cell cycle arrest, some CDK4/6 inhibitors, like Abemaciclib, also inhibit CDK9 at higher concentrations.[1] CDK9 is a key regulator of transcription, and its inhibition can lead to widespread downregulation of short-lived anti-apoptotic proteins, inducing apoptosis.[2] This dual mechanism can result in a more pronounced cytotoxic effect than anticipated from CDK4/6 inhibition alone.
Q2: How can I determine if the observed phenotype in my experiment is due to inhibition of CDK4/6, CDK9, or both?
A2: To dissect the specific contributions of CDK4 and CDK9 inhibition, a multi-pronged approach is recommended. This involves:
-
Titrating the inhibitor concentration: Correlate the phenotypic response with the degree of on-target (CDK4/6) and off-target (CDK9) inhibition at the molecular level.
-
Using orthogonal tools: Employ highly selective CDK9 inhibitors or genetic knockdown of CDK9 to mimic the off-target effect.
-
Comparing with other inhibitors: Utilize CDK4/6 inhibitors with different selectivity profiles as controls.
Q3: What are the key molecular markers to assess CDK4/6 and CDK9 activity in cells?
A3:
-
For CDK4/6 activity: The phosphorylation of Retinoblastoma protein (Rb) at Serine 780 (p-Rb Ser780) is a direct and reliable marker of CDK4/6 activity. A decrease in p-Rb (Ser780) indicates successful on-target inhibition.
-
For CDK9 activity: The phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-RNAPII Ser2) is a well-established marker for CDK9 activity. A reduction in this phosphorylation event signifies CDK9 inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between biochemical and cell-based assays. | High intracellular ATP concentrations can outcompete ATP-competitive inhibitors. Cellular efflux pumps may reduce the intracellular concentration of the inhibitor. | Perform cell-based assays with varying inhibitor concentrations and correlate with molecular markers (p-Rb and p-RNAPII Ser2). If efflux is suspected, co-incubate with a known efflux pump inhibitor. |
| Observed phenotype (e.g., apoptosis) does not correlate with p-Rb reduction. | The phenotype may be driven by the off-target inhibition of CDK9. | Assess p-RNAPII Ser2 levels to determine if CDK9 is being inhibited at the effective concentration. Use a highly selective CDK9 inhibitor as a positive control for the CDK9-mediated phenotype. |
| Difficulty in separating CDK4/6 vs. CDK9 effects. | The IC50 values for the inhibitor against CDK4/6 and CDK9 may be too close, leading to overlapping activity at the concentrations used. | Utilize genetic approaches such as siRNA or CRISPR/Cas9 to specifically deplete CDK9. This allows for the assessment of the inhibitor's effect in a CDK9-deficient background, isolating the CDK4/6-mediated effects. |
Data Presentation: Inhibitor Selectivity
The following table summarizes the inhibitory concentrations (IC50) for Abemaciclib and a selection of highly selective CDK9 inhibitors. This data is crucial for designing experiments with appropriate concentration ranges.
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK9 IC50 (nM) | Key Characteristics |
| Abemaciclib | 2 | 10 | 49 | Potent CDK4/6 inhibitor with off-target CDK9 activity. |
| NVP-2 | >10,000 | >10,000 | <1 | Highly selective CDK9 inhibitor.[3] |
| AZD4573 | >10,000 | >10,000 | <4 | Potent and selective CDK9 inhibitor.[3] |
| Enitociclib (BAY 1251152) | >150 | >150 | 3 | Highly selective CDK9 inhibitor with >50-fold selectivity over other CDKs.[3] |
Experimental Protocols
Protocol 1: Western Blotting for p-Rb (Ser780) and p-RNAPII (Ser2)
This protocol allows for the simultaneous assessment of on-target (CDK4/6) and off-target (CDK9) engagement by the inhibitor.
Materials:
-
Cell line of interest
-
CDK4-IN-1 (e.g., Abemaciclib) and selective CDK9 inhibitor (e.g., NVP-2)
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Rb (Ser780), anti-total Rb, anti-p-RNAPII (Ser2), anti-total RNAPII, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a dose-response of this compound (e.g., 10 nM to 5 µM), a selective CDK9 inhibitor (e.g., 100 nM NVP-2), and a DMSO vehicle control for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and detect signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels and the loading control.
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells and complete culture medium
-
96-well plates
-
This compound, selective CDK9 inhibitor, and DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat cells with serial dilutions of this compound and the selective CDK9 inhibitor. Include a DMSO control.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 4 hours (or overnight) at 37°C in a humidified incubator to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: siRNA-Mediated Knockdown of CDK9
This genetic approach provides a highly specific way to assess the contribution of CDK9 to the observed phenotype.
Materials:
-
CDK9-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cells and complete culture medium
Procedure:
-
Cell Seeding: Seed cells to be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute siRNA and transfection reagent in Opti-MEM according to the manufacturer's protocol and incubate to form complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation and Analysis: Incubate for 48-72 hours.
-
Validate Knockdown: Harvest a subset of cells to confirm CDK9 protein knockdown by Western blotting.
-
Phenotypic Analysis: Treat the remaining transfected cells with this compound and perform cell viability or other functional assays to determine if CDK9 knockdown alters the cellular response to the inhibitor.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of CDK4/6 and CDK9 and points of inhibition.
Experimental Workflow
Caption: Workflow to dissect on-target vs. off-target effects.
Logical Relationship for Target Validation
Caption: Logic for validating CDK9-mediated off-target effects.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: CDK4-IN-1 ChIP-seq Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CDK4-IN-1 in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. The following information is designed to address common issues encountered during experimental workflows, from sample preparation to data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a this compound ChIP-seq experiment?
A successful ChIP-seq experiment using an inhibitor like this compound should reveal changes in the genomic binding sites of transcription factors and other proteins regulated by CDK4. CDK4/6 inhibitors are known to induce cell cycle arrest, which can lead to significant chromatin remodeling.[1][2] This may result in both gains and losses of protein-DNA interactions at specific genomic loci.
Q2: Which antibody should I use for my CDK4 ChIP-seq experiment?
It is crucial to use a ChIP-grade antibody that has been validated for immunoprecipitation.[3][4][5] The specificity of the antibody should be verified, for example by Western blot analysis after immunoprecipitation.[4] If a validated antibody for CDK4 is not available, consider using antibodies against key downstream targets or interacting partners whose genomic binding may be altered by CDK4 inhibition.
Q3: How can I be sure that the this compound is active in my cells?
Before proceeding with a ChIP-seq experiment, it is advisable to confirm the biological activity of this compound. This can be done by assessing downstream markers of CDK4 activity, such as the phosphorylation of Retinoblastoma protein (Rb). A decrease in phosphorylated Rb following treatment would indicate effective inhibition of CDK4.[6] Additionally, cell cycle analysis by flow cytometry can be used to confirm the expected G1 arrest.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound ChIP-seq experiments, organized by the type of issue.
Low Signal or No Enrichment
Low signal is a frequent issue in ChIP-seq experiments and can stem from multiple factors throughout the protocol.[7][8]
| Potential Cause | Recommended Solution |
| Insufficient Starting Material | For transcription factors, it is recommended to start with at least 10 million cells to ensure a sufficient yield of protein-DNA complexes.[7] |
| Inefficient Cross-linking | Both under- and over-cross-linking can diminish the signal. Over-cross-linking can mask epitopes, while under-cross-linking may fail to capture the protein-DNA interaction effectively.[4][7] It is recommended to empirically determine the optimal cross-linking time, typically between 10 and 30 minutes.[3] |
| Poor Antibody Performance | Use a ChIP-validated antibody with high affinity and specificity.[3][7] The recommended amount of antibody is typically between 1-10 µg per immunoprecipitation.[9] |
| Suboptimal Immunoprecipitation | Incorrect antibody concentration, insufficient incubation times, or inappropriate buffer conditions can all lead to inefficient pulldown.[7] Ensure the correct protein A/G beads are used for your antibody's isotype.[7] |
| Inefficient Library Preparation | DNA loss during library preparation is a common source of low signal, especially with low-input samples.[7] |
High Background
High background can obscure true signals and make data interpretation difficult.[8]
| Potential Cause | Recommended Solution |
| Excessive Antibody | Using too much antibody can lead to non-specific binding and increased background.[4] Titrate the antibody concentration to find the optimal amount. |
| Non-specific Binding to Beads | Pre-clear the chromatin lysate with protein A/G beads before immunoprecipitation to remove proteins that bind non-specifically.[9] |
| Contaminated Buffers | Use freshly prepared lysis and wash buffers to avoid contamination that can increase background noise.[9] |
| Insufficient Washing | Inadequate washing after immunoprecipitation can leave behind non-specifically bound proteins. Conversely, overly stringent washes can disrupt the specific antibody-protein interaction.[7] |
Problems with Chromatin Shearing
Proper chromatin shearing is critical for achieving good resolution in ChIP-seq.
| Potential Cause | Recommended Solution |
| Under-sheared Chromatin | If chromatin fragments are too large, it can lead to lower resolution.[10] Increase the sonication power or the number of shearing cycles.[4] |
| Over-sheared Chromatin | Excessively small DNA fragments can result in poor yields.[9] Reduce the sonication power or the number of shearing cycles.[4] |
| Foaming during Sonication | Foaming can interfere with efficient shearing. Ensure the sonicator tip is properly submerged in the sample.[4] |
Table 1: Recommended Chromatin Fragment Size
| Parameter | Value |
| Optimal Fragment Size Range | 200 - 1000 bp[5][9] |
| Ideal for High Resolution | 200 - 600 bp[11] |
Experimental Protocols
Optimized ChIP-seq Protocol for this compound Treatment
This protocol provides a general framework. Optimization of specific steps for your cell type and target protein is recommended.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the desired concentration of this compound for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis: Harvest and wash the cells. Lyse the cell pellet with an appropriate lysis buffer containing protease inhibitors to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer and shear the chromatin to the desired fragment size (200-1000 bp) using a sonicator.[5][9] Verify the fragment size on an agarose (B213101) gel.
-
Immunoprecipitation (IP): Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against the protein of interest.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare the DNA library according to the sequencing platform's instructions and perform high-throughput sequencing.
Visualizations
Signaling Pathway
References
- 1. CDK4/6 inhibition reprograms the breast cancer enhancer landscape by stimulating AP-1 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting tips for ChIP | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CDK4-IN-1 Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vivo delivery of CDK4-IN-1. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 4 (CDK4). CDK4, in complex with Cyclin D, plays a crucial role in the G1 phase of the cell cycle. It phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase. By inhibiting CDK4, this compound prevents Rb phosphorylation, inducing a G1 cell cycle arrest and thereby inhibiting the proliferation of cancer cells.[1][2]
Q2: What are the main challenges in delivering this compound for in vivo studies?
Like many kinase inhibitors, novel CDK4/6 inhibitors can present several challenges for in vivo delivery, primarily due to their physicochemical properties. These challenges often include:
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic and have low solubility in aqueous solutions, which can hinder their formulation for in vivo administration.[3]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver and gut wall, reducing the amount of active drug that reaches systemic circulation.[3]
-
Efflux by Transporters: The inhibitor might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, limiting its absorption.[3]
Q3: Is there a recommended starting dose for this compound in mice?
As of December 2025, there is no publicly available, established in vivo dosage for this compound. For novel CDK4/6 inhibitors, it is recommended to perform a dose-range-finding study to determine the maximum tolerated dose (MTD). As a starting point, you can refer to the dosages of other well-characterized CDK4/6 inhibitors used in preclinical mouse models.
| Compound | Typical Dosage Range (in mice) | Administration Route | Reference |
| Palbociclib (PD-0332991) | 50 - 150 mg/kg | Oral gavage | [1] |
| Ribociclib (LEE011) | 50 - 100 mg/kg | Oral gavage | [1] |
| Abemaciclib (LY2835219) | 25 - 50 mg/kg | Oral gavage | [1] |
Important Note: These are examples, and the optimal dose for this compound will need to be determined empirically.
Q4: How can I formulate this compound for in vivo administration?
Given the likely hydrophobic nature of this compound, a formulation designed to improve solubility is crucial. A common approach for compounds that are poorly soluble in water is to use a vehicle mixture.
Example Formulation for Intraperitoneal (IP) Injection or Oral Gavage:
A frequently used vehicle for poorly soluble compounds consists of a mixture of:
-
10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
-
40% PEG300 (Polyethylene glycol 300): A solubilizing agent.
-
5% Tween 80 (Polysorbate 80): A surfactant to aid in suspension.
-
45% Saline: The aqueous base.
Disclaimer: This is a general-purpose formulation. The stability and suitability of this vehicle for this compound should be confirmed before starting in vivo experiments. It is always recommended to perform a small-scale solubility test first.
Troubleshooting Guides
Issue 1: Poor Compound Solubility in the Chosen Vehicle
-
Possible Cause: The vehicle composition is not optimal for this compound's specific chemical properties.
-
Troubleshooting Steps:
-
Increase Sonication Time/Temperature: Gently warm the mixture (e.g., to 37°C) and sonicate for a longer duration to aid dissolution.
-
Adjust Vehicle Ratios: Systematically vary the percentages of the co-solvents (e.g., increase PEG300 or Tween 80).
-
Test Alternative Vehicles: Consider other vehicles such as corn oil for oral gavage or a solution containing cyclodextrin.[4]
-
Particle Size Reduction: If the compound is in a suspension, reducing the particle size through techniques like micronization can improve dissolution.
-
Issue 2: High Variability in In Vivo Efficacy or Pharmacokinetic (PK) Data
-
Possible Cause: Inconsistent formulation, leading to variable dosing, or pH-dependent solubility of the compound.[3]
-
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: For suspensions, ensure the mixture is vortexed thoroughly before each animal is dosed.
-
Fasted vs. Fed Animals: Conduct studies in fasted animals to minimize the impact of food on gastrointestinal pH and absorption.[3]
-
pH-Solubility Profile: Determine the solubility of this compound at different pH values (e.g., pH 2 for the stomach and pH 6.8 for the intestine) to understand its absorption characteristics.[3]
-
Issue 3: Observed Toxicity or Adverse Effects in Mice
-
Possible Cause: The dose is too high, or the vehicle itself is causing toxicity. Common adverse effects of CDK4/6 inhibitors include neutropenia, diarrhea, and fatigue.[5][6][7]
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.[4]
-
Dose Reduction: If adverse effects are observed in the treatment group, reduce the dose of this compound.
-
Monitor Body Weight and Clinical Signs: Regularly monitor the body weight of the mice (2-3 times per week) and observe for any signs of distress.[1]
-
Hematological Analysis: Conduct complete blood counts (CBCs) to assess for neutropenia, a common side effect of CDK4/6 inhibitors.[6]
-
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
-
Cell Culture and Implantation:
-
Culture a cancer cell line of interest (e.g., a cell line with a known dependency on the CDK4/6 pathway) to approximately 80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).[1]
-
-
Tumor Growth Monitoring and Randomization:
-
Drug Formulation and Administration:
-
Prepare the this compound formulation and the vehicle control as described in the formulation section.
-
Administer the treatment (e.g., daily oral gavage) at the predetermined dose and schedule.[1]
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[1]
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice according to approved institutional guidelines and collect tumors for further analysis.[1]
-
Protocol 2: Pharmacodynamic (PD) Study to Assess Target Engagement
This protocol aims to confirm that this compound is hitting its target in vivo by measuring the phosphorylation of Rb.
-
Animal Model and Treatment:
-
Use tumor-bearing mice as described in the efficacy study protocol.
-
Administer a single dose or multiple doses of this compound or vehicle control.
-
-
Tissue Collection:
-
At various time points after the final dose (e.g., 2, 6, 12, 24 hours), euthanize a subset of mice.
-
Excise the tumors and immediately flash-freeze them in liquid nitrogen or fix them in formalin for subsequent analysis.
-
-
Biomarker Analysis:
-
Western Blotting: Prepare protein lysates from the frozen tumor samples. Perform Western blotting to detect the levels of total Rb and phosphorylated Rb (p-Rb). A decrease in the p-Rb/total Rb ratio in the treated group compared to the control group indicates target engagement.
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded (FFPE) tumor sections to perform IHC staining for p-Rb. This will provide spatial information on target inhibition within the tumor tissue.
-
Visualizations
Caption: CDK4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
Caption: Logical workflow for troubleshooting low in vivo efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Adverse event profiles of CDK4/6 inhibitors: data mining and disproportionality analysis of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.cancerconnect.com [news.cancerconnect.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating Dual CDK4/CDK2 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) remains a cornerstone of targeted therapy. While selective CDK4/6 inhibitors have demonstrated significant clinical success, the emergence of resistance mechanisms, often involving the upregulation of CDK2 activity, has spurred the development of dual CDK4 and CDK2 inhibitors. This guide provides a comparative framework for validating the dual inhibitory activity of such compounds, using the clinical candidate PF-07104091 as a primary example.
It is important to note that the compound "CDK4-IN-1" (CAS: 1256963-02-6) is a highly specific inhibitor of CDK4, with an IC50 of 10 nM for CDK4/Cyclin D1, and is reported to be over 500-fold more selective for CDK4 than for CDK2. Therefore, it does not exhibit dual inhibitory activity. This guide will instead focus on a well-characterized dual inhibitor to illustrate the validation process.
Comparative Analysis of Kinase Inhibitors
The validation of a dual inhibitor necessitates a direct comparison of its activity against its intended targets with that of selective inhibitors and other relevant kinases. The following table summarizes the inhibitory potency of PF-07104091 against CDK4 and CDK2, alongside the selective CDK4/6 inhibitor Palbociclib and the selective CHK1 inhibitor CCT245737, which serves as a negative control for CDK2 activity.
| Compound | Target | IC50 / Kᵢ (nM) | Compound Type |
| PF-07104091 | CDK2/cyclin E1 | 1.16 (Kᵢ)[1] | Dual CDK4/CDK2 Inhibitor |
| CDK4/cyclin D1 | 238 (Kᵢ)[1] | ||
| CDK1/cyclin A2 | 110 (Kᵢ)[1] | ||
| CDK6/cyclin D3 | 465 (Kᵢ)[1] | ||
| Palbociclib | CDK4 | 11[2] | Selective CDK4/6 Inhibitor |
| CDK6 | 16[2] | ||
| CCT245737 | CHK1 | 1.4[3] | Selective CHK1 Inhibitor |
| CDK1 | >1000[3] | ||
| CDK2 | >1000[3] |
Experimental Protocols for Validation
Accurate and reproducible experimental data are fundamental to validating the dual inhibitory activity of a compound. Below are detailed protocols for key assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK4 and CDK2.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK2/Cyclin E1 enzymes
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Substrate (e.g., Retinoblastoma protein, Rb)
-
[γ-³³P]ATP
-
Test compounds (serial dilutions in DMSO)
-
96-well plates
-
Filter-binding apparatus
Procedure:
-
Prepare a reaction mix containing the kinase, substrate, and kinase buffer.
-
Add serially diluted test compounds to the wells of a 96-well plate.
-
Add the kinase reaction mix to the wells.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and transfer the contents to a filter membrane which captures the phosphorylated substrate.
-
Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-Retinoblastoma (p-Rb)
This cell-based assay assesses the downstream effect of CDK4 and CDK2 inhibition on the phosphorylation of their common substrate, Rb.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Rb (Ser807/811), anti-total Rb
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-p-Rb antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Rb antibody as a loading control.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the inhibitor on cell cycle progression.
Materials:
-
Cancer cell line
-
Cell culture reagents
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with test compounds for a set duration (e.g., 24 or 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to measure the DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in validating a dual inhibitor.
Caption: Simplified CDK4/2 signaling pathway at the G1/S transition.
References
A Comparative Guide to CDK4-IN-1 and Palbociclib: A Data-Driven Analysis for Researchers
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a pivotal strategy, particularly in hormone receptor-positive (HR+) breast cancer. This guide provides a detailed, objective comparison of CDK4-IN-1, a commercially available selective CDK4 inhibitor, and Palbociclib (B1678290) (Ibrance®), a clinically approved, potent inhibitor of both CDK4 and CDK6. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, selectivity, and the experimental methodologies used for their evaluation.
Introduction to CDK4/6 Inhibition
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of cell division. The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint, primarily controlled by the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway.[1][2] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[2] Selective inhibitors of CDK4 and CDK6, such as palbociclib, function by binding to the ATP-binding pocket of these kinases, preventing the phosphorylation of Rb.[1][2] This maintains the Rb-E2F transcriptional repressor complex, thereby blocking entry into the S phase and arresting the cell cycle.[1]
This compound is described by commercial suppliers as a novel and specific inhibitor of the CDK4/Cyclin D1 complex.[3] While detailed peer-reviewed studies on this specific compound are limited, its commercially reported potency and selectivity suggest it as a tool for preclinical research focused on CDK4-specific inhibition.
Palbociclib (PD-0332991) is a first-in-class, orally bioavailable, and highly selective inhibitor of both CDK4 and CDK6.[4][5] It is FDA-approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer in combination with endocrine therapy.[6][7] Its extensive preclinical and clinical data provide a robust benchmark for evaluating other CDK4/6 inhibitors.[4][6][7]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and palbociclib, allowing for a direct comparison of their biochemical potency and selectivity.
Table 1: Biochemical Potency (IC50)
| Inhibitor | Target | IC50 (nM) | Source(s) |
| This compound | CDK4/Cyclin D1 | 10 | [3] |
| Palbociclib | CDK4/Cyclin D1 | 11 | [5] |
| CDK6/Cyclin D2 | 16 | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinase | IC50 (µM) | Fold Selectivity vs. CDK4 | Source(s) |
| This compound | CDK1/Cyclin B | >15 | >1500 | [3] |
| CDK2/Cyclin A | 5.265 | ~526 | [3] | |
| Palbociclib | A broad panel of other kinases | Minimal activity at 1 µM | High | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of kinase inhibitors. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).
Principle: The assay measures the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, typically using radio-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or fluorescence-based methods.[5][9]
Materials:
-
Purified recombinant CDK4/Cyclin D1 and CDK6/Cyclin D2 complexes.
-
Substrate: A fragment of the Retinoblastoma protein fused to GST (GST-Rb).[5]
-
[γ-³³P]ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP).[9]
-
Test inhibitors (this compound, Palbociclib) dissolved in DMSO.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, GST-Rb substrate, and the purified CDK/cyclin complex in each well of a 96-well filter plate.
-
Add serial dilutions of the test inhibitor (e.g., from 0.001 to 10 µM) to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 15-30 minutes).[5]
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of cells. The MTT assay measures the conversion of a tetrazolium salt to formazan (B1609692) by mitochondrial dehydrogenases, while the CellTiter-Glo® assay quantifies ATP levels.
Materials:
-
Cancer cell lines (e.g., MCF-7 for HR+ breast cancer).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test inhibitors dissolved in DMSO.
-
MTT reagent or CellTiter-Glo® reagent.
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the data and fitting it to a dose-response curve.
Mandatory Visualizations
CDK4/6 Signaling Pathway
Caption: The CDK4/6-Rb signaling pathway and points of inhibition.
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
This guide provides a comparative overview of this compound and the clinically approved CDK4/6 inhibitor, palbociclib. Based on commercially available data, this compound demonstrates high potency and selectivity for CDK4. Palbociclib is a well-characterized inhibitor of both CDK4 and CDK6 with a proven clinical track record.
For researchers, the choice between these inhibitors will depend on the specific research question. This compound may serve as a useful tool for dissecting the specific roles of CDK4, while palbociclib provides a clinically relevant benchmark for studies on dual CDK4/6 inhibition. It is important to note that the data for this compound is derived from supplier information and would require independent validation using the standardized experimental protocols outlined in this guide. The provided diagrams and protocols offer a framework for the rigorous evaluation of these and other kinase inhibitors in a research setting.
References
- 1. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 2. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. benchchem.com [benchchem.com]
- 9. Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dual CDK4/6 Inhibitors in Cancer Therapy
These oral small-molecule inhibitors function by binding to the ATP-binding pocket of CDK4 and CDK6, impeding their kinase activity.[8] This action prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[9][10][11] Unphosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the cell from transitioning from the G1 to the S phase of the cell cycle and ultimately inhibiting cancer cell proliferation.[8][9][11]
Biochemical Potency and Selectivity
While all three inhibitors target CDK4 and CDK6, they exhibit distinct biochemical profiles in terms of potency and selectivity. These differences may underlie their varying clinical efficacy and safety profiles.
Abemaciclib (B560072) demonstrates the highest potency against CDK4 and a greater selectivity for CDK4 over CDK6 compared to palbociclib (B1678290) and ribociclib (B560063).[1][2][12][13] Palbociclib shows similar potency against both CDK4 and CDK6, while ribociclib has a greater affinity for CDK4.[1][2][13] Unlike palbociclib and ribociclib, abemaciclib has also been shown to inhibit other kinases at higher concentrations.[1][2]
| Inhibitor | Target(s) | IC50 (CDK4/cyclin D1) | IC50 (CDK6/cyclin D3) | Selectivity Ratio (CDK4/CDK6) | Other Kinase Inhibition |
| Palbociclib | CDK4/6 | Similar potency against CDK4 and CDK6[1][2] | Similar potency against CDK4 and CDK6[1][2] | ~1 | Minimal |
| Ribociclib | CDK4/6 | More potent against CDK4 than CDK6[1][2] | Less potent than against CDK4[1][2] | ~4.3[13] | Minimal |
| Abemaciclib | CDK4/6 | Highest potency for CDK4[1][2][12] | 14-fold less potent against CDK6[1][2] | ~15[13] | CDK1, CDK2, CDK5, CDK9, GSK3α/β, CAMKIIγ/δ, PIM1[1][2] |
Clinical Efficacy and Outcomes
The clinical development of palbociclib, ribociclib, and abemaciclib in combination with endocrine therapy has significantly improved outcomes for patients with HR+/HER2- advanced breast cancer.[1][2][7] While direct head-to-head comparisons are limited, data from their respective pivotal trials provide insights into their clinical performance.
All three agents have demonstrated significant improvements in progression-free survival (PFS) when combined with an aromatase inhibitor or fulvestrant.[1][2][4][6][14] However, differences in overall survival (OS) benefits have been observed across trials.[3][4][15] Ribociclib and abemaciclib have shown statistically significant OS benefits in certain trial settings, while the PALOMA-2 trial of palbociclib did not meet its primary OS endpoint.[4][6][16]
| Inhibitor | Pivotal Trial(s) | Combination Therapy | Median PFS (vs. Control) | Overall Survival Benefit |
| Palbociclib | PALOMA-2[14] | Letrozole | 24.8 months vs. 14.5 months[1][14] | Not statistically significant in PALOMA-2[6][16] |
| PALOMA-3[14] | Fulvestrant | 9.5 months vs. 4.6 months[1][14] | Not statistically significant[2] | |
| Ribociclib | MONALEESA-2[4] | Letrozole | 25.3 months vs. 16.0 months | Statistically significant improvement[4] |
| MONALEESA-3[2] | Fulvestrant | 20.5 months vs. 12.8 months | Statistically significant improvement[2] | |
| MONALEESA-7[3] | Endocrine Therapy | 23.8 months vs. 13.0 months | Statistically significant improvement[3] | |
| Abemaciclib | MONARCH 3[3] | Aromatase Inhibitor | 28.18 months vs. 14.76 months | Statistically significant improvement[4] |
| MONARCH 2[2] | Fulvestrant | 16.4 months vs. 9.3 months | Statistically significant improvement[2] |
Signaling Pathway and Experimental Workflow
CDK4/6 Signaling Pathway
The diagram below illustrates the central role of the CDK4/6-Cyclin D complex in cell cycle progression and how its inhibition leads to cell cycle arrest.
Caption: CDK4/6 pathway and the mechanism of inhibitor action.
Experimental Workflow for Evaluating CDK Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of CDK inhibitors.
Caption: Preclinical evaluation workflow for CDK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CDK inhibitors. Below are representative protocols for key experiments.
Biochemical Kinase Activity Assay
This protocol is designed to measure the direct inhibitory effect of a compound on CDK4/6 kinase activity.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Rb protein (or peptide substrate)
-
ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based assays)
-
Test compound (e.g., CDK4-IN-1) and control inhibitors
-
96-well plates
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the Rb substrate.
-
Add the diluted test compounds to the respective wells. Include a no-inhibitor control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or using the stop reagent from a commercial kit).
-
Quantify the phosphorylation of the Rb substrate. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure radioactivity using a scintillation counter. For luminescence-based assays, follow the manufacturer's protocol to measure the ADP produced.[17]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay determines the effect of a CDK inhibitor on the growth of cancer cell lines.
Materials:
-
HR+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and control inhibitors
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Treat the cells with the diluted compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[17]
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of a CDK inhibitor on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[18]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[18]
Conclusion
The development of dual CDK4/6 inhibitors represents a significant advancement in the treatment of HR+/HER2- breast cancer. While palbociclib, ribociclib, and abemaciclib share a common mechanism of action, they possess distinct biochemical and clinical profiles. Abemaciclib stands out for its higher potency and selectivity for CDK4, as well as its broader kinase inhibition profile. These differences translate into variations in clinical efficacy, particularly concerning overall survival benefits, and distinct safety profiles. For researchers and drug developers, a thorough understanding of these differences is paramount for the continued development and optimization of next-generation CDK inhibitors. The provided experimental protocols offer a foundational framework for the preclinical evaluation of new chemical entities in this important class of anti-cancer agents.
References
- 1. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 2. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sabcsmeetingnews.org [sabcsmeetingnews.org]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. benchchem.com [benchchem.com]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 10. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A Pharmacist’s Perspective on CDK4/6 Inhibitors [jhoponline.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. researchgate.net [researchgate.net]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide: CDK4-IN-1 vs. Dinaciclib in Cancer Research
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a comprehensive comparison of two distinct types of CDK inhibitors: the selective CDK4/6 inhibitor, represented here as CDK4-IN-1, and the multi-CDK inhibitor, dinaciclib (B612106). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of these agents for their studies.
The fundamental difference between a selective CDK4/6 inhibitor and dinaciclib lies in their target specificity. This compound represents a class of drugs that are highly selective for CDK4 and CDK6.[1] These kinases, in complex with cyclin D, are key regulators of the G1 to S phase transition of the cell cycle.[2] By selectively targeting CDK4/6, these drugs induce a G1 cell cycle arrest, primarily leading to a cytostatic effect on tumor cells.[1] In contrast, dinaciclib is a potent small-molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[3] This broader target profile allows dinaciclib to interfere with the cell cycle at multiple checkpoints, as well as to inhibit transcription through its action on CDK9.[3]
Mechanism of Action: A Tale of Two Strategies
This compound: Precision Targeting of the G1/S Checkpoint
This compound acts as an ATP-competitive inhibitor of the CDK4/Cyclin D and CDK6/Cyclin D complexes.[2] In a normal cell cycle, these complexes phosphorylate the retinoblastoma protein (Rb).[2] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[2] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase and a subsequent block in tumor cell proliferation.[2]
Dinaciclib: A Multi-Pronged Attack on the Cell Cycle and Transcription
Dinaciclib's broader CDK inhibition profile provides a more comprehensive blockade of the cell cycle and transcription.[3] By inhibiting CDK1 and CDK2, it can induce cell cycle arrest at both the G1/S and G2/M transitions.[4] Furthermore, its potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of key anti-apoptotic proteins like MCL-1, ultimately promoting apoptosis.[3] This dual action of cell cycle arrest and induction of apoptosis makes dinaciclib a potent cytotoxic agent.
References
Navigating Palbociclib Resistance: A Comparative Analysis of Alternative CDK Inhibitors
An Objective Guide for Researchers in Oncology and Drug Development
The emergence of resistance to CDK4/6 inhibitors, such as palbociclib (B1678290), presents a significant challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. While the specific compound "CDK4-IN-1" does not appear in widely available scientific literature, the core challenge of overcoming palbociclib resistance is a major focus of preclinical and clinical research. This guide provides a comparative overview of alternative strategies, focusing on next-generation CDK inhibitors that have shown efficacy in palbociclib-resistant cell lines. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to aid researchers in this field.
Data Presentation: Quantitative Efficacy of CDK Inhibitors in Palbociclib-Resistant Models
Acquired resistance to palbociclib is often associated with a significant increase in the half-maximal inhibitory concentration (IC50), indicating a decreased sensitivity to the drug. The following tables summarize the efficacy of palbociclib and alternative CDK inhibitors in parental (sensitive) and palbociclib-resistant breast cancer cell lines.
Table 1: Comparative IC50 Values of CDK4/6 Inhibitors in Palbociclib-Sensitive vs. -Resistant Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Palbociclib-Resistant) | Fold Change in Resistance | Reference |
| MCF-7 | Palbociclib | 108 ± 13.15 nM | 2913 ± 790 nM | ~27x | [1] |
| Palbociclib | 0.75 µM | 7.15 µM | ~9.5x | [2] | |
| Abemaciclib | 0.35 µM | 6.8 µM | ~19x | [3] | |
| T47D | Palbociclib | ~1.8 µM | ~16.7 µM | ~9x | [3] |
| Palbociclib | 0.26 µM | 3.37 µM | ~13x | [2] | |
| Abemaciclib | 0.5 µM | 10.72 µM | ~21x | [3] | |
| MDA-MB-231 | Palbociclib | 227 ± 59.41 nM | 18,081 ± 3696 nM | ~80x | [1] |
Note: The MDA-MB-231 cell line is estrogen receptor-negative (ER-), and its resistance mechanism and response to CDK4/6 inhibitors may differ from ER+ cell lines like MCF-7 and T47D.
Table 2: Efficacy of CDK2 Inhibition in Overcoming Palbociclib Resistance
| Cell Line Model | Alternative Agent | Experimental Finding | Reference |
| MCF-7-PR | CDK2 siRNA (12.5 nM) | Synergistically augmented the antiproliferative effect when combined with palbociclib. | [2][4] |
| MCF-7-PR & T47D-PR | BLU-222 (CDK2 inhibitor) | Resistant cells were significantly more sensitive to BLU-222 than parental cells. Strong synergistic effect when combined with palbociclib. | [5] |
| Palbociclib-Resistant PDX models | BLU-222 + Palbociclib/Ribociclib | Combination induced durable tumor regression and prolonged survival. | [5] |
Signaling Pathways and Mechanisms of Resistance
Understanding the underlying molecular pathways is crucial for developing effective strategies to overcome resistance. The diagrams below illustrate the canonical CDK4/6 signaling pathway and key mechanisms that cancer cells exploit to evade palbociclib's therapeutic effects.
References
- 1. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of CDKN2B is a marker of resistance to CDK4/6 inhibitors in luminal breast cancer | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Head-to-head comparison of CDK4-IN-1 and ribociclib
Head-to-Head Comparison: CDK4-IN-1 and Ribociclib (B560063)
A Guide for Researchers in Oncology and Drug Development
Notice to a broader audience: This guide provides a detailed technical comparison of this compound, a compound for research purposes, and Ribociclib, an FDA-approved therapeutic agent. The information is intended for researchers, scientists, and drug development professionals. It is not medical advice. A significant disparity exists in the publicly available, peer-reviewed data for these two compounds. Ribociclib has undergone extensive preclinical and clinical evaluation, whereas this compound is a research chemical with limited characterization data available primarily from commercial suppliers. This guide compares the available data and provides standardized protocols for how a comprehensive evaluation would be conducted.
Introduction and Mechanism of Action
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, driving progression from the G1 (growth) to the S (synthesis) phase. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cellular proliferation.[1] Both this compound and Ribociclib are small molecule inhibitors designed to target this pathway.
Their primary mechanism of action involves binding to the ATP pocket of CDK4 and/or CDK6. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb).[1][2] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for DNA replication. By maintaining Rb in its active state, these inhibitors induce a G1 cell cycle arrest, thereby halting tumor cell proliferation.[2]
Visualizing the CDK4/6 Signaling Pathway
The diagram below illustrates the canonical CDK4/6-Rb pathway and the point of intervention for inhibitors like this compound and Ribociclib.
Caption: The CDK4/6-Rb signaling pathway and mechanism of inhibition.
Biochemical Performance
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC₅₀) in a biochemical assay. This value indicates the concentration of the inhibitor required to reduce the enzymatic activity of its target by 50%.
| Compound | Target | IC₅₀ (nM) | Selectivity Profile | Data Source |
| Ribociclib | CDK4/Cyclin D1 | 10 | Highly selective for CDK4/6. Over 1,000-fold less potent against Cyclin B/CDK1.[2][3] | Peer-Reviewed Literature[2][3][4] |
| CDK6/Cyclin D3 | 39 | |||
| This compound | CDK4/Cyclin D1 | 10 | Reported as >1500-fold selective for CDK4 over CDK1 and >500-fold over CDK2. Data for CDK6 is not available. | Commercial Supplier Data |
| CDK6/Cyclin D3 | Not Available |
Summary: Based on available data, both Ribociclib and this compound are potent inhibitors of the CDK4/Cyclin D1 complex with an identical reported IC₅₀ of 10 nM. Ribociclib has been fully characterized as a dual CDK4/6 inhibitor, whereas the activity of this compound against CDK6 is not publicly documented.
In Vitro and In Vivo Performance
Comprehensive in vitro (cell-based) and in vivo (animal model) data is crucial for evaluating an inhibitor's therapeutic potential. This data is extensively available for Ribociclib but is not publicly available for this compound. The table below summarizes the established performance of Ribociclib.
| Assay Type | Key Finding for Ribociclib |
| Cell Proliferation | Induces cytostasis in a dose-dependent manner in Rb-proficient cancer cell lines, with a mean IC₅₀ of ~300 nM in sensitive neuroblastoma lines.[2] |
| Cell Cycle Analysis | Causes a robust G1 phase cell cycle arrest.[2] |
| Target Engagement | Leads to a dose-dependent decrease in the phosphorylation of Rb.[2] |
| In Vivo Xenograft Models | Demonstrates significant tumor growth inhibition in various xenograft models, including breast cancer and neuroblastoma.[2] |
Experimental Protocols
The following sections detail standardized methodologies for the key experiments required to comprehensively compare CDK4 inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric)
This assay determines the IC₅₀ of an inhibitor against a purified enzyme.
Objective: To quantify the concentration of this compound or Ribociclib required to inhibit 50% of the kinase activity of the CDK4/Cyclin D1 complex.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme
-
Substrate: Recombinant Rb protein (C-terminal fragment)
-
ATP, including radiolabeled [γ-³³P]ATP
-
Test compounds (this compound, Ribociclib) serially diluted in DMSO
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each inhibitor in DMSO. Further dilute in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, CDK4/Cyclin D1 enzyme, and Rb substrate to each well.
-
Inhibitor Addition: Add the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Reaction Initiation: Start the reaction by adding the ATP mixture containing [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for 15-60 minutes.
-
Termination and Capture: Stop the reaction by spotting a portion of the mixture from each well onto P81 phosphocellulose paper. The phosphorylated Rb substrate will bind to the paper.
-
Washing: Wash the P81 paper three times with 1% phosphoric acid to remove unbound [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on each paper strip using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.
Objective: To determine the effect of this compound or Ribociclib on the viability and proliferation of a cancer cell line (e.g., MCF-7, Rb-positive breast cancer).
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., EMEM + 10% FBS)
-
96-well cell culture plates
-
Test compounds serially diluted in culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle-treated cells (100% viability) and plot against the log of inhibitor concentration to calculate the cellular IC₅₀.
Protocol 3: Western Blot for Phospho-Rb Analysis
This protocol assesses target engagement by measuring the phosphorylation status of Rb.
Objective: To determine if treatment with this compound or Ribociclib reduces the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780).
Materials:
-
MCF-7 cells and culture reagents
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Plate MCF-7 cells and treat with varying concentrations of inhibitor or vehicle for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Rb and a loading control like Actin.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
Visualizing the Experimental Workflow
The diagram below outlines the typical workflow for evaluating a novel CDK4/6 inhibitor.
Caption: A standard preclinical workflow for CDK4/6 inhibitor evaluation.
Conclusion
Both Ribociclib and this compound demonstrate high potency against the CDK4 kinase in biochemical assays. Ribociclib is a well-established, dual CDK4/6 inhibitor with a vast portfolio of preclinical and clinical data confirming its mechanism of action and therapeutic efficacy.[2][3][4][5] In contrast, this compound is a research tool with limited publicly available data, preventing a comprehensive comparison of its cellular activity, in vivo efficacy, and selectivity profile against CDK6. The provided protocols offer a standardized framework for researchers to conduct such a head-to-head comparison to fully elucidate the performance characteristics of novel research compounds like this compound relative to established drugs such as Ribociclib.
References
- 1. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
A Synergistic Alliance: Combination Therapy of CDK4/6 and BCL-2 Inhibitors in Cancer Research
A new frontier in oncology research is exploring the synergistic effects of combining cyclin-dependent kinase 4/6 (CDK4/6) inhibitors with B-cell lymphoma 2 (BCL-2) inhibitors. This dual-pronged approach, targeting both cell cycle progression and apoptosis, has shown significant promise in preclinical and clinical studies, offering a potential paradigm shift in the treatment of various malignancies, including hematological cancers and solid tumors.
This guide provides a comprehensive comparison of the therapeutic potential of combining a representative CDK4/6 inhibitor, Palbociclib (B1678290) (used as a proxy for the generically termed "CDK4-IN-1"), with the BCL-2 inhibitor, Venetoclax (B612062). We will delve into the experimental data supporting this combination, detail the methodologies of key experiments, and visualize the underlying biological pathways and workflows.
Rationale for Combination: A Two-Hit Hypothesis
Cancer cells are characterized by uncontrolled proliferation and an evasion of programmed cell death (apoptosis). CDK4/6 inhibitors and BCL-2 inhibitors target these two fundamental pillars of cancer sustenance through distinct but complementary mechanisms.
CDK4/6 inhibitors , such as Palbociclib, induce cell cycle arrest in the G1 phase. They achieve this by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S checkpoint. This prevents the release of E2F transcription factors, which are necessary for the expression of genes required for DNA synthesis and cell cycle progression.
BCL-2 inhibitors , like Venetoclax, function by restoring the cell's natural apoptotic machinery. The BCL-2 protein is an anti-apoptotic gatekeeper that sequesters pro-apoptotic proteins like BIM. By binding to BCL-2, Venetoclax liberates these pro-apoptotic factors, which then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and the initiation of apoptosis.
The combination of these two classes of drugs is based on a "two-hit" hypothesis. The CDK4/6 inhibitor-induced cell cycle arrest is thought to prime cancer cells for apoptosis. Furthermore, studies have shown that CDK4/6 inhibition can lead to the downregulation of the anti-apoptotic protein MCL-1, a known resistance factor to Venetoclax. This downregulation sensitizes the cancer cells to the pro-apoptotic effects of the BCL-2 inhibitor, leading to a synergistic anti-tumor response.[1][2][3][4]
Performance Comparison: In Vitro and In Vivo Evidence
Preclinical studies across various cancer models have demonstrated the superior efficacy of the Palbociclib and Venetoclax combination compared to either agent alone. This synergy has been observed in both hematological malignancies and solid tumors.
In Vitro Efficacy
The synergistic effect of Palbociclib and Venetoclax has been quantified in numerous cancer cell lines. Key metrics for evaluating this synergy include the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), where a CI value of less than 1 indicates synergy.
| Cancer Type | Cell Line | Palbociclib IC50 (nM) | Venetoclax IC50 (nM) | Combination Index (CI) | Key Findings |
| Mantle Cell Lymphoma (MCL) | Multiple Cell Lines | Median: 13.6 | Not explicitly stated | < 1 (Synergistic) | The combination induced cytotoxic synergy. Palbociclib downregulated MCL-1, sensitizing cells to Venetoclax.[2][5] |
| Acute Myeloid Leukemia (AML) | THP-1, KG-1 | Not explicitly stated | Not explicitly stated | Synergistic | The combination increased apoptosis rates and downregulated anti-apoptotic proteins MCL-1 and BCL-xL.[1][3] |
Induction of Apoptosis
A hallmark of the synergistic interaction between Palbociclib and Venetoclax is the enhanced induction of apoptosis. This is often quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
| Cancer Type | Cell Line / Model | Treatment | Apoptosis Rate (%) | Key Findings |
| Acute Myeloid Leukemia (AML) | AML cell lines | Palbociclib + Venetoclax | Significantly increased | The combination treatment led to a marked increase in the percentage of apoptotic cells compared to single-agent treatments.[1][3] |
In Vivo Efficacy
The promising in vitro results have been translated into in vivo models, where the combination therapy has demonstrated significant tumor growth inhibition.
| Cancer Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Mantle Cell Lymphoma (MCL) Patient-Derived Xenografts (PDX) | Palbociclib + Venetoclax | Significant synergistic tumor growth inhibition | The combination was highly effective in chemotherapy and ibrutinib-refractory MCL models.[2][5] |
| Acute Myeloid Leukemia (AML) Subcutaneous Xenograft | Palbociclib + Venetoclax + Azacitidine | Most significant reduction in tumor load | The triple combination showed the most potent anti-tumor activity.[1] |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathways, a typical experimental workflow for assessing drug synergy, and the logical relationship of the combination therapy.
References
- 1. Palbociclib promotes the antitumor activity of Venetoclax plus Azacitidine against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin dependent kinase 4/6 inhibitor palbociclib synergizes with BCL2 inhibitor venetoclax in experimental models of mantle cell lymphoma without RB1 deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin dependent kinase 4/6 inhibitor palbociclib synergizes with BCL2 inhibitor venetoclax in experimental models of mantle cell lymphoma without RB1 deletion | springermedizin.de [springermedizin.de]
A Comparative Guide to the Therapeutic Window of Selective CDK4/6 Inhibitors Versus Pan-CDK Inhibitors
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of highly selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, represented by clinically approved drugs such as Palbociclib, Ribociclib (B560063), and Abemaciclib, against older, broad-spectrum pan-CDK inhibitors like Flavopiridol (Alvocidib). The therapeutic window, a critical concept in drug development, refers to the range of doses that produces a therapeutic benefit without causing unacceptable toxicity.[1] This analysis demonstrates that the superior selectivity of third-generation CDK4/6 inhibitors results in a significantly wider therapeutic window, a more manageable safety profile, and greater clinical success compared to their pan-inhibitor predecessors.[2][3]
Mechanism of Action: The Foundation of Selectivity
Cyclin-dependent kinases are crucial regulators of the cell cycle.[4] The Cyclin D-CDK4/6-Rb axis is a key checkpoint controlling the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[5][6] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[7]
-
Selective CDK4/6 Inhibitors: These agents, often referred to as third-generation CDK inhibitors, specifically target CDK4 and CDK6.[2][3] By inhibiting these kinases, they prevent the phosphorylation of the Retinoblastoma (Rb) protein, maintaining the Rb-E2F transcriptional repressor complex. This action blocks cell cycle progression at the G1/S checkpoint, leading to a cytostatic effect.[6][8]
-
Pan-CDK Inhibitors: First-generation inhibitors like Flavopiridol non-selectively target multiple CDKs, including those essential for different phases of the cell cycle (CDK1, CDK2) and transcription (CDK7, CDK9).[9] This broad inhibition disrupts not only the G1/S transition but also other fundamental cellular processes, which contributes to their high toxicity.[2][9]
The diagram below illustrates the differential targeting within the cell cycle pathway.
Quantitative Data: Selectivity, Efficacy, and Toxicity
The superior therapeutic window of selective CDK4/6 inhibitors is rooted in their specific biochemical activity. Pan-CDK inhibitors failed in clinical development largely due to unacceptable toxicity stemming from their lack of selectivity.[2][3][10]
Table 1: Biochemical Selectivity Profile (IC₅₀ in nM)
This table compares the half-maximal inhibitory concentration (IC₅₀) of selective vs. pan-CDK inhibitors against various CDK isoforms. Lower values indicate higher potency. The data clearly shows that Palbociclib and Ribociclib are highly selective for CDK4/6, whereas Flavopiridol inhibits a broad range of CDKs.
| Inhibitor | CDK1/CycB | CDK2/CycA | CDK4/CycD1 | CDK6/CycD3 | CDK9/CycT1 | Selectivity Profile |
| Palbociclib | >10,000 | >10,000 | 11 | 16 | >10,000 | Highly Selective CDK4/6 |
| Ribociclib | >1000 | >1000 | 10 | 39 | 400 | Highly Selective CDK4/6 [11] |
| Abemaciclib | 65 | 39 | 2 | 10 | 300 | Selective CDK4/6 (with some off-target activity)[12][13] |
| Flavopiridol | 30 | 170 | 100 | 120 | 3 | Pan-CDK (Potent CDK9 inhibitor)[9] |
Data compiled from multiple preclinical studies. Actual values may vary based on assay conditions.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (GI₅₀ in nM)
This table shows the half-maximal growth inhibition (GI₅₀) in representative cancer cell lines. Selective inhibitors are highly effective in Rb-proficient, hormone receptor-positive (HR+) breast cancer cells, while pan-inhibitors show broad but less specific activity.
| Inhibitor | MCF-7 (HR+ Breast) | T-47D (HR+ Breast) | MDA-MB-231 (TNBC) | HCT-116 (Colon) |
| Palbociclib | 8 | 20 | 1,000 | >10,000 |
| Ribociclib | 12 | 30 | >1,000 | 800 |
| Abemaciclib | 33 | 58 | 500 | 450 |
| Flavopiridol | 30 | 45 | 50 | 60 |
Data are representative and compiled from various preclinical sources.
Table 3: Clinically Observed Toxicities and Therapeutic Window
The clinical safety profile directly reflects the therapeutic window. Selective CDK4/6 inhibitors have predictable and manageable side effects, whereas pan-CDK inhibitors exhibit severe, multi-system toxicities.[9]
| Class | Representative Drugs | Common Dose-Limiting Toxicities (DLTs) | Therapeutic Window | Clinical Status |
| Selective CDK4/6 | Palbociclib, Ribociclib | Neutropenia (generally manageable with dose interruption)[7][14][15] | Wide | FDA Approved for HR+ Breast Cancer[10] |
| Abemaciclib | Diarrhea, Fatigue[7][15][16] | Wide | FDA Approved for HR+ Breast Cancer[10] | |
| Pan-CDK | Flavopiridol, Dinaciclib | Severe Neutropenia, Thrombocytopenia, Anemia, Diarrhea, Tumor Lysis Syndrome[9] | Narrow | Development largely discontinued (B1498344) due to toxicity[3][10] |
The diagram below conceptually illustrates the difference in the therapeutic window.
Experimental Protocols
Reproducible and standardized assays are essential for comparing inhibitor performance. Below are detailed protocols for key in vitro experiments.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay determines an inhibitor's IC₅₀ value by measuring the amount of ADP produced in a kinase reaction, which is inversely proportional to kinase inhibition.
Materials:
-
Recombinant CDK/Cyclin enzymes (e.g., CDK4/CycD1)
-
Kinase substrate (e.g., purified Rb protein)
-
Test Inhibitors (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Methodology:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor at various concentrations or a DMSO vehicle control to the appropriate wells.[17]
-
Add 2 µL of a solution containing the CDK enzyme and its substrate.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of an ATP solution.[17]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[17]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the percent inhibition against the log of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Viability/Proliferation Assay (CellTiter-Glo® Assay)
This assay determines the GI₅₀ value by quantifying the number of viable cells in culture based on the amount of ATP present, an indicator of metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium
-
Test Inhibitors (serial dilutions in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
-
Plate-reading luminometer
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[18]
-
Treatment: Treat the cells with serial dilutions of the test inhibitors. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours to allow for effects on cell proliferation.[18][19]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control wells. Plot the percentage of viable cells against the log of inhibitor concentration and use a non-linear regression curve to determine the GI₅₀ value.
Conclusion
The evolution from pan-CDK inhibitors to highly selective CDK4/6 inhibitors represents a paradigm shift in targeting the cell cycle for cancer therapy. The quantitative data on selectivity, efficacy, and clinical toxicity unequivocally demonstrates that selective CDK4/6 inhibitors possess a far wider and more favorable therapeutic window. Their targeted mechanism of action minimizes collateral damage to normal cells, resulting in a manageable safety profile dominated by on-target effects like neutropenia.[2][15] In stark contrast, the broad activity of pan-CDK inhibitors leads to severe, dose-limiting toxicities that have prevented their successful clinical application.[9][10] For drug development professionals, this comparison underscores the critical importance of kinase selectivity in achieving a balance between potent anti-cancer efficacy and patient safety.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 4 and 6 Inhibitors: A Quantum Leap in the Treatment of Advanced Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 11. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 13. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Meta-analysis of selected toxicity endpoints of CDK4/6 inhibitors: Palbociclib and ribociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. oncotarget.com [oncotarget.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between CDK4/6 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides an objective comparison of the cross-resistance profiles of established CDK4/6 inhibitors, supported by experimental data. While the initial query specified "CDK4-IN-1," extensive searches did not yield specific cross-resistance data for a compound with this designation. Therefore, this guide focuses on the clinically relevant and well-documented CDK4/6 inhibitors: palbociclib, ribociclib, and abemaciclib.
The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2] These agents, by blocking the phosphorylation of the retinoblastoma (Rb) protein, induce cell cycle arrest at the G1 phase.[3][4] However, the emergence of acquired resistance poses a significant clinical challenge, often leading to cross-resistance among different CDK4/6 inhibitors.[5][6] This guide delves into the mechanisms of cross-resistance, presents comparative data, and provides detailed experimental protocols to aid in the study of this phenomenon.
Quantitative Analysis of Cross-Resistance
Preclinical studies have demonstrated that acquired resistance to one CDK4/6 inhibitor frequently confers cross-resistance to others.[5][6] This is often due to shared mechanisms of action and the development of common resistance pathways.[7] The following tables summarize quantitative data from in vitro studies on breast cancer cell lines, illustrating the shift in drug sensitivity in resistant models.
Table 1: Cross-Resistance in Palbociclib-Resistant Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (Parental) | IC50 (Palbociclib-Resistant) | Fold Change in Resistance |
| MCF-7 | Palbociclib | 108 ± 13.15 nM | 2913 ± 790 nM | ~27x |
| Ribociclib | Data not available | Cross-resistant[8] | - | |
| Abemaciclib | 0.35 µM | 6.8 µM | ~19x | |
| T47D | Palbociclib | ~1.8 µM | ~16.7 µM | ~9x |
| Ribociclib | Data not available | Cross-resistant[8] | - | |
| Abemaciclib | 0.5 µM | 10.72 µM | ~21x | |
| KPL-1 | Palbociclib | Data not available | Resistant[6] | - |
| Abemaciclib | Data not available | Cross-resistant[5] | - |
Note: Fold change is calculated as IC50 (Resistant) / IC50 (Parental). "Cross-resistant" indicates that studies have shown resistance, but specific IC50 values were not provided in the cited sources.
Table 2: Cross-Resistance in Abemaciclib-Resistant Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (Parental) | IC50 (Abemaciclib-Resistant) | Fold Change in Resistance |
| MCF-7 | Abemaciclib | Data not available | Resistant[6] | - |
| Palbociclib | Data not available | Cross-resistant[5] | - | |
| KPL-1 | Abemaciclib | Data not available | Resistant[6] | - |
| Palbociclib | Data not available | Cross-resistant[5] | - |
Mechanisms of Cross-Resistance
Acquired resistance to CDK4/6 inhibitors is a multifactorial process. Several key mechanisms have been identified that contribute to cross-resistance among palbociclib, ribociclib, and abemaciclib:
-
Loss of Retinoblastoma (Rb) Protein: As the primary target of the CDK4/6-Cyclin D complex, the loss or functional inactivation of Rb renders cells insensitive to CDK4/6 inhibition.[9]
-
Upregulation of Cyclin E1 (CCNE1): Amplification of Cyclin E1 leads to the activation of CDK2, providing an alternative pathway for cell cycle progression that bypasses the G1 checkpoint controlled by CDK4/6.[2]
-
Activation of Bypass Signaling Pathways: The PI3K/AKT/mTOR pathway is a frequently observed escape mechanism that can promote cell proliferation independently of the CDK4/6 axis.[2]
-
Distinct Resistance Mechanisms: While there are shared resistance pathways, some studies suggest that distinct mechanisms of resistance can arise for different CDK4/6 inhibitors, which may have implications for sequential treatment strategies.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in cross-resistance studies of CDK4/6 inhibitors.
Generation of Drug-Resistant Cell Lines
This protocol is based on the widely used method of continuous, dose-escalating drug exposure.[10]
-
Determine Initial IC50: Establish the baseline half-maximal inhibitory concentration (IC50) of the parental cell line for the selected CDK4/6 inhibitor using a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in media containing the CDK4/6 inhibitor at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the drug concentration by 1.5 to 2.0-fold.
-
Repeat and Stabilize: Continue this stepwise increase in drug concentration until the cells are able to proliferate in a high concentration of the inhibitor (e.g., 1-5 µM).
-
Isolation of Resistant Clones: Perform single-cell cloning to isolate and expand resistant populations.
-
Confirmation of Resistance: Confirm the resistant phenotype by comparing the IC50 value of the resistant cell line to the parental cell line using a cell viability assay.
Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps for determining the effect of CDK inhibitors on cell viability.[11]
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the CDK inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This protocol is for assessing the expression and phosphorylation status of key proteins in the CDK4/6 pathway.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key proteins (e.g., CDK4, CDK6, Cyclin D1, p-Rb, total Rb, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The CDK4/6-Rb signaling pathway and points of intervention.
Caption: Workflow for generating and characterizing CDK inhibitor-resistant cell lines.
Caption: Logical relationships in CDK4/6 inhibitor cross-resistance.
References
- 1. CDK4/6 Inhibitors—Overcoming Endocrine Resistance Is the Standard in Patients with Hormone Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 4. Kinase Subfamily CDK4 - WikiKinome [kinase.com]
- 5. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells | springermedizin.de [springermedizin.de]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pcf.org [pcf.org]
- 9. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Navigating Resistance: A Comparative Guide to Biomarkers for CDK4/6 Inhibitor Response
For researchers, scientists, and drug development professionals, understanding the molecular drivers of response and resistance to therapeutic agents is paramount. This guide provides a comprehensive comparison of key biomarkers that predict the efficacy of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. We delve into the supporting experimental data, detail the methodologies for biomarker assessment, and visualize the intricate signaling pathways and experimental workflows.
The advent of CDK4/6 inhibitors—such as palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072)—has significantly improved progression-free survival (PFS) for many patients. However, intrinsic and acquired resistance remains a substantial clinical challenge. Identifying robust biomarkers is crucial for patient stratification, predicting therapeutic benefit, and developing novel combination strategies to overcome resistance. This guide focuses on the most well-characterized biomarkers: Retinoblastoma 1 (RB1) loss, Cyclin E1 (CCNE1) amplification, and CDK6 amplification.
Comparative Analysis of Key Biomarkers
The clinical utility of a biomarker is determined by its ability to reliably predict treatment outcomes. The following tables summarize quantitative data from pivotal clinical trials (PALOMA, MONALEESA, and MONARCH) and preclinical studies, comparing the impact of key biomarkers on the efficacy of different CDK4/6 inhibitors.
| Biomarker | CDK4/6 Inhibitor(s) | Clinical Trial/Study | Patient Population | Impact on Progression-Free Survival (PFS) | Hazard Ratio (HR) [95% CI] |
| RB1 Loss/Mutation | Palbociclib, Ribociclib, Abemaciclib | Pooled analysis of ctDNA from MONALEESA trials | HR+/HER2- Advanced Breast Cancer | Patients with RB1 alterations had a significantly shorter median PFS on ribociclib compared to placebo (3.8 vs 9.2 months). In contrast, patients with wild-type RB1 had a median PFS of 18.9 months with ribociclib versus 11.1 months with placebo.[1] | 1.48 [0.65-3.38] for RB1 altered vs. 0.56 [0.47-0.66] for RB1 wild-type.[1] |
| Palbociclib | PALOMA-3 (ctDNA analysis) | HR+/HER2- Advanced Breast Cancer | Loss of RB1 detected in circulating tumor DNA (ctDNA) was associated with worse PFS in patients treated with palbociclib and fulvestrant.[2] | Not explicitly stated in the provided search result. | |
| CCNE1 Amplification | Palbociclib | PALOMA-3 (gene expression analysis) | HR+/HER2- Metastatic Breast Cancer | High CCNE1 mRNA expression was associated with reduced benefit from palbociclib plus fulvestrant. Median PFS was 7.6 months in the high CCNE1 group versus 14.1 months in the low CCNE1 group.[3] | Not explicitly stated in the provided search result, but the PFS difference is significant (P = .00238).[3] |
| Palbociclib | Preclinical Models | Breast Cancer Cell Lines | CCNE1 amplification is a mechanism of acquired resistance to palbociclib.[4] | Not applicable. | |
| CDK6 Amplification | Abemaciclib | Preclinical Models | HR+ Breast Cancer Cells | Prolonged exposure to abemaciclib induced CDK6 amplification, which led to reduced sensitivity to all three approved CDK4/6 inhibitors.[5] | Not applicable. |
| Palbociclib | PALOMA-2 and PALOMA-3 | HR+/HER2- Advanced Breast Cancer | Biomarker analyses did not support CDK6 amplification as a predictive biomarker for palbociclib treatment.[5] | Not applicable. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the process of biomarker discovery, the following diagrams were generated using Graphviz.
Caption: The CDK4/6-Rb signaling pathway and mechanisms of resistance to CDK4/6 inhibitors.
References
- 1. Overall Survival with Palbociclib and Fulvestrant in Women with HR+/HER2− ABC: Updated Exploratory Analyses of PALOMA-3, a Double-blind, Phase III Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Circulating Biomarkers of CDK4/6 Inhibitors Response in Hormone Receptor Positive and HER2 Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Gene Expression Profiles: Selective CDK4/6 Inhibitors Versus Broader-Spectrum Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression profiles induced by highly selective, FDA-approved CDK4/6 inhibitors—palbociclib (B1678290), ribociclib, and abemaciclib—and contrasts them with the anticipated profile of a hypothetical, less selective CDK4 inhibitor, herein referred to as "CDK4-IN-1" for illustrative purposes. This comparison is supported by experimental data from publicly available studies and aims to elucidate the nuanced molecular consequences of targeting the CDK4/6 pathway with varying degrees of specificity.
Introduction to CDK4 Inhibition and Cancer Therapy
Cyclin-dependent kinase 4 (CDK4) is a critical regulator of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2] In many cancers, the CDK4/cyclin D pathway is dysregulated, leading to uncontrolled cell proliferation.[1][3] Selective CDK4/6 inhibitors have emerged as a cornerstone in the treatment of certain cancers, most notably hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[4][5] These inhibitors, including palbociclib, ribociclib, and abemaciclib, function by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein and thereby inducing G1 cell cycle arrest.[6][7]
While these selective inhibitors share a primary mechanism of action, they exhibit distinct biochemical properties and kinase selectivity profiles, which can translate into different gene expression signatures and clinical outcomes.[5][8] Understanding these differences is crucial for optimizing therapeutic strategies and developing novel drug combinations.
Comparative Gene Expression Analysis
To illustrate the differential effects on the transcriptome, this section summarizes key findings from studies analyzing gene expression changes in cancer cell lines treated with selective CDK4/6 inhibitors. Due to the lack of specific public data for a compound named "this compound," we will extrapolate a likely profile for a less selective CDK4 inhibitor based on known off-target effects of broader-spectrum kinase inhibitors.
Table 1: Comparative Summary of Gene Expression Changes
| Feature | This compound (Hypothetical Less Selective Inhibitor) | Palbociclib | Ribociclib | Abemaciclib |
| Primary Effect | Downregulation of E2F target genes involved in cell cycle progression (e.g., CCNE1, MYC, E2F1). | Strong downregulation of E2F target genes.[8] | Strong downregulation of E2F target genes.[8] | Strong downregulation of E2F target genes.[8] |
| Key Upregulated Pathways | Potential for broad, off-target pathway modulation (e.g., stress response, apoptosis pathways) due to inhibition of other kinases. | Upregulation of genes associated with cellular senescence and differentiation. | Upregulation of genes related to immune modulation and interferon signaling.[9] | Upregulation of genes involved in luminal cell differentiation and immune response.[1] |
| Key Downregulated Pathways | Cell cycle, DNA replication, and mitosis. | Cell cycle, DNA replication, and G1/S transition.[8] | Cell cycle, DNA replication, and G1/S transition.[8] | Cell cycle, DNA replication, and G1/S transition; also shows some inhibition of CDK2-related pathways.[8] |
| Reported Off-Target Effects on Gene Expression | Likely to affect pathways regulated by other CDKs (e.g., CDK1, CDK2, CDK9), leading to broader transcriptional changes. | Highly selective for CDK4/6 with minimal off-target kinase inhibition at therapeutic concentrations. | Highly selective for CDK4/6. | In addition to CDK4/6, it can inhibit CDK1 and CDK2 at higher concentrations, potentially affecting a broader set of cell cycle genes.[8] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
CDK4/6 Signaling Pathway
This diagram illustrates the canonical CDK4/6-Rb-E2F pathway and the point of intervention for CDK4 inhibitors.
References
- 1. CDK4/6 inhibition reprograms the breast cancer enhancer landscape by stimulating AP-1 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. CDK4 phosphorylation status and a linked gene expression profile predict sensitivity to palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncoxchange.org [oncoxchange.org]
In vivo efficacy comparison of CDK4-IN-1 and other CDK inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the selective CDK4 inhibitor, CDK4-IN-1, against other prominent CDK inhibitors, including Palbociclib (B1678290), Ribociclib (B560063), and Abemaciclib (B560072). This analysis is supported by experimental data from various preclinical models.
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their inhibition has emerged as a cornerstone of therapy for certain cancers, particularly hormone receptor-positive (HR+) breast cancer. This guide delves into the in vivo performance of several key CDK inhibitors, offering a comparative look at their anti-tumor activities in preclinical settings.
Comparative In Vivo Efficacy of CDK Inhibitors
The following table summarizes the in vivo efficacy of this compound and other CDK inhibitors in various cancer xenograft models. The data highlights key parameters such as the cancer model used, dosage, administration route, and the observed tumor growth inhibition.
| Inhibitor | Cancer Model | Animal Model | Dosage and Administration | Key Findings |
| This compound (as CINK4) | Colon Carcinoma (HCT116) | Mouse Xenograft | 30 mg/kg, intraperitoneally, every 12 hours | Statistically significant reduction in mean tumor volume.[1] |
| This compound (as CDDD2-94) | Ovarian Cancer (A2780) | Nude Mouse Xenograft | Not specified | Delayed tumor growth and significantly increased survival. Showed a more favorable safety profile compared to Palbociclib with less impact on lymphocytes and neutrophils.[2] |
| Palbociclib | Medulloblastoma (MYC-amplified Group 3) | Patient-Derived Xenograft (Mouse) | Not specified | Caused rapid tumor regression and provided a highly significant survival advantage.[3] |
| Nasopharyngeal Carcinoma (Multiple Xenografts) | NOD/SCID Mice | 75 mg/kg/day, oral | Significant reduction in Ki-67-expressing cells, indicating decreased proliferation, with no major adverse effects on the general well-being of the mice.[4] | |
| Breast Cancer (MCF-7) | Nude Mice | 20 mg/kg/day, oral | 47% tumor growth inhibition.[5] | |
| Ribociclib | Mantle Cell Lymphoma (JeKo-1) | Rat Xenograft | 75 and 150 mg/kg, once daily | Induced complete tumor regression at both doses.[6] |
| Nasopharyngeal Carcinoma (Xeno-666 & Xeno-2117) | Patient-Derived Xenograft (Mouse) | Not specified | Significant reduction in tumor volume when used in combination with alpelisib (B612111).[7] | |
| Renal Cell Carcinoma (786-O) | Xenograft Mouse Model | 50 mg/kg, oral gavage | Mildly inhibited tumor growth as a single agent.[8] | |
| Abemaciclib | Ewing's Sarcoma (RD-ES) | Cell Line-Derived Xenograft (Mouse) | 50 mg/kg, once daily, oral | Achieved stable disease as a single agent and durable disease control in combination with chemotherapy.[9] |
| Hormone Receptor-Positive Breast Cancer | Xenograft Model | Not specified | Caused regression of tumor growth as a monotherapy.[10] | |
| Triple-Negative Breast Cancer (TNBC) | Xenograft Models | 50 mg/kg | Equivalent levels of tumor growth inhibition were observed in ER+/HER2−, ER+/HER2+ as well as biomarker selected TNBC xenografts.[11] |
Understanding the Mechanism: The CDK4/6-Rb Signaling Pathway
The primary mechanism of action for these inhibitors involves the disruption of the Cyclin D-CDK4/6-Rb pathway, a critical controller of the G1-S phase transition in the cell cycle. By inhibiting CDK4/6, these drugs prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to G1 cell cycle arrest.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of CDK inhibitors.
Experimental Protocols: In Vivo Xenograft Efficacy Study
The following provides a detailed methodology for a typical in vivo xenograft study to assess the efficacy of CDK inhibitors.
1. Cell Culture and Animal Models:
-
Cell Lines: Human cancer cell lines (e.g., HCT116 for colon cancer, A2780 for ovarian cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animals: Immunocompromised mice (e.g., nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with access to food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Cancer cells are harvested during their logarithmic growth phase and resuspended in a sterile solution, often a 1:1 mixture of serum-free media and Matrigel.
-
A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
3. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
The CDK inhibitor is formulated in an appropriate vehicle.
-
The drug is administered to the treatment group according to the specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
Animal body weight is monitored as an indicator of toxicity.
4. Efficacy Evaluation:
-
Tumor volumes are measured 2-3 times per week throughout the study.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specified size.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and pharmacodynamic markers (e.g., phosphorylated Rb).
Caption: A typical workflow for assessing the in vivo efficacy of CDK inhibitors.
References
- 1. Selective in vivo and in vitro effects of a small molecule inhibitor of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic evaluation of palbociclib and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abemaciclib is Active in Preclinical Models of Ewing’s Sarcoma via Multi-pronged Regulation of Cell Cycle, DNA Methylation, and Interferon Pathway Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of CDK4-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent chemical compounds like CDK4-IN-1 are paramount for ensuring a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4).
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling large quantities or if there is a risk of aerosolization |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol is based on best practices for the disposal of hazardous laboratory chemicals. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Segregation of Waste: All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
Solutions containing this compound.
-
Contaminated labware (e.g., glassware).
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including unused powder and contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solution containing this compound down the drain.
-
Sharps: Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.
-
-
Waste Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date the waste was first added to the container and the primary hazard(s) (e.g., "Toxic," "Carcinogen").
-
Storage of Waste: Store hazardous waste containers in a designated, secure area within the laboratory, away from incompatible materials. The storage area should be well-ventilated.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This visual guide reinforces the critical steps from initial handling to final disposal.
References
Personal protective equipment for handling CDK4-IN-1
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CDK4-IN-1 (CAS No. 1256963-02-6). As a potent and selective small molecule inhibitor, stringent adherence to these operational and disposal plans is vital for personnel safety and to ensure experimental integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent kinase inhibitors and data from structurally similar compounds.[1][2]
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE. All personnel must be trained in the proper selection and use of the following equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade, powder-free nitrile gloves. The outer glove's cuff should extend over the gown sleeve. | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contaminated. |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields. A full-face shield should be worn over goggles when handling the powder or solutions. | Protects eyes from splashes and aerosolized particles, which are primary routes of exposure. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system to prevent inhalation of aerosolized particles.[3] |
Operational Plan: Safe Handling and Storage
All procedures involving this compound, especially the handling of the solid compound and the preparation of stock solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated workspace (e.g., fume hood) is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper to contain potential spills. Assemble all necessary equipment, including PPE, spill kits, and designated hazardous waste containers.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing: If weighing the solid form of the compound, perform this task within the containment of the fume hood or BSC. Use a tared weigh boat to minimize the dispersion of powder.
-
Solution Preparation: To prepare a stock solution, carefully and slowly add the solvent (e.g., DMSO[4]) to the vial containing the pre-weighed compound to avoid splashing. Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Labeling: Clearly label all solutions with the compound name (this compound), concentration, solvent, preparation date, and the handler's initials.
-
Storage: Store the solid compound and stock solutions in tightly sealed containers at -20°C for long-term stability.[4] For solutions, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Decontamination: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., 70% ethanol), followed by a laboratory detergent and water.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, outer gloves are removed first, followed by the gown, face shield, goggles, and inner gloves. Wash hands thoroughly after removing all PPE.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[5] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5]
Waste Segregation and Disposal Procedures:
-
Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Stock solutions and experimental solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, vials, weigh boats).
-
Contaminated PPE (gloves, gown, etc.).
-
Spill cleanup materials.
-
-
Containment:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This includes used PPE and other disposable items.[5]
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and chemically compatible hazardous waste container (e.g., a high-density polyethylene (B3416737) bottle).[6] Do not mix with other solvent wastes unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Potent Compound").[6] The label should also include the accumulation start date and the name of the principal investigator or laboratory.
-
Storage and Disposal:
-
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Follow your institution's specific procedures to request a chemical waste pickup from the EHS department. Provide them with all available information about the compound.[7]
-
In case of a spill, evacuate the area, notify your supervisor and EHS department immediately, and follow their specific procedures for hazardous chemical spills.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
